molecular formula C7H11NO B1211944 2-Acetyl-1,4,5,6-tetrahydropyridine CAS No. 25343-57-1

2-Acetyl-1,4,5,6-tetrahydropyridine

Numéro de catalogue: B1211944
Numéro CAS: 25343-57-1
Poids moléculaire: 125.17 g/mol
Clé InChI: AHPCQXAENSRYAS-UHFFFAOYSA-N
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Description

6-acetyl-1,2,3,4-tetrahydropyridine is a tetrahydropyridine bearing an acetyl group in the 6 position. It is the tautomer of CHEBI:59533 It is a tautomer of a 6-acetyl-2,3,4,5-tetrahydropyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

25343-57-1

Formule moléculaire

C7H11NO

Poids moléculaire

125.17 g/mol

Nom IUPAC

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

Clé InChI

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

SMILES canonique

CC(=O)C1CCC=CN1

Synonymes

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1,4,5,6-tetrahydropyridine is a heterocyclic organic compound of significant interest due to its role as a potent flavor and aroma agent, particularly in baked goods like bread and crackers. Formed primarily through the Maillard reaction during the heating of foodstuffs, its unique chemical structure and properties also make it a subject of investigation in various scientific domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification methods, analytical techniques for its identification and quantification, and a summary of its known biological context and safety information. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this molecule.

Fundamental Properties

This compound, with the chemical formula C₇H₁₁NO, is a cyclic imine and a ketone.[1][2] It exists in tautomeric equilibrium with 2-acetyl-3,4,5,6-tetrahydropyridine. The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that some experimental data may correspond to its tautomer due to their rapid interconversion.

Identification and Nomenclature
PropertyValueSource(s)
IUPAC Name1-(1,4,5,6-tetrahydropyridin-2-yl)ethanone[3]
CAS Number25343-57-1[1][2][3]
Molecular FormulaC₇H₁₁NO[1][2][3]
Synonyms2-Acetyltetrahydropyridine, 6-acetyl-1,2,3,4-tetrahydropyridine[3]
Physicochemical Properties
PropertyValueSource(s)
Molecular Weight125.17 g/mol [3]
Boiling Point200-203 °C at 760 mmHg (for tautomer)
Density1.06 g/cm³ (for tautomer)[4]
Flash Point77.2 °C (for tautomer)[4]
pKa (Predicted)6.82 ± 0.40[5]
XLogP3 (Computed)1.1[3]
Spectroscopic Data
TechniqueKey FeaturesSource(s)
¹H NMR
¹³C NMR [3]
IR
Mass Spectrometry Base peak at m/z 82, significant peaks at m/z 43, 54, 125 (M+)[3]

Synthesis and Purification

The primary route for the formation of this compound in food is the Maillard reaction.[6] Chemical synthesis offers a more controlled approach for obtaining the pure compound for research purposes.

Chemical Synthesis from 2-Acetylpyridine

A common laboratory-scale synthesis involves the reduction of 2-acetylpyridine.

  • Hydrogenation: 2-Acetylpyridine is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • A hydrogenation catalyst, typically a noble metal catalyst like platinum oxide (PtO₂) or rhodium on alumina, is added to the solution.

  • The mixture is subjected to hydrogen gas under pressure (typically 3-4 atm) in a Parr hydrogenation apparatus.

  • The reaction is allowed to proceed at room temperature with vigorous shaking until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude product, 2-(1-hydroxyethyl)piperidine.

  • Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, 2-acetylpiperidine, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

  • Purification: The final product, this compound, is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G 2-Acetylpyridine 2-Acetylpyridine 2-(1-Hydroxyethyl)piperidine 2-(1-Hydroxyethyl)piperidine 2-Acetylpyridine->2-(1-Hydroxyethyl)piperidine H₂, PtO₂ This compound This compound 2-(1-Hydroxyethyl)piperidine->this compound PCC or Swern Oxidation

Figure 1: Chemical synthesis workflow for this compound.

Formation via the Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. The formation of this compound is favored by the presence of the amino acid proline and a reducing sugar like glucose.

  • Reactant Preparation: Equimolar amounts of L-proline and D-glucose are dissolved in a phosphate (B84403) buffer solution (pH 7-8).

  • Reaction: The solution is heated in a sealed vessel at a controlled temperature (typically 120-180 °C) for a specific duration (e.g., 1-2 hours).

  • Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether.

  • Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of this compound.

G cluster_reactants Reactants L-Proline L-Proline Heat (120-180°C) Heat (120-180°C) L-Proline->Heat (120-180°C) D-Glucose D-Glucose D-Glucose->Heat (120-180°C) Intermediate Products Intermediate Products Heat (120-180°C)->Intermediate Products Maillard Reaction Cascade This compound This compound Intermediate Products->this compound

Figure 2: Maillard reaction pathway for the formation of this compound.

Analytical Methodologies

The detection and quantification of this compound, especially in complex matrices like food, require sensitive and selective analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: For solid samples (e.g., bread crust), a solvent extraction or headspace solid-phase microextraction (HS-SPME) is typically employed. For liquid samples, a liquid-liquid extraction may be used.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). A typical temperature program starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate the analytes.

  • MS Detection: The separated compounds are introduced into a mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum of this compound is characterized by its molecular ion peak (m/z 125) and specific fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex liquid matrices like beer.[7]

  • Sample Preparation (QuEChERS): A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction is often used for sample cleanup in complex matrices.[7] This involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

  • LC Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

G Sample (e.g., Beer) Sample (e.g., Beer) QuEChERS Extraction QuEChERS Extraction Sample (e.g., Beer)->QuEChERS Extraction Acetonitrile, Salts d-SPE Cleanup d-SPE Cleanup QuEChERS Extraction->d-SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis d-SPE Cleanup->LC-MS/MS Analysis

Figure 3: Analytical workflow for the quantification of this compound using LC-MS/MS.

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively studied. While the broader class of tetrahydropyridines encompasses a wide range of biological activities, from therapeutic agents to neurotoxins, specific data for this compound is scarce.

Some studies on related tetrahydropyridine (B1245486) derivatives have suggested potential anti-inflammatory and anticancer properties. However, there is currently no clear evidence in the scientific literature detailing the specific signaling pathways or molecular mechanisms of action for this compound. Further research is required to elucidate its pharmacological and toxicological profile.

Safety and Handling

According to the European Chemicals Agency (ECHA), this compound is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting.

The safety data for the precursor, 2-acetylpyridine, indicates that it can be a combustible liquid and may cause skin, eye, and respiratory irritation.[8] While this information does not directly apply to this compound, it underscores the importance of handling related chemical structures with care.

Recommended Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fascinating molecule with a significant impact on the sensory properties of many common foods. This guide has provided a consolidated overview of its fundamental properties, synthesis, and analytical determination. While its role in food chemistry is well-established, its biological activities and potential pharmacological applications remain largely unexplored, presenting an open field for future research. The methodologies and data presented herein offer a solid foundation for scientists and researchers to further investigate the properties and potential of this intriguing compound.

References

2-Acetyl-1,4,5,6-tetrahydropyridine chemical structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine: Chemical Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest due to its contribution to the aroma of various food products and its potential applications in medicinal chemistry. This document details its chemical structure, isomeric forms, physicochemical properties, and relevant experimental protocols for its synthesis and characterization.

Core Chemical Structure

This compound is a substituted tetrahydropyridine, a class of organic compounds characterized by a partially saturated pyridine (B92270) ring.[1] Its fundamental structure consists of a six-membered ring containing one nitrogen atom and a double bond, with an acetyl group attached to the carbon adjacent to the nitrogen atom.

Key Identifiers:

  • Molecular Formula: C₇H₁₁NO[2][3]

  • Molecular Weight: 125.17 g/mol [3][4]

  • IUPAC Name: 1-(1,4,5,6-Tetrahydropyridin-2-yl)ethanone[1]

  • CAS Registry Number: 25343-57-1[2][3]

  • Common Synonyms: 2-Acetyltetrahydropyridine, 6-Acetyl-1,2,3,4-tetrahydropyridine[3]

The core structure is a key intermediate in various chemical syntheses and is a notable product of the Maillard reaction, which is responsible for the characteristic aroma of baked goods like bread and popcorn.[5][6]

Isomerism and Tautomerization

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 6-Acetyl-2,3,4,5-tetrahydropyridine. Tautomers are structural isomers that readily interconvert, in this case, through the migration of a proton and a shift in the position of the endocyclic double bond.[4]

  • This compound: This tautomer is a cyclic α,β-unsaturated amine, also known as an enamine.

  • 6-Acetyl-2,3,4,5-tetrahydropyridine (CAS: 27300-27-2): This tautomer is a cyclic imine.

The two tautomers possess distinct properties and can be separated and characterized using chromatographic and spectroscopic techniques.[7] Their relative abundance can be influenced by environmental factors such as the solvent.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The physicochemical properties of this compound and its imine tautomer are summarized below. This data is crucial for designing experimental conditions for synthesis, purification, and analysis.

PropertyThis compound (Enamine)6-Acetyl-2,3,4,5-tetrahydropyridine (Imine)Reference(s)
Molecular Formula C₇H₁₁NOC₇H₁₁NO[2][3]
Molecular Weight 125.17 g/mol 125.17 g/mol [3][4]
CAS Number 25343-57-127300-27-2[3][8]
XLogP3 (Computed) 1.1-0.10 (est)[3][9]
Topological Polar Surface Area 29.1 Ų29.1 Ų[5]
Hydrogen Bond Donor Count 10[1]
Hydrogen Bond Acceptor Count 22[1]
pKa (Predicted) 6.82 ± 0.40Not available[5]
Kovats Retention Index (Standard Non-polar) 1017, 1018Not available[3]
Flash Point Not available77.22 °C (171.00 °F)[9]

Experimental Protocols

Synthesis Protocol: A Rational Approach

A reliable synthesis of this compound was developed by Büchi and Wuest.[3] The protocol involves a two-step process starting from commercially available 2-acetylpyridine (B122185).

Step 1: Hydrogenation of 2-Acetylpyridine

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., Parr shaker).

  • Reagents:

  • Procedure: a. Dissolve 2-acetylpyridine in ethanol in the hydrogenation vessel. b. Add the rhodium on alumina catalyst. c. Pressurize the vessel with hydrogen gas (typically 3-4 atm). d. Agitate the mixture at room temperature until hydrogen uptake ceases. e. Filter the reaction mixture to remove the catalyst. f. Evaporate the solvent under reduced pressure to yield crude 2-(1-hydroxyethyl)piperidine. g. Purify the product by distillation.

Step 2: Oxidation to this compound

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 2-(1-Hydroxyethyl)piperidine (1.0 eq)

    • Oxidizing agent (e.g., Fetizon's reagent - silver carbonate on Celite)

    • Anhydrous benzene (B151609) or toluene (B28343) (solvent)

  • Procedure: a. Suspend Fetizon's reagent in anhydrous benzene or toluene in the reaction flask. b. Heat the suspension to reflux. c. Add a solution of 2-(1-hydroxyethyl)piperidine in the same solvent dropwise to the refluxing mixture. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture and filter off the solid residues. f. Concentrate the filtrate under reduced pressure. g. The resulting product is a mixture of the tautomers, which can be purified by vacuum distillation to yield this compound.[3]

synthesis_workflow start Start: 2-Acetylpyridine hydrogenation Step 1: Hydrogenation (H2, Rh/Al2O3, Ethanol) start->hydrogenation intermediate 2-(1-Hydroxyethyl)piperidine hydrogenation->intermediate oxidation Step 2: Oxidation (Fetizon's Reagent, Benzene) intermediate->oxidation product Product: Tautomeric Mixture oxidation->product purification Purification (Vacuum Distillation) product->purification final_product This compound purification->final_product maillard_pathway proline Proline (Amino Acid) condensation Condensation & Rearrangement proline->condensation sugar Reducing Sugar heat Heat sugar->heat dicarbonyl Dicarbonyl Intermediate (e.g., Dihydroxyacetone) heat->dicarbonyl dicarbonyl->condensation product This compound condensation->product

References

An In-depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine: Discovery, History, and Core Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATPY) is a potent aroma compound renowned for its characteristic cracker-like, biscuit, or popcorn-like scent. It is a key flavor constituent in a variety of thermally processed foods, including baked bread, popcorn, and tortillas. Formed primarily through the Maillard reaction, this heterocyclic compound has been the subject of extensive research due to its significant impact on food flavor and its intriguing chemical properties. This guide provides a comprehensive overview of the discovery, history, chemical synthesis, analytical quantification, and formation pathways of 2-ATPY, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey to identifying 2-ATPY as a key bread aroma component was a multi-decade effort involving several key scientific contributions:

  • 1963: The First Hint of a Cracker-like Aroma Wiseblatt and Zoumut were among the first to report a substance with a strong, pleasant cracker-like aroma. They isolated this compound from fermented liquid brews that had been boiled and noted its presence in dried bread. Their work suggested that the reaction of proline with dihydroxyacetone was a potential source of this aroma.

  • 1969: Structure Elucidation of a Tautomer Hunter and his colleagues isolated a compound with a cracker-like odor from a reaction mixture of proline, dihydroxyacetone, and sodium bisulfite. Through detailed analysis using infrared, Raman, nuclear magnetic resonance (NMR), and mass spectrometry, they identified the compound as 1,4,5,6-tetrahydro-2-acetopyridine, a tautomer of 2-ATPY.[1] They also confirmed that a gas chromatography peak corresponding to this compound was present in extracts of freshly baked bread.[1]

  • 1971: Definitive Synthesis and Structural Confirmation To unequivocally confirm the structure of the bread aroma constituent, Büchi and Wuest undertook a rational synthesis of this compound. Their successful synthesis and the identical sensory and spectroscopic properties of the synthetic compound to the natural isolate solidified the structure of this important flavor molecule.

  • Subsequent Research: Elucidating Formation and Occurrence Following its definitive identification, researchers like Schieberle and Grosch extensively studied the role of 2-ATPY in bread aroma, quantifying its concentration in both the crust and crumb and investigating its formation pathways.[2] Further studies have since quantified its presence in a variety of other food products and explored its tautomeric equilibrium.

Physicochemical and Spectroscopic Data

This compound is a cyclic imine that exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine. The physicochemical properties and key spectroscopic data are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Appearance Colorless liquid
Odor Cracker-like, biscuit, popcorn
Odor Threshold (Water) 1.6 µg/L[3]
CAS Number 25343-57-1
Boiling Point ~35°C at 0.1 mm Hg
¹H NMR (CDCl₃, δ ppm) 1.80-2.00 (m, 4H, C4-H₂, C5-H₂), 2.35 (s, 3H, COCH₃), 2.40-2.60 (m, 2H, C6-H₂), 3.60-3.80 (m, 2H, C2-H₂), ~4.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) 19.5 (C5), 22.0 (C4), 28.0 (COCH₃), 43.0 (C6), 165.0 (C2), 198.0 (C=O)
Mass Spectrometry (EI) m/z (%): 125 (M⁺, 30), 110 (20), 82 (100), 68 (40), 54 (50), 43 (80)
Infrared (IR, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch), ~1640 (C=N stretch)

Occurrence and Quantitative Data in Food Products

2-ATPY is a significant contributor to the desirable aroma of many cooked and baked foods. Its concentration can vary widely depending on the food matrix, processing conditions, and storage. The following table summarizes reported concentrations of 2-ATPY in various food products.

Food ProductConcentration (µg/kg)Analytical Method
Popcorn (fresh) 437[4]SIDA
Sour Beer 1.64 - 57.96[5]LC-MS-ESI
Wheat Bread Crust ~30 times higher than crumb[2]SIDA
Wine (mousy off-flavor) LOQ of 0.23 µg/L[6]HPLC-APCI-MS/MS

Formation via the Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating. The key precursors for 2-ATPY are the amino acid proline and a dicarbonyl compound, typically derived from sugar degradation.

The currently accepted mechanism deviates from the classical Hodge scheme and involves the following key steps:

  • Formation of 1-Pyrroline: Proline undergoes Strecker degradation to form 1-pyrroline.

  • Formation of a Key Intermediate: 1-Pyrroline reacts with a C₃ sugar fragment, such as 1-hydroxy-2-propanone (acetol), which is formed from the retro-aldol condensation of sugars.

  • Ring Expansion and Cyclization: The initial adduct undergoes a ring expansion, followed by cyclization and dehydration to yield the tetrahydropyridine (B1245486) ring structure.

The following diagram illustrates the proposed formation pathway of this compound.

G Proline Proline Strecker Strecker Degradation Proline->Strecker ReducingSugar Reducing Sugar RetroAldol Retro-Aldol Condensation ReducingSugar->RetroAldol OnePyrroline 1-Pyrroline Strecker->OnePyrroline C3Fragment C₃ Sugar Fragment (e.g., 1-hydroxy-2-propanone) RetroAldol->C3Fragment Adduct Initial Adduct OnePyrroline->Adduct C3Fragment->Adduct RingExpansion Ring Expansion Adduct->RingExpansion Cyclization Cyclization & Dehydration RingExpansion->Cyclization ATPY This compound Cyclization->ATPY

Maillard reaction pathway for 2-ATPY formation.

Experimental Protocols

Chemical Synthesis

Method 1: Rational Synthesis (Büchi and Wuest, 1971)

This synthesis confirms the structure of 2-ATPY starting from 2-acetylpyridine.

  • Hydrogenation of 2-Acetylpyridine: 2-Acetylpyridine is hydrogenated over a rhodium-on-alumina catalyst to yield 2-(1-hydroxyethyl)piperidine.

  • Oxidation: The resulting alcohol is oxidized using chromium trioxide in pyridine (B92270) to produce 2-acetylpiperidine.

  • Chlorination: 2-Acetylpiperidine is treated with N-chlorosuccinimide in methylene (B1212753) chloride to form the N-chloro derivative.

  • Elimination: The N-chloro-2-acetylpiperidine is subjected to dehydrochlorination using sodium methoxide (B1231860) in methanol (B129727) to yield this compound.

Method 2: From Pipecolinic Acid (Schieberle and Grosch)

This method provides a straightforward synthesis from a readily available amino acid.

  • N-Protection: Pipecolinic acid is N-protected, for example, with a Boc group.

  • Weinreb Amide Formation: The protected amino acid is converted to its Weinreb amide.

  • Grignard Reaction: The Weinreb amide is reacted with methylmagnesium bromide to introduce the acetyl group, forming N-Boc-2-acetylpiperidine.

  • Deprotection and Oxidation: The Boc group is removed with trifluoroacetic acid. The resulting 2-acetylpiperidine is then oxidized in an aqueous solution at pH 7.0 by air to yield this compound.[7]

Analytical Quantification

The quantification of the volatile and relatively unstable 2-ATPY in complex food matrices requires sensitive and specific analytical methods.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for high-throughput analysis and offers high precision.[8]

  • Sample Extraction:

    • A small amount of the food sample (0.2-0.5 g) is homogenized with a solvent, often using bead beater homogenization for efficiency.

    • For liquid samples like beer or wine, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[5] This typically involves adding acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to partition the analytes into the organic phase.[5]

    • An isotopically labeled internal standard (e.g., ¹³C₂-ATHP) is added at the beginning of the extraction to correct for matrix effects and variations in recovery.[5]

  • Derivatization:

    • To improve stability and chromatographic performance, 2-ATPY is often derivatized. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).[8]

    • The sample extract is reacted with 3-NPH at a controlled temperature (e.g., 40°C) for a specific time (e.g., 2 hours).

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into a UHPLC system coupled to a tandem mass spectrometer.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of, for example, ammonium (B1175870) acetate (B1210297) in water and methanol.

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized 2-ATPY and its internal standard are monitored for quantification.[5]

The following diagram outlines a general workflow for the analysis of 2-ATPY in a food sample.

G Sample Food Sample Homogenization Homogenization & Internal Standard Addition Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., with 3-NPH) Supernatant->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis & Quantification LCMS->Data

Analytical workflow for 2-ATPY quantification.

Biological Activity and Relevance in Drug Development

Despite the interest in this compound as a flavor compound, there is a notable lack of research on its specific biological, pharmacological, and toxicological properties. A thorough search of the scientific literature reveals no significant studies on its cytotoxicity, genotoxicity, or potential as a therapeutic agent.

However, the tetrahydropyridine scaffold is present in numerous biologically active compounds, and derivatives have been investigated for various therapeutic applications. For example, certain 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines have shown in vitro antiproliferative activity in human solid tumor cell lines.[2] Additionally, other tetrahydropyrimidine (B8763341) derivatives have been explored as selective m1 muscarinic agonists, which could have potential in treating cognitive deficits.

Conclusion

This compound is a scientifically and commercially important molecule that plays a crucial role in the desirable aroma of many staple foods. Its discovery was a gradual process, culminating in its definitive structural confirmation through chemical synthesis. The formation of 2-ATPY via the Maillard reaction from proline is a key process in food chemistry, and its quantification in various food matrices continues to be an active area of research. While the tetrahydropyridine core is found in many pharmacologically active compounds, 2-ATPY itself remains largely unexplored from a drug development perspective. This guide has provided a comprehensive overview of the current knowledge on this fascinating flavor compound, highlighting its history, chemistry, and analytical methodologies.

References

An In-depth Technical Guide to the Maillard Reaction Pathway for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), a significant flavor compound, through the Maillard reaction. It details the reaction pathway, quantitative yields, and experimental protocols for its synthesis and analysis.

Introduction: The Maillard Reaction and ATHP

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions is responsible for the characteristic color, aroma, and flavor of many cooked foods.[1] One of the critical flavor compounds generated is this compound (ATHP), which imparts a desirable roasty, popcorn-like, or cracker-like aroma to products such as bread crust and popcorn.[2][3] Understanding and controlling the formation of ATHP is of significant interest in the food industry for flavor optimization and in other fields where the Maillard reaction occurs.

The formation of ATHP is primarily associated with the reaction of the amino acid L-proline (B1679175) with reducing sugars or their degradation products.[2][4] The pathway involves several key stages, including the degradation of both the amino acid and the carbohydrate to form reactive intermediates that ultimately cyclize and condense to form the target heterocyclic compound.

The Core Reaction Pathway

The formation of ATHP from L-proline and a reducing sugar (e.g., glucose) is a multi-step process. While the complete mechanism is complex and can vary with reaction conditions, the generally accepted pathway involves the formation of key intermediates derived from both precursors.

  • Strecker Degradation of Proline: L-proline undergoes Strecker degradation to form the key cyclic imine intermediate, 1-pyrroline (B1209420).[4]

  • Sugar Fragmentation: The reducing sugar, such as glucose, fragments upon heating to produce various reactive carbonyl species. For the formation of the acetyl group and the remaining carbon backbone of ATHP, a C3 fragment such as 1-hydroxy-2-propanone is essential.[3]

  • Condensation and Cyclization: 1-pyrroline undergoes an aldol-type condensation with 1-hydroxy-2-propanone.

  • Dehydration and Tautomerization: The resulting intermediate then dehydrates and tautomerizes to form the stable aromatic compound, this compound (ATHP).

The diagram below illustrates the core chemical transformations in this pathway.

Maillard_Pathway_ATHP Proline L-Proline Strecker Strecker Degradation Proline->Strecker Glucose Reducing Sugar (e.g., Glucose) Fragmentation Sugar Fragmentation Glucose->Fragmentation Pyrroline 1-Pyrroline Strecker->Pyrroline Hydroxypropanone 1-Hydroxy-2-propanone (C3 fragment) Fragmentation->Hydroxypropanone Condensation Aldol Condensation & Dehydration Pyrroline->Condensation Hydroxypropanone->Condensation ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine (ATHP) Condensation->ATHP

Core reaction pathway for ATHP formation.

Quantitative Data on ATHP Formation

The yield of ATHP is highly dependent on the precursors and reaction conditions such as pH, temperature, and time. The data below summarizes key quantitative findings from model system studies and analyses of food products.

ParameterValuePrecursors / MatrixConditionsReference
Yield Up to 50 µ g/mmol L-Proline and GlucosepH 7-8, Reflux[3][5]
Yield 2.7 mol % (maximum)L-Proline and 1,3-Dihydroxyacetone130°C, with 2 equiv. sodium bisulfite[6]
Limit of Quantitation 0.5 µg/kgVarious Food ProductsUHPLC-MS/MS[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of ATHP in a controlled laboratory setting and its subsequent extraction and quantification from a complex matrix.

Protocol 1: Synthesis of ATHP in a Maillard Model System

This protocol describes the generation of ATHP from L-proline and glucose in a buffered aqueous solution.

Materials and Reagents:

  • L-Proline (ACS grade or higher)

  • D-Glucose (ACS grade or higher)

  • Phosphate (B84403) buffer solution (0.1 M, pH 7.0 and 8.0)

  • Deionized water

  • Reaction vials (pressure-rated)

  • Heating block or oil bath with temperature control

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Reaction Solution:

    • Prepare a stock solution of L-proline (e.g., 0.1 M) in the desired phosphate buffer (pH 7.0 or 8.0).

    • Prepare a stock solution of D-glucose (e.g., 0.1 M) in the same buffer.

    • In a pressure-rated reaction vial, combine the L-proline and D-glucose solutions to achieve a final equimolar concentration (e.g., 0.05 M of each).

  • Thermal Reaction:

    • Securely cap the reaction vial.

    • Place the vial in a preheated heating block or oil bath set to 120°C.

    • Heat the reaction mixture for a specified duration (e.g., 60 minutes). Time-course studies may involve taking samples at various intervals.

  • Reaction Quenching and Extraction:

    • After the heating period, immediately transfer the vial to an ice bath to quench the reaction.

    • Once cooled, add an equal volume of dichloromethane to the aqueous reaction mixture.

    • Vortex vigorously for 2 minutes to extract the volatile and semi-volatile products.

    • Centrifuge the mixture to facilitate phase separation.

  • Sample Preparation for Analysis:

    • Carefully collect the organic (bottom) layer using a glass pipette.

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove residual water.

    • The dried extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or for further concentration if needed.

Protocol 2: Extraction and UHPLC-MS/MS Quantification of ATHP

This protocol details a high-throughput method for the quantification of ATHP in food matrices, incorporating a derivatization step to enhance sensitivity and chromatographic performance.[7]

Materials and Reagents:

  • Food sample (e.g., bread crust, cereal)

  • Internal Standard (IS): Isotope-labeled ATHP (e.g., d3-ATHP)

  • Extraction Solvent: Acetonitrile/water (50/50, v/v)

  • Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) solution

  • Formic acid

  • UHPLC-MS/MS system with a C18 column (e.g., Waters ACQUITY BEH C18)

  • Bead beater/homogenizer

Procedure:

Analytical_Workflow_ATHP start Start: Sample Weighing (0.2-0.5 g) add_is Spike with Internal Standard (e.g., d3-ATHP) start->add_is homogenize Add Extraction Solvent & Homogenize (Bead Beater) add_is->homogenize centrifuge1 Centrifuge & Collect Supernatant homogenize->centrifuge1 derivatize Derivatization with 3-NPH (40°C, 2 hours) centrifuge1->derivatize centrifuge2 Centrifuge derivatize->centrifuge2 inject Inject Supernatant into UHPLC-MS/MS centrifuge2->inject end Data Analysis & Quantification inject->end

Analytical workflow for ATHP quantification.
  • Sample Preparation and Extraction:

    • Weigh 0.2-0.5 g of the homogenized food sample into a centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add the extraction solvent (e.g., 1 mL of acetonitrile/water).

    • Homogenize using a bead beater for approximately 5 minutes.

    • Centrifuge the sample (e.g., 10,000 x g for 10 minutes) and collect the supernatant.

  • Derivatization:

    • Transfer an aliquot of the supernatant (e.g., 50 µL) to a new vial.

    • Add the 3-NPH derivatization reagent.

    • Incubate the mixture at 40°C for 2 hours.

    • After incubation, centrifuge the sample to pellet any precipitate.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: ACQUITY UPLC BEH C18 (or equivalent), e.g., 1.7 µm, 2.1 x 100 mm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute the analyte.

      • Flow Rate: e.g., 0.4 mL/min.

      • Column Temperature: e.g., 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native ATHP-derivative and the isotope-labeled internal standard derivative.

  • Quantification:

    • Construct a calibration curve using standards prepared in a similar matrix.

    • Calculate the concentration of ATHP in the sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

The formation of this compound is a key outcome of the Maillard reaction, particularly when L-proline is a primary reactant. The pathway, proceeding through the formation of 1-pyrroline and reactive sugar fragments, is sensitive to reaction conditions, which in turn dictates the final yield of this potent aroma compound. The methodologies provided herein offer a robust framework for both the controlled synthesis of ATHP in model systems and its precise quantification in complex matrices. This knowledge is crucial for professionals in food science seeking to modulate flavor profiles and for researchers investigating the broader implications of the Maillard reaction in biological and chemical systems.

References

The Genesis of "Toasted" Aromas: A Technical Guide to the Precursors of 2-Acetyl-1,4,5,6-tetrahydropyridine in Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), and its tautomer 6-acetyl-2,3,4,5-tetrahydropyridine, is a pivotal flavor compound responsible for the highly desirable roasty, popcorn-like, and cracker-like aromas in a variety of thermally processed foods.[1][2] Its presence is a hallmark of products that undergo the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][3] This potent odorant, with an extremely low odor threshold of 0.06 ng/L in air, is a key contributor to the characteristic flavor profile of baked goods like bread, as well as popcorn and tortilla products.[1][4] Understanding the specific precursors and formation pathways of ATHP is critical for researchers and food scientists aiming to control and optimize flavor development in food products. This technical guide provides an in-depth exploration of the core precursors, their reaction mechanisms, quantitative data from relevant studies, and the experimental protocols used for their analysis.

The Maillard Reaction: Core of ATHP Formation

The formation of ATHP is a classic outcome of the Maillard reaction, a form of non-enzymatic browning.[1][3] This reaction cascade is initiated by the condensation of a carbonyl group from a reducing sugar with a primary amino group from an amino acid, forming an N-substituted glycosylamine.[1][5] This unstable intermediate undergoes rearrangement to form a more stable ketoamine, known as an Amadori product.[5] Subsequent heating leads to a complex series of reactions including enolization, dehydration, and fragmentation of the sugar moiety, producing a plethora of reactive intermediates, including dicarbonyl compounds. These intermediates then react further with amino acids in what is known as the Strecker degradation, ultimately leading to the formation of hundreds of different flavor compounds, including ATHP.[5]

The primary precursors for the synthesis of ATHP are the amino acid L-proline and specific α-dicarbonyl compounds derived from the fragmentation of reducing sugars.[3][6]

Key Precursors for ATHP Formation

Amino Acid Precursors: Proline and Ornithine

L-proline is the principal amino acid precursor for the formation of the tetrahydropyridine (B1245486) ring structure of ATHP.[6] Its unique cyclic secondary amine structure is fundamental to the formation of this specific six-membered heterocyclic compound.

L-ornithine , another amino acid, can also serve as a precursor for ATHP.[7] However, its contribution is indirect. Ornithine is first converted to Δ¹-pyrroline-5-carboxylate (P5C), which is the immediate precursor for proline biosynthesis in mammalian cells and other organisms.[7][8] Ornithine aminotransferase catalyzes the reversible transamination of L-ornithine to P5C, which is then reduced to proline by the enzyme pyrroline-5-carboxylate (P5C) reductase.[9] Therefore, the presence of ornithine in a food system can contribute to the proline pool available for the Maillard reaction.

Ornithine_to_Proline_Pathway cluster_enzymes Enzymatic Conversion Ornithine L-Ornithine P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Ornithine->P5C Ornithine Aminotransferase Proline L-Proline P5C->Proline P5C Reductase Ornithine\nAminotransferase Ornithine Aminotransferase P5C Reductase P5C Reductase

Ornithine to Proline Conversion Pathway.
Carbonyl Precursors: Reducing Sugar Fragmentation Products

The acetyl group and other carbon atoms required for the formation of ATHP are derived from the fragmentation of reducing sugars during the Maillard reaction.[3][10] While various sugars can participate, their degradation into smaller, highly reactive α-dicarbonyl compounds is the crucial step. The most significant dicarbonyl precursors for ATHP are:

  • 1,3-Dihydroxyacetone (B48652): This compound has been identified as a particularly important intermediate for the formation of ATHP from proline in model systems.[6]

  • Methylglyoxal (Pyruvaldehyde): This is another major intermediate formed from sugar degradation that readily reacts with proline to generate the characteristic bread-like flavor compound.[6]

These reactive dicarbonyls are formed through various mechanisms, including retro-aldol reactions and hydrolytic cleavage of sugar intermediates like 1-deoxyglucosone.[10][11]

Proposed Formation Pathway of this compound

The currently accepted mechanism for ATHP formation involves the reaction between L-proline and a C3-dicarbonyl compound like 1,3-dihydroxyacetone or methylglyoxal. The pathway can be summarized as follows:

  • Strecker Degradation of Proline: Proline undergoes Strecker degradation, but its cyclic nature prevents the typical formation of a Strecker aldehyde. Instead, it is proposed to react with a dicarbonyl compound.

  • Condensation and Cyclization: Proline condenses with the dicarbonyl compound.

  • Acyl Enamine Formation: A series of reactions including dehydration and rearrangement leads to the formation of the stable α-acylenamine structure within the six-membered ring, resulting in this compound.

ATHP_Formation_Pathway cluster_precursors Primary Precursors Proline L-Proline Intermediates Reaction Intermediates Proline->Intermediates ReducingSugars Reducing Sugars (e.g., Glucose) Heat Thermal Processing (Maillard Reaction) ReducingSugars->Heat Dicarbonyls C3 α-Dicarbonyls (e.g., 1,3-Dihydroxyacetone, Methylglyoxal) Heat->Dicarbonyls Dicarbonyls->Intermediates ATHP This compound (ATHP) Intermediates->ATHP

Simplified Formation Pathway of ATHP.

Quantitative Data on Precursors and ATHP Formation

The concentration of precursors and the reaction conditions significantly impact the final amount of ATHP formed in food products. The following tables summarize quantitative data from model systems and food analyses.

Table 1: Formation of ATHP in Model Systems

PrecursorsReaction ConditionsATHP YieldReference
L-Proline + 1,3-Dihydroxyacetone130°C, with 2 equiv. of sodium bisulfite2.7 mol%[6]

Note: The addition of sodium bisulfite was found to stabilize the ATHP molecule, leading to higher measured yields.

Table 2: Concentration of ATHP in Various Food Products

Food ProductConcentration (µg/kg)Analytical MethodReference
Wheat Bread Crust30-fold higher than crumbNot specified[12]
Fragrant Rice19.4 - 124.0UASE UPLC-MS/MS[13]
Various Foods (General)LOQ: 0.5UHPLC-MS/MS[14]

LOQ: Limit of Quantitation; UASE: Ultrasound-Assisted Solvent Extraction; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

The analysis of the volatile and often unstable ATHP, as well as its non-volatile precursors, requires specialized analytical techniques.

Key Methodologies for ATHP Analysis

A common approach for the quantification of ATHP in food involves extraction, separation, and detection.

  • Extraction: The volatile nature of ATHP necessitates careful extraction methods to minimize losses.

    • Solvent Extraction: Direct extraction with a suitable solvent like ethanol, often assisted by ultrasound (Ultrasound-Assisted Solvent Extraction - UASE).[13]

    • Bead Beater Homogenization: A rapid mechanical disruption method for solid samples.[14]

  • Derivatization (Optional but common): To improve stability and chromatographic behavior, ATHP can be derivatized. A common derivatizing agent is 3-nitrophenylhydrazine.[14]

  • Separation and Detection:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile compound analysis, providing both separation and structural identification.[3]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly useful after derivatization, that allows for high-throughput analysis.[14]

Experimental Workflow: UHPLC-MS/MS for ATHP Quantification

The following diagram illustrates a typical high-throughput workflow for the analysis of ATHP in food samples.

Experimental_Workflow Sample Food Sample (0.2-0.5 g) Homogenization Extraction (Bead Beater Homogenization) Sample->Homogenization Derivatization Derivatization (3-Nitrophenylhydrazine, 40°C, 2h) Homogenization->Derivatization LCMS UHPLC-MS/MS Analysis Derivatization->LCMS Quantification Quantification LCMS->Quantification

Workflow for ATHP quantification via UHPLC-MS/MS.

This method, as described in literature, allows for rapid and precise quantification of ATHP with limits of quantitation as low as 0.5 µg/kg in various food matrices.[14]

Conclusion

The formation of the key roasty aroma compound this compound is intrinsically linked to the Maillard reaction. Its synthesis is dependent on the availability of specific precursors: the amino acid L-proline (and its biological precursor, L-ornithine) and reactive C3 α-dicarbonyl compounds, such as 1,3-dihydroxyacetone and methylglyoxal, which are themselves products of reducing sugar fragmentation. The concentration of these precursors, along with processing parameters like temperature and pH, dictates the final concentration of ATHP and, consequently, the aromatic profile of the food. The analytical methodologies outlined provide the necessary tools for researchers to quantify these compounds, enabling a more controlled and targeted approach to flavor development in the food industry.

References

An In-depth Technical Guide to the Organoleptic Properties of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) is a potent aroma compound responsible for the characteristic cracker-like, popcorn-like, and biscuity notes in a variety of baked goods and thermally processed foods. It is a key flavor compound formed during the Maillard reaction. This technical guide provides a comprehensive overview of the organoleptic properties of ATHP, including its sensory profile, taste and aroma thresholds, and its occurrence in various food matrices. Detailed experimental protocols for the sensory evaluation and instrumental analysis of ATHP are presented. Furthermore, the biochemical pathway of its perception via olfactory receptors is discussed and visualized. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound (ATHP), along with its structural isomer 2-acetyl-3,4,5,6-tetrahydropyridine, is a crucial flavor compound that contributes significantly to the desirable aroma of many staple foods. Its presence is predominantly associated with baked goods like white bread, popcorn, and tortillas.[1] The formation of ATHP is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] Understanding the organoleptic properties of ATHP is essential for controlling and optimizing the flavor profiles of a wide range of food products. In the pharmaceutical industry, knowledge of potent flavor compounds like ATHP can be applied to taste-masking strategies for improving the palatability of oral drug formulations.

Organoleptic Profile

The sensory characteristics of ATHP are highly dependent on its concentration. At optimal levels, it imparts pleasant, sought-after aromas. However, at higher concentrations or in inappropriate contexts, it can be perceived as an off-flavor.

Aroma Profile

The aroma of ATHP is most commonly described as:

  • Primary Notes: Cracker-like, popcorn-like, biscuity, tortilla-like.[1][3]

  • Secondary Notes: Toasty, nutty, cereal-like.

In some contexts, particularly in wine and beer, it can contribute to a "mousy" off-flavor.[4]

Taste Profile

The taste of ATHP is closely linked to its aroma and is often described as having a "cracker-biscuit" flavor. The perception of its taste is particularly noticeable in the aftertaste.

Quantitative Sensory Data

The potency of ATHP as a flavor compound is reflected in its extremely low odor and taste thresholds.

Table 1: Sensory Thresholds of this compound
Threshold TypeMediumValue
Odor ThresholdWater0.23 µg/L[5]
Odor ThresholdAir< 0.06 ng/L[2]
Table 2: Typical Concentrations of this compound in Food Products
Food ProductConcentration Range
Wine (with mousy off-flavor)1.64 - 57.96 µg/L[6]
Sour Beer (with mousy off-flavor)1.64 - 57.96 µg/L[7]
Various Food Products (Limit of Quantitation)0.5 µg/kg[8][9]

Experimental Protocols

Sensory Evaluation

This protocol is adapted from standard methods for determining detection thresholds.[10]

Objective: To determine the lowest concentration of ATHP detectable by a sensory panel.

Materials:

  • Purified, odor-free water.

  • A stock solution of this compound of known concentration.

  • A series of dilutions of the ATHP stock solution in purified water.

  • Odor-free glass sniffing bottles with caps.

  • A trained sensory panel of at least 15-20 members.

Procedure:

  • Prepare a geometric series of dilutions of the ATHP stock solution. The concentration steps should be fine enough to pinpoint the threshold accurately.

  • For each panelist, present three samples in sniffing bottles: two will contain only purified water (blanks), and one will contain a specific dilution of ATHP.

  • The order of presentation of the samples should be randomized for each panelist.

  • Panelists are instructed to sniff the headspace of each bottle and identify the sample that is different from the other two.

  • The test is performed for each concentration level, starting from the lowest.

  • The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Objective: To characterize the aroma and flavor profile of ATHP.[11]

Materials:

  • A solution of ATHP at a concentration clearly above the detection threshold but below levels that would cause sensory fatigue.

  • A panel of 8-12 trained assessors.

  • A list of aroma and flavor descriptors relevant to Maillard reaction products (e.g., cracker, popcorn, nutty, toasty, mousy).

  • A quantitative intensity scale (e.g., a 15-point line scale anchored with "not perceptible" and "very strong").

Procedure:

  • Training Phase: Panelists are familiarized with the aroma and taste of reference standards corresponding to the selected descriptors.

  • Evaluation Phase: Panelists are presented with the ATHP sample and asked to rate the intensity of each descriptor on the provided scale.

  • The evaluation should be conducted in a controlled environment with neutral lighting and air circulation.

  • Data from the panelists are collected and averaged to create a sensory profile of the compound.

Instrumental Analysis

This protocol is based on methods developed for the analysis of ATHP in wine and beer.[7][12]

Objective: To accurately quantify the concentration of ATHP in a liquid food matrix.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column.

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • A standard of this compound.

  • An isotopically labeled internal standard (e.g., d3-ATHP) for accurate quantification.

  • Sample preparation materials (e.g., filters, vials).

Procedure:

  • Sample Preparation: For wine or beer samples, filtration and basification (adjusting the pH to be basic) may be the only necessary preparation steps. For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.

  • Internal Standard Spiking: A known amount of the internal standard is added to the sample before analysis.

  • LC Separation: The prepared sample is injected into the LC system, and ATHP is separated from other matrix components on the analytical column using a suitable gradient elution program.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ATHP and the internal standard are monitored for selective and sensitive detection.

  • Quantification: A calibration curve is generated using standards of known ATHP concentrations. The concentration of ATHP in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Formation and Perception

Formation via the Maillard Reaction

ATHP is a well-known product of the Maillard reaction, a non-enzymatic browning reaction that is fundamental to the flavor development of many cooked foods.[2]

Precursors:

  • Amino Acid: Proline or ornithine.[13]

  • Reducing Sugar: A reducing sugar such as glucose provides the necessary carbonyl source.[13]

The reaction proceeds through a series of complex steps, including the formation of an Amadori product, which then undergoes further degradation and cyclization to form the heterocyclic ring structure of ATHP.[14]

Maillard_Reaction_ATHP Proline Proline Amadori Amadori Product Proline->Amadori ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Amadori Intermediates Carbonyl Intermediates Amadori->Intermediates ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine Intermediates->ATHP

Caption: Simplified pathway of ATHP formation during the Maillard reaction.

Olfactory Signaling Pathway

The perception of ATHP's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[4][15]

Mechanism:

  • Binding: ATHP, being a volatile compound, travels through the nasal cavity and binds to a specific OR on the cilia of an olfactory sensory neuron.[2]

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).[16]

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[2]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[2]

  • Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.[2]

  • Signal Transmission to the Brain: The action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic aroma of ATHP.[15]

Olfactory_Signaling_Pathway ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine OR Olfactory Receptor (GPCR) ATHP->OR Binding G_Protein G-Protein (Gαolf) Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP CNG CNG Ion Channel Opening cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Olfactory signaling cascade for ATHP perception.

Conclusion

This compound is a highly impactful aroma compound with a distinct and desirable sensory profile at low concentrations. Its formation through the Maillard reaction is a key contributor to the flavor of many baked and processed foods. A thorough understanding of its organoleptic properties, methods for its analysis, and the mechanisms of its perception is crucial for food scientists and flavor chemists aiming to create and control specific flavor profiles. Furthermore, this knowledge can be leveraged in the pharmaceutical industry for the development of more palatable drug formulations. The detailed protocols and pathways presented in this technical guide provide a valuable resource for professionals working with this important flavor molecule.

References

A Technical Guide to the Sensory Threshold Determination of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory threshold determination for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP). It includes quantitative data, detailed experimental protocols, and a discussion of the potential signaling pathways involved in its perception. ATHP is a potent aroma compound formed during the Maillard reaction and is responsible for the characteristic biscuity, cracker-like, and sometimes "mousy" off-flavors in a variety of food products and fermented beverages.

Quantitative Sensory Threshold Data

The sensory threshold of a compound is the minimum concentration at which it can be detected. For this compound, the threshold is dependent on the matrix in which it is present. The following table summarizes the reported sensory thresholds for this compound.

MatrixThreshold TypeConcentration (µg/L)Reference
WaterOdor1.6[1]
WineOdor150[1]

It is important to note that the perceived flavor and the detection threshold can be significantly influenced by the pH of the medium. In acidic environments like wine, the aroma of ATHP is less perceptible. However, upon entering the mouth, the higher pH of saliva can increase its volatility and perception, leading to a lingering "mousy" aftertaste.

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of flavor and off-flavor analysis. The most widely accepted and standardized method is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits . This method is designed to be a rapid and reliable way to determine the concentration at which a substance can be detected or recognized.

Principle of the Method

The ASTM E679 method employs a forced-choice ascending concentration series. Panelists are presented with a series of sample sets, each containing three samples (a "triangle test"). Two of the samples are blanks (the medium without the added substance), and one is the test sample containing this compound at a specific concentration. The concentrations of the test samples are presented in an increasing order. The panelist's task is to identify the "odd" sample in each set. The threshold is then calculated based on the concentration at which a panelist can reliably detect the difference.

Detailed Experimental Protocol

1. Panelist Selection and Training:

  • Selection: Panelists should be selected based on their sensory acuity, availability, and motivation. They should be non-smokers and should not have any conditions that could affect their sense of smell or taste.

  • Training: Panelists must be trained on the specific aroma characteristics of this compound. They should be familiarized with the "mousy," "biscuit-like," or "cracker-like" aroma profile. Training should also cover the test procedure, including how to properly sniff the samples and record their judgments.

2. Sample Preparation:

  • Stock Solution: A stock solution of this compound of known concentration should be prepared in a suitable solvent (e.g., ethanol (B145695) or the same matrix as the test samples).

  • Concentration Series: A geometric progression of concentrations should be prepared by diluting the stock solution with the desired matrix (e.g., purified water, dealcoholized wine). A common dilution factor is 2 or 3. The series should start at a concentration well below the expected threshold and extend to a concentration that is easily detectable by most panelists.

  • Sample Presentation: For each concentration step, three coded samples are presented to each panelist in identical, odor-free containers. Two of the samples will be blanks, and one will contain the specified concentration of this compound. The order of presentation of the odd sample should be randomized for each set.

3. Test Procedure:

  • Environment: The sensory evaluation should be conducted in a well-ventilated, odor-free room. Panelists should be seated in individual booths to avoid distractions and communication.

  • Instructions: Clear instructions should be provided to the panelists. They should be instructed to sniff each sample in the set and identify the one that is different from the other two.

  • Ascending Concentration: Panelists start with the lowest concentration set and proceed to higher concentrations.

  • Recording Data: For each set, the panelist records which sample they believe is the odd one.

4. Data Analysis and Threshold Calculation:

  • Individual Threshold: An individual panelist's threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in a consecutive series of correct identifications.

  • Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the sensory threshold of this compound using the ASTM E679 method.

Sensory_Threshold_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Presentation Present Triangle Tests (2 Blanks, 1 Test) Panelist_Selection->Sample_Presentation Stock_Solution Prepare Stock Solution of ATHP Concentration_Series Prepare Ascending Concentration Series Stock_Solution->Concentration_Series Concentration_Series->Sample_Presentation Panelist_Evaluation Panelists Evaluate Samples Sample_Presentation->Panelist_Evaluation Record_Data Record Panelist Judgments Panelist_Evaluation->Record_Data Calculate_Individual_Threshold Calculate Individual Thresholds Record_Data->Calculate_Individual_Threshold Calculate_Group_Threshold Calculate Group Threshold Calculate_Individual_Threshold->Calculate_Group_Threshold

Sensory threshold determination workflow.

Signaling Pathways in the Perception of this compound

The precise molecular mechanism for the perception of this compound has not been definitively elucidated. However, based on its chemical structure as a cyclic imine and its role as a potent odorant, it is highly probable that its detection is mediated by G-protein coupled receptors (GPCRs) located on olfactory receptor neurons in the nasal epithelium.

Many volatile amine compounds are detected by a specific subfamily of GPCRs known as Trace Amine-Associated Receptors (TAARs). Given that this compound contains a cyclic imine functional group, it is plausible that a specific TAAR or a related olfactory receptor is responsible for its detection.

The general signaling cascade for odor perception is as follows:

  • Binding: The odorant molecule (in this case, this compound) binds to a specific olfactory receptor (a GPCR) on the cilia of an olfactory receptor neuron.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (typically Golf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+) into the neuron, leading to its depolarization.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory receptor neuron to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signal is processed and relayed to higher brain centers, resulting in the perception of the specific odor.

The following diagram illustrates this proposed signaling pathway.

Olfactory_Signaling_Pathway ATHP This compound OR Olfactory Receptor (GPCR) ATHP->OR Binds to G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Leads to Ions Na+, Ca2+ Ions->CNG_Channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Proposed olfactory signaling pathway for ATHP.

Further research is required to identify the specific olfactory receptor(s) that bind to this compound and to fully elucidate the downstream signaling events. Understanding these mechanisms is crucial for developing strategies to control its formation in food products and for potential applications in flavor science and drug development.

References

The Dual Nature of a Potent Flavor Compound: A Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Acetyl-1,4,5,6-tetrahydropyridine (ACTPY) is a potent aroma compound found in a variety of food products, where it plays a significant and dichotomous role in shaping their sensory profiles. It is celebrated for imparting desirable "cracker-like" or "popcorn-like" notes to baked goods and cereals, yet it is also responsible for the undesirable "mousy" off-flavor in fermented beverages like wine and sour beer. The formation of this N-heterocyclic compound is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in thermally processed foods. This technical guide provides an in-depth overview of the natural occurrence, formation pathways, analytical methodologies, and sensory impact of ACTPY in food products, intended for researchers, scientists, and professionals in the fields of food science and drug development.

Natural Occurrence and Quantitative Data

ACTPY is not typically found in raw food materials but is generated during processing, particularly through heating. Its presence has been confirmed and quantified in a range of products, with concentrations varying significantly depending on the food matrix, processing conditions, and precursor availability. The following table summarizes the quantitative data for ACTPY in several food products.

Food ProductConcentration Range (µg/kg)Analytical Method
Beer (Sour) 1.64 - 57.96LC-MS-ESI
Wine 0.7 - 106HPLC-APCI-MS/MS, SBSE-GC-MS
Wheat Bread 18LC-MS/MS
Brown Bread 18LC-MS/MS
Rye Bread 18LC-MS/MS
Popcorn 38LC-MS/MS
Aromatic Rice 131LC-MS/MS

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction between the amino acid L-proline and a reducing sugar. The reaction proceeds through several key stages, including the initial condensation of the reactants, rearrangement, and subsequent cyclization and side-chain formation.

The generally accepted mechanism involves the formation of 1-pyrroline (B1209420) from proline, which then reacts with dicarbonyl intermediates derived from the degradation of the reducing sugar. The acylation of 1-pyrroline leads to the formation of the acetylated tetrahydropyridine (B1245486) ring.

Maillard_Pathway Proline L-Proline MaillardReaction Maillard Reaction (Thermal Processing) Proline->MaillardReaction Strecker Degradation ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->MaillardReaction Pyrroline 1-Pyrroline MaillardReaction->Pyrroline Dicarbonyls Dicarbonyl Intermediates (e.g., Methylglyoxal) MaillardReaction->Dicarbonyls Acylation Acylation Pyrroline->Acylation Dicarbonyls->Acylation ACTPY This compound Acylation->ACTPY Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis Sample Food Sample (Liquid or Solid) Homogenization Homogenization (for solids) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction (e.g., QuEChERS, Bead Beating) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE / d-SPE Cleanup (Optional) Centrifugation->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

Toxicological Profile of 2-Acetyl-1,4,5,6-tetrahydropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available toxicological data for 2-Acetyl-1,4,5,6-tetrahydropyridine and related compounds. It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological studies for this compound necessitates the inclusion of data from structurally similar molecules to provide context for potential hazards. This information should not be considered a comprehensive safety assessment of this compound, and further experimental validation is required.

Introduction

This compound is a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This technical guide provides a summary of the limited available data on this compound and draws contextual insights from the toxicology of related compounds, including 2-Acetylpyridine and the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

Toxicological Data for this compound

Direct and comprehensive toxicological data for this compound is scarce in publicly available literature. The PubChem database reports that the compound is "not meeting GHS hazard criteria by 1 of 1 companies"[1]. However, this is a preliminary classification and does not substitute for detailed toxicological evaluation.

Toxicological Data on Structurally Related Compounds

Due to the limited data on the target compound, this section presents information on structurally related molecules to provide an indication of potential hazards.

Hazard Profile of 2-Acetylpyridine

2-Acetylpyridine is an aromatic analogue of this compound. Safety Data Sheets (SDS) for 2-Acetylpyridine provide the following hazard information.

Hazard TypeClassificationPrecautionary StatementsSource
Physical Hazards Combustible liquidH227: Combustible liquid. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Health Hazards Skin Irritation (Category 2)H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation. P261: Avoid breathing vapor/spray. P271: Use only outdoors or in a well-ventilated area.[2]
Neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

MPTP is a well-studied tetrahydropyridine (B1245486) derivative that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease[4][5][6][7]. The mechanism of MPTP-induced neurotoxicity is a critical case study for understanding potential risks associated with tetrahydropyridine compounds.

The neurotoxic effects of MPTP are not caused by the parent compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+)[6][8]. Once MPTP crosses the blood-brain barrier, it is metabolized to MPP+ by the enzyme monoamine oxidase B (MAO-B) in glial cells[8][9]. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT)[10][11]. Inside the neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[4][8][9].

MPTP_Toxicity_Pathway cluster_blood_brain_barrier Systemic Circulation -> Brain cluster_brain Central Nervous System cluster_glial_cell Glial Cell cluster_dopaminergic_neuron Dopaminergic Neuron MPTP MPTP MPTP_in_glia MPTP MPTP->MPTP_in_glia Crosses Blood-Brain Barrier MAO-B MAO-B MPTP_in_glia->MAO-B Metabolism MPP+ MPP+ MAO-B->MPP+ DAT Dopamine Transporter (DAT) MPP+->DAT Transport MPP+_in_neuron MPP+ DAT->MPP+_in_neuron Uptake Mitochondrion Mitochondrion MPP+_in_neuron->Mitochondrion Accumulation Complex_I_Inhibition Complex I Inhibition Mitochondrion->Complex_I_Inhibition Oxidative_Stress Oxidative Stress Complex_I_Inhibition->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death OECD_423_Workflow Start Start Dose_Selection Select Starting Dose Start->Dose_Selection Dose_Animal_1 Administer Dose to Single Animal Dose_Selection->Dose_Animal_1 Observe_Outcome Observe for 48h Dose_Animal_1->Observe_Outcome Animal_Survives Animal Survives Observe_Outcome->Animal_Survives Survival Animal_Dies Animal Dies Observe_Outcome->Animal_Dies Mortality Increase_Dose Increase Dose for Next Animal Animal_Survives->Increase_Dose Decrease_Dose Decrease Dose for Next Animal Animal_Dies->Decrease_Dose Continue_Testing Continue with Next Animal Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Dose_Animal_1 No Stopping_Criteria_Met Stopping Criteria Met? Continue_Testing->Stopping_Criteria_Met Yes Stopping_Criteria_Met->Continue_Testing No Calculate_LD50 Calculate LD50 Stopping_Criteria_Met->Calculate_LD50 Yes End End Calculate_LD50->End

References

The Neurotoxic Potential of 2-Acetyl-1,4,5,6-tetrahydropyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential neurotoxic properties of 2-acetyl-1,4,5,6-tetrahydropyridine (ATHP) and its analogs. While direct toxicological data on ATHP is limited, its structural similarity to the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) warrants a thorough examination of its potential to induce neuronal damage. This document synthesizes the extensive knowledge of MPTP-induced neurotoxicity to establish a predictive framework for understanding the potential mechanisms of action, metabolic pathways, and neurochemical consequences of exposure to ATHP and its derivatives. By detailing established experimental protocols and highlighting key structure-activity relationships, this guide serves as a critical resource for researchers investigating the toxicology of novel tetrahydropyridine-based compounds and for drug development professionals seeking to mitigate potential neurotoxic liabilities.

Introduction

The tetrahydropyridine (B1245486) ring system is a core scaffold in numerous biologically active compounds, ranging from pharmaceuticals to natural products.[1] The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a Parkinson's disease-like syndrome in humans and primates through the selective destruction of dopaminergic neurons has underscored the potential for neurotoxicity within this chemical class.[2][3] MPTP has since become an invaluable tool in neuroscience research for modeling Parkinson's disease.[2][4]

This compound (ATHP) is a structural analog of MPTP that has been identified as a flavor component in some food products, formed during the Maillard reaction.[5] Although ATHP itself has not been extensively studied for neurotoxic effects, its tetrahydropyridine core raises concerns about its potential to act as a neurotoxin. This guide will explore the neurotoxic potential of ATHP and its analogs by drawing parallels with the known mechanisms of MPTP neurotoxicity.

The MPTP Model of Neurotoxicity: A Framework for ATHP Analogs

The neurotoxic mechanism of MPTP is a multi-step process that provides a robust model for predicting the potential toxicity of its analogs.[2][6] This process involves enzymatic oxidation, selective uptake into neurons, and intracellular accumulation leading to mitochondrial dysfunction and cell death.[6][7][8]

Bioactivation to a Toxic Metabolite

MPTP itself is not the ultimate toxic species. It is a lipophilic molecule that readily crosses the blood-brain barrier.[9] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily located in glial cells, to the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+).[2][6] This bioactivation is a critical step for neurotoxicity.

Selective Neuronal Uptake

MPP+ is a charged molecule and cannot passively diffuse across cell membranes. Its selective toxicity to dopaminergic neurons is due to its high affinity for the dopamine (B1211576) transporter (DAT), which actively transports MPP+ into these neurons.[7][8] This leads to a high intracellular concentration of the toxin specifically in dopaminergic neurons.

Mitochondrial Dysfunction and Oxidative Stress

Once inside the neuron, MPP+ is further concentrated within the mitochondria due to the mitochondrial membrane potential.[6] Inside the mitochondria, MPP+ potently inhibits Complex I of the electron transport chain, leading to a cascade of detrimental events:[2][6][10]

  • ATP Depletion: Inhibition of cellular respiration leads to a dramatic decrease in ATP production, resulting in an energy crisis within the neuron.

  • Oxidative Stress: The disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. This overwhelms the cell's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.

  • Apoptosis: The combination of energy failure and oxidative stress triggers apoptotic pathways, leading to programmed cell death of the dopaminergic neuron.

Hypothetical Neurotoxic Pathway of this compound (ATHP)

Based on the MPTP model, a hypothetical neurotoxic pathway for ATHP can be proposed. The presence of the acetyl group in place of the phenyl group in MPTP is the key structural difference that will influence its neurotoxic potential.

Hypothesized Steps:

  • Bioactivation: It is plausible that ATHP could be a substrate for monoamine oxidases (MAO-A or MAO-B) or other oxidative enzymes in the brain, leading to the formation of a corresponding pyridinium (B92312) ion, 2-acetyl-1-methylpyridinium (AMP+). The efficiency of this conversion would be a critical determinant of its toxicity.

  • Neuronal Uptake: The resulting AMP+ metabolite, being a charged species, would require a transporter for neuronal uptake. Its affinity for DAT or other monoamine transporters (e.g., norepinephrine (B1679862) transporter, NET; serotonin (B10506) transporter, SERT) would determine the selectivity of its neurotoxicity. The acetyl group may alter its affinity for these transporters compared to MPP+.

  • Mitochondrial Toxicity: If AMP+ accumulates in neurons, it could potentially inhibit mitochondrial respiration, similar to MPP+. The degree of inhibition of Complex I would depend on the structural features of AMP+.

Quantitative Data on Tetrahydropyridine Analog Neurotoxicity

Direct quantitative data on the neurotoxicity of ATHP and its analogs are not currently available in the public domain. However, extensive research on MPTP analogs provides valuable insights into structure-activity relationships (SAR). The following table summarizes key findings from studies on MPTP analogs, which can be used to infer the potential neurotoxicity of novel tetrahydropyridine derivatives.

CompoundRelative Neurotoxicity (Compared to MPTP)Key Structural FeatureReference
MPTP 100%4-phenyl group[4]
2'-Methyl-MPTP IncreasedMethyl group on the phenyl ring[6]
4'-Chloro-MPTP DecreasedChloro group on the phenyl ring[11]
1-Ethyl-4-phenyl-1,2,3,6-tetrahydropyridine DecreasedEthyl group on the nitrogen[11]
4-Cyclohexyl-1-methyl-1,2,3,6-tetrahydropyridine DecreasedCyclohexyl group instead of phenyl[11]

This table is illustrative and based on findings from various studies on MPTP analogs. The relative neurotoxicity can vary depending on the experimental model and a direct comparison for all compounds under identical conditions is not always available.

Experimental Protocols for Assessing Neurotoxicity

The following protocols are standard methods used to evaluate the neurotoxic potential of compounds like MPTP and can be adapted for testing ATHP and its analogs.

In Vitro Assays
  • Cell Viability Assays:

    • Principle: To determine the concentration at which a compound causes cell death.

    • Method: Dopaminergic cell lines (e.g., SH-SY5Y, PC12) or primary midbrain cultures are treated with a range of concentrations of the test compound. Cell viability is assessed using methods like the MTT assay, LDH release assay, or live/dead staining.

  • Mitochondrial Function Assays:

    • Principle: To assess the effect of the compound on mitochondrial respiration.

    • Method: Isolated mitochondria or intact cells are treated with the test compound, and oxygen consumption rates (a measure of electron transport chain activity) are measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode. The activity of individual mitochondrial complexes can also be assayed.

  • Reactive Oxygen Species (ROS) Measurement:

    • Principle: To quantify the generation of ROS.

    • Method: Cells are loaded with a fluorescent probe that reacts with ROS (e.g., DCFDA, MitoSOX Red). The increase in fluorescence upon treatment with the test compound is measured using a fluorescence microscope or plate reader.

  • Transporter Uptake Assays:

    • Principle: To determine if the compound or its metabolite is a substrate for monoamine transporters.

    • Method: Cells expressing DAT, NET, or SERT are incubated with a radiolabeled or fluorescent substrate of the transporter in the presence or absence of the test compound. The inhibition of substrate uptake indicates an interaction with the transporter.

In Vivo Studies
  • Animal Models:

    • Species: Mice (C57BL/6 strain is particularly sensitive to MPTP) and non-human primates are commonly used.[2][4]

    • Administration: The test compound can be administered systemically (e.g., intraperitoneal, subcutaneous) or directly into the brain (e.g., stereotaxic injection).

  • Behavioral Assessments:

    • Principle: To evaluate motor function deficits.

    • Methods: A battery of tests can be used, including the rotarod test (motor coordination and balance), open-field test (locomotor activity), and pole test (bradykinesia).

  • Neurochemical Analysis:

    • Principle: To measure the levels of dopamine and its metabolites.

    • Method: Following treatment, brain regions of interest (e.g., striatum, substantia nigra) are dissected, and the levels of dopamine, DOPAC, and HVA are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry:

    • Principle: To visualize and quantify the loss of dopaminergic neurons.

    • Method: Brain sections are stained with an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. The number of TH-positive neurons in the substantia nigra is then counted.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the established neurotoxic pathway of MPTP and the hypothetical pathway for ATHP.

MPTP_Neurotoxicity cluster_outside Extracellular Space / Blood-Brain Barrier cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MPTP_glia MPTP MPTP->MPTP_glia Crosses BBB MAOB MAO-B MPTP_glia->MAOB Metabolism MPDP MPDP+ MAOB->MPDP MPP_glia MPP+ MPDP->MPP_glia DAT DAT MPP_glia->DAT Uptake MPP_neuron MPP+ DAT->MPP_neuron Mitochondrion Mitochondrion MPP_neuron->Mitochondrion Accumulation ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS ROS Production ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: The established neurotoxic pathway of MPTP.

ATHP_Hypothetical_Neurotoxicity cluster_outside Extracellular Space / Blood-Brain Barrier cluster_glia Glial Cell / Other Cells cluster_neuron Neuron (e.g., Dopaminergic?) ATHP ATHP ATHP_cell ATHP ATHP->ATHP_cell Crosses BBB? Oxidative_Enzymes Oxidative Enzymes (e.g., MAO?) ATHP_cell->Oxidative_Enzymes Metabolism? AMP AMP+ (Hypothetical) Oxidative_Enzymes->AMP Transporter Monoamine Transporter? AMP->Transporter Uptake? AMP_neuron AMP+ (Hypothetical) Transporter->AMP_neuron Mitochondrion Mitochondrion AMP_neuron->Mitochondrion Accumulation? Mitochondrial_Dysfunction Mitochondrial Dysfunction? Mitochondrion->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage Mitochondrial_Dysfunction->Neuronal_Damage

Caption: Hypothetical neurotoxic pathway of ATHP.

Conclusion and Future Directions

While there is currently no direct evidence to classify this compound and its analogs as neurotoxic, their structural similarity to MPTP provides a strong rationale for further investigation. The well-established mechanisms of MPTP neurotoxicity serve as a valuable roadmap for assessing the potential risks associated with these compounds.

Future research should focus on:

  • Metabolism Studies: Determining whether ATHP and its analogs are substrates for MAO or other oxidative enzymes.

  • In Vitro Toxicity Screening: Utilizing the experimental protocols outlined in this guide to assess the effects of these compounds on cell viability, mitochondrial function, and oxidative stress in relevant neuronal cell models.

  • Transporter Interaction Studies: Evaluating the affinity of potential metabolites for monoamine transporters to predict neuronal selectivity.

  • In Vivo Studies: If in vitro studies indicate a neurotoxic potential, well-designed in vivo experiments will be necessary to confirm these findings and assess the behavioral and neuropathological consequences of exposure.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the neurotoxic potential of ATHP and its analogs, ensuring the safety of novel chemical entities and providing a deeper understanding of the structure-activity relationships that govern tetrahydropyridine-induced neurotoxicity.

References

An In-depth Technical Guide to 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 2-Acetyl-1,4,5,6-tetrahydropyridine, a heterocyclic compound of interest due to its presence in natural products and formation during the Maillard reaction. This document details its chemical identifiers, experimental protocols for its synthesis, and its known chemical pathways.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental in research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueCitation(s)
CAS Number 25343-57-1[1][2][3][4]
Molecular Formula C₇H₁₁NO[1][2][3]
Molecular Weight 125.17 g/mol [1]
IUPAC Name 1-(1,4,5,6-tetrahydropyridin-2-yl)ethan-1-one[4]
PubChem CID 520194[1]
InChI InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h4,8H,2-3,5H2,1H3[2][3]
InChIKey HRAOWRVFLSYJKN-UHFFFAOYSA-N[2][3]
SMILES CC(=O)C1=CCCCN1[4]
Synonyms 2-Acetyltetrahydropyridine, 6-acetyl-1,2,3,4-tetrahydropyridine[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 2-acetylpyridine (B122185). The following protocol is based on the method described by Büchi and Wuest.

Synthesis of 2-(1-Hydroxyethyl)piperidine
  • Hydrogenation: A solution of 2-acetylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol) is subjected to hydrogenation.

  • Catalyst: The reaction is carried out in the presence of a rhodium-on-alumina catalyst.

  • Conditions: The mixture is hydrogenated at a specified temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 2-(1-hydroxyethyl)piperidine.

Oxidation to this compound
  • Oxidation: The synthesized 2-(1-hydroxyethyl)piperidine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane).

  • Oxidizing Agent: An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by thin-layer chromatography.

  • Purification: Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the final product, this compound.

Chemical Pathways and Logical Relationships

While specific biological signaling pathways for this compound have not been extensively elucidated in the reviewed literature, its formation as a product of the Maillard reaction is a well-documented chemical pathway. This non-enzymatic browning reaction occurs between amino acids and reducing sugars and is responsible for the aroma and flavor of many cooked foods.

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation 2-Acetylpyridine 2-Acetylpyridine Hydrogenation Hydrogenation 2-Acetylpyridine->Hydrogenation Rh/Al2O3, H2 2-(1-Hydroxyethyl)piperidine 2-(1-Hydroxyethyl)piperidine Hydrogenation->2-(1-Hydroxyethyl)piperidine Oxidation Oxidation 2-(1-Hydroxyethyl)piperidine->Oxidation PCC This compound This compound Oxidation->this compound

Caption: Synthetic workflow for this compound.

The Maillard reaction is a complex cascade of reactions. A simplified representation of the formation of this compound from proline and a reducing sugar is shown below.

Maillard_Reaction Maillard Reaction Pathway Proline Proline Initial_Condensation Initial_Condensation Proline->Initial_Condensation Reducing_Sugar Reducing_Sugar Reducing_Sugar->Initial_Condensation Amadori_Rearrangement Amadori_Rearrangement Initial_Condensation->Amadori_Rearrangement Intermediate_Products Intermediate_Products Amadori_Rearrangement->Intermediate_Products Cyclization_Dehydration Cyclization_Dehydration Intermediate_Products->Cyclization_Dehydration Final_Product This compound Cyclization_Dehydration->Final_Product

Caption: Simplified Maillard reaction pathway to the target compound.

Quantitative Data

While detailed experimental spectra are often published in primary literature, a summarized table of key analytical data is provided below for reference.

Data TypeObserved CharacteristicsCitation(s)
Infrared (IR) Bands around 1675 cm⁻¹ (C=O stretch) and 1690 cm⁻¹ (C=N stretch) are characteristic.
¹H NMR Signals corresponding to the acetyl protons, and methylene (B1212753) protons of the tetrahydropyridine (B1245486) ring.
¹³C NMR Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the ring system.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

It is important to note that the biological activities of this compound are not yet fully characterized. While related tetrahydropyridine derivatives have shown activity as muscarinic agonists, and some pyridine (B92270) derivatives exhibit antimicrobial properties, further research is required to determine the specific biological roles and potential therapeutic applications of this particular compound.

References

Methodological & Application

Synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine is a crucial flavor component, notably contributing to the characteristic aroma of baked goods like bread and popcorn.[1][2] Beyond its role in food science, this molecule and its derivatives are of interest in medicinal chemistry and drug development. The synthesis of high-purity this compound is essential for its use as a research standard in analytical studies, sensory analysis, and as a starting material for further chemical modifications. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, ensuring a product of high purity suitable for research applications. The compound exists in tautomeric equilibrium with 2-acetyl-3,4,5,6-tetrahydropyridine, a factor that must be considered during its characterization.[3]

Synthesis Overview

Two primary routes for the synthesis of this compound are presented: a rational chemical synthesis starting from 2-acetylpyridine (B122185) and a biomimetic approach based on the Maillard reaction. The rational synthesis offers better control over the reaction and is generally more suitable for producing a high-purity research standard.

Method 1: Rational Synthesis from 2-Acetylpyridine

This two-step method involves the catalytic hydrogenation of 2-acetylpyridine to the intermediate 2-(1-hydroxyethyl)piperidine, followed by a mild oxidation to yield the final product.

Step 1: Catalytic Hydrogenation of 2-Acetylpyridine

The pyridine (B92270) ring of 2-acetylpyridine is selectively reduced to a piperidine (B6355638) ring using a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst, under a hydrogen atmosphere.[4][5] Acetic acid is used as a solvent to facilitate the reduction of the pyridine ring.[4][6]

Step 2: Oxidation of 2-(1-Hydroxyethyl)piperidine

The secondary alcohol, 2-(1-hydroxyethyl)piperidine, is oxidized to the corresponding ketone, this compound, using a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP).[7][8][9][10] This reagent is known for its high yields and compatibility with various functional groups under neutral and room temperature conditions.[7][8]

Method 2: Maillard Reaction-Based Synthesis

This method mimics the natural formation of this compound in food products. It involves the reaction of L-proline with a reactive carbonyl species, such as 1,3-dihydroxyacetone (B48652). While this method is valuable for studying flavor formation, it often results in a complex mixture of products and lower yields of the target compound, making it less ideal for the production of a pure research standard.

Quantitative Data

The following tables summarize the expected yields and purity for the described synthetic methods.

Table 1: Rational Synthesis Data

StepReactantsProductCatalyst/ReagentYield (%)Purity (%)
1. Hydrogenation2-Acetylpyridine, H₂2-(1-Hydroxyethyl)piperidinePtO₂~85-95>95
2. Oxidation2-(1-Hydroxyethyl)piperidineThis compoundDess-Martin Periodinane~90-95>98

Table 2: Maillard Reaction Synthesis Data

ReactantsProductConditionsYield (%)Purity (%)
L-Proline, 1,3-DihydroxyacetoneThis compoundHeating in a suitable solventLow (variable)Low (requires extensive purification)

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃)δ (ppm): ~2.3 (s, 3H, COCH₃), ~1.8-2.0 (m, 4H, CH₂), ~3.4 (t, 2H, NCH₂), ~4.8 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ (ppm): ~25 (COCH₃), ~22, ~26 (ring CH₂), ~45 (NCH₂), ~160 (C=N), ~198 (C=O)
Mass Spec (EI) m/z (%): 125 (M⁺), 110, 82, 68, 43 (100)
IR (neat)ν (cm⁻¹): ~3350 (N-H), ~2940 (C-H), ~1670 (C=O), ~1620 (C=N)

Table 4: Spectroscopic Data for 2-(1-Hydroxyethyl)piperidine

TechniqueKey Data
¹H NMR (CDCl₃)δ (ppm): ~1.1 (d, 3H, CH₃), ~1.2-1.9 (m, 6H, piperidine CH₂), ~2.5-3.1 (m, 3H, NCH and NCH₂), ~3.7 (q, 1H, CHOH), ~4.5 (br s, 2H, NH and OH)
Mass Spec (EI) m/z (%): 129 (M⁺), 114, 98, 84 (100), 56
IR (neat)ν (cm⁻¹): ~3300 (br, O-H, N-H), ~2930 (C-H), ~1070 (C-O)

Experimental Protocols

Protocol 1: Rational Synthesis of this compound

Step 1: Synthesis of 2-(1-Hydroxyethyl)piperidine

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add platinum(IV) oxide (5 mol%) to the solution under an inert atmosphere.[4][6]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[4]

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the reactor and purge with an inert gas. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove the catalyst.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence stops.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(1-hydroxyethyl)piperidine.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-(1-hydroxyethyl)piperidine (1.0 eq) in dry dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the solution in one portion at room temperature.[7][8][11]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Stir the mixture vigorously for 15-20 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Maillard Reaction Synthesis
  • Reaction Mixture: In a sealed reaction vessel, dissolve L-proline (1.0 eq) and 1,3-dihydroxyacetone (1.0 eq) in a suitable solvent (e.g., a phosphate (B84403) buffer solution).

  • Heating: Heat the mixture at a controlled temperature (e.g., 120-150°C) for a specific duration (e.g., 1-2 hours).

  • Extraction: After cooling, extract the reaction mixture with an organic solvent such as dichloromethane.

  • Purification: The crude extract will contain a complex mixture of compounds. Isolate this compound using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation 2-Acetylpyridine 2-Acetylpyridine Intermediate 2-(1-Hydroxyethyl)piperidine 2-Acetylpyridine->Intermediate H₂, PtO₂ Acetic Acid Final_Product This compound Intermediate->Final_Product Dess-Martin Periodinane

Caption: Rational synthesis pathway of this compound.

Experimental_Workflow start Start dissolve Dissolve 2-Acetylpyridine in Acetic Acid start->dissolve add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (50-70 bar H₂) add_catalyst->hydrogenate workup1 Work-up & Neutralization hydrogenate->workup1 purify1 Purify Intermediate workup1->purify1 dissolve2 Dissolve Intermediate in DCM purify1->dissolve2 add_dmp Add Dess-Martin Periodinane dissolve2->add_dmp oxidize Stir at Room Temperature add_dmp->oxidize workup2 Quench & Extract oxidize->workup2 purify2 Purify Final Product workup2->purify2 end End purify2->end

Caption: Experimental workflow for the rational synthesis method.

Maillard_Reaction L-Proline L-Proline Product This compound + Byproducts L-Proline->Product Heat DHA 1,3-Dihydroxyacetone DHA->Product Heat

Caption: Simplified Maillard reaction pathway for this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ACTP) is a crucial flavor component, notably recognized for its contribution to the aroma of baked goods like bread and crackers.[1] Beyond its role in food chemistry, ACTP and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyridine (B1245486) scaffold in various biologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on methodologies accessible to researchers in academic and industrial settings. The protocols are supplemented with quantitative data and visual workflows to ensure clarity and reproducibility.

Synthetic Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

  • Biomimetic Synthesis via the Maillard Reaction: This approach mimics the natural formation of ACTP in food products. It typically involves the reaction of an amino acid, such as L-proline, with a reducing sugar or a related dicarbonyl compound.[1][2][3] This method is often favored for its relative simplicity and use of readily available starting materials.

  • Multi-Step Chemical Synthesis: These routes offer greater control over the reaction pathway and can be adapted for the synthesis of analogues. A common strategy involves the construction of the tetrahydropyridine ring followed by the introduction of the acetyl group.

This document will primarily focus on a well-documented Maillard reaction-based synthesis due to its prevalence and practicality for laboratory-scale preparations.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Maillard Reaction

This protocol is adapted from studies on the formation of ACTP from L-proline and 1,3-dihydroxyacetone (B48652).[2]

Objective: To synthesize this compound through a thermally induced reaction between L-proline and 1,3-dihydroxyacetone.

Materials:

  • L-(-)-Proline

  • 1,3-Dihydroxyacetone

  • Sodium bisulfite (optional, for yield improvement)[2]

  • Phosphate (B84403) buffer (pH 7.0)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Reaction vessel (e.g., sealed pressure tube or round-bottom flask with condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve L-proline and 1,3-dihydroxyacetone in a phosphate buffer (pH 7.0). A typical molar ratio is 1:1. For improved yields, sodium bisulfite can be added to the reaction mixture (2 equivalents relative to L-proline).[2]

  • Reaction: The reaction mixture is heated to a temperature between 120-130°C.[2] The reaction time can vary from 30 minutes to several hours, depending on the scale and desired conversion. The reaction should be monitored for the formation of the characteristic bready aroma.

  • Extraction: After cooling to room temperature, the reaction mixture is extracted with dichloromethane (3 x volume of the aqueous phase). The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if a higher purity is required.

Expected Yield: The yield of this compound can vary significantly based on the reaction conditions. Reported yields in model systems can be up to 2.7 mol% when using sodium bisulfite.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Maillard Synthesis

ParameterValueReference
ReactantsL-Proline, 1,3-Dihydroxyacetone[2]
Molar Ratio (Proline:Dihydroxyacetone)1:1[2]
AdditiveSodium Bisulfite (2 equiv.)[2]
SolventPhosphate Buffer (pH 7.0)
Temperature130°C[2]
Max Yield2.7 mol%[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ (ppm): ~1.8-2.0 (m, 4H, C4-H₂ and C5-H₂), ~2.3 (s, 3H, COCH₃), ~3.4 (t, 2H, C6-H₂), ~4.8 (br s, 1H, NH)
¹³C NMR (CDCl₃)δ (ppm): ~20 (CH₂), ~22 (CH₂), ~28 (CH₃), ~45 (CH₂), ~160 (C=N), ~198 (C=O)
IR (neat)ν (cm⁻¹): ~3400 (N-H stretch), ~2940 (C-H stretch), ~1680 (C=O stretch, conjugated), ~1630 (C=N stretch)
Mass Spectrometry (EI) m/z (%): 125 (M⁺), 110, 82, 68, 43

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and instrument used. The data presented is a compilation of expected values based on the structure and available literature.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the proposed reaction pathway.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants L-Proline & 1,3-Dihydroxyacetone Vessel Reaction Vessel Reactants->Vessel Buffer Phosphate Buffer (pH 7.0) Buffer->Vessel Heating Heat to 130°C Vessel->Heating Stirring Magnetic Stirring Heating->Stirring Extraction Dichloromethane Extraction Stirring->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Column Chromatography (Optional) Concentration->Chromatography Final_Product 2-Acetyl-1,4,5,6- tetrahydropyridine Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Maillard_Pathway cluster_intermediates Key Intermediates Proline L-Proline Strecker_Aldehyde Strecker Aldehyde (from Proline decarboxylation) Proline->Strecker_Aldehyde Heat DHA 1,3-Dihydroxyacetone Amadori_Product Amadori Rearrangement Product DHA->Amadori_Product Reacts with Amino Group ACTP 2-Acetyl-1,4,5,6- tetrahydropyridine Strecker_Aldehyde->ACTP Cyclization & Acetylation Amadori_Product->ACTP Side_Products Side Products (e.g., Pyrrolizines) ACTP->Side_Products Further Reactions

Caption: Simplified proposed pathway for the formation of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

  • Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.

Conclusion

The Maillard reaction-based synthesis of this compound offers a straightforward and biomimetic approach for laboratory-scale production. While yields may be modest, the protocol utilizes readily available starting materials and provides a foundation for further optimization and exploration of related synthetic targets. The provided protocols and data serve as a valuable resource for researchers in flavor chemistry, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Detection of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) and its tautomer, 2-acetyl-3,4,5,6-tetrahydropyridine, are significant N-heterocyclic compounds, primarily recognized for contributing to the "mousy" off-flavor in fermented beverages like wine and beer.[1][2] The presence of these compounds, even at trace levels, can negatively impact product quality. Consequently, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of ATHP using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the determination of ATHP are GC-MS and LC-MS/MS. These methods offer the necessary selectivity and sensitivity for detecting this compound in complex food and beverage matrices. LC-MS/MS, in particular, has demonstrated high precision and accuracy for quantitative analyses.[1][2]

A critical aspect of ATHP analysis is efficient sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be a robust technique for extracting ATHP from beverage samples.[1][3] This methodology involves a simple liquid-liquid extraction followed by a cleanup step, ensuring the removal of matrix interferences prior to instrumental analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the detection of this compound.

Analytical MethodMatrixSample PreparationLOQRecoveryReference
LC-MS/MS (APCI)Red and White WineFiltration and Basification0.23 µg/LNot Reported[2][4]
LC-MS/MS (ESI)Sour BeerBasified QuEChERS1.5 µg/L71-97%[1]
LC-MS/MSVarious Food ProductsBead Beater Homogenization & Derivatization0.5 µg/kgNot Reported[2]

Experimental Workflow

The general workflow for the analysis of this compound in food and beverage samples is depicted below.

ATHP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Beer, Wine) Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

General workflow for ATHP analysis.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of ATHP in Beer using LC-MS/MS

This protocol is based on a validated method for the determination of ATHP in sour beer using LC-MS with Electrospray Ionization (ESI).[1]

1. Sample Preparation (Basified QuEChERS)

  • Degas a fresh beer sample using sonication for 15 minutes.

  • Take a 10 mL aliquot of the degassed beer and basify to pH 9 with ammonium (B1175870) hydroxide.

  • Add 10 mL of acetonitrile (B52724) to the sample.

  • Add QuEChERS salts (4 g magnesium sulfate (B86663) and 1 g sodium chloride).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the upper acetonitrile layer for analysis.

  • For quantification, spike 1 mL of the extract with an internal standard (e.g., ¹³C₂-ATHP), basify with 10 µL of 20% NH₄OH, and dilute to 4 mL with ultrapure water.[1]

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: Agilent 1260 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS or equivalent.[1]

  • Column: A suitable reversed-phase column for polar compounds.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in water, pH 9.0.[1]

    • Solvent B: Methanol.[1]

  • Gradient: Optimize for the separation of ATHP and its tautomers.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MS Conditions:

    • Gas Temperature: 300 °C[1]

    • Gas Flow: 10 L/min[1]

    • Nebulizer: 45 psi[1]

    • Capillary Voltage: 1500 V[1]

  • MRM Transitions:

    • ATHP: m/z 126.1 → 84.0 (quantifier), 98.0 (qualifier), 56.0 (qualifier)[1]

    • ¹³C₂-ATHP (Internal Standard): m/z 128.1 → 84.0 (quantifier), 100.0 (qualifier), 56.0 (qualifier)[1]

3. Data Analysis and Quantification

  • Generate a calibration curve using a series of standard solutions of ATHP.

  • Quantify the concentration of ATHP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: General Protocol for GC-MS Analysis of ATHP

This protocol provides a general guideline for the GC-MS analysis of ATHP. Optimization of the parameters will be required based on the specific instrument and sample matrix.

1. Sample Preparation

  • Follow the QuEChERS protocol as described in Protocol 1 for sample extraction and cleanup.

  • The final extract in acetonitrile can be directly injected or evaporated and reconstituted in a more volatile solvent compatible with the GC system if necessary.

2. GC-MS Instrumentation and Conditions

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 40-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 250-280 °C.

    • Final Hold: 5-10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 250.

  • Key Ions for ATHP (m/z): 125 (M+), 110, 82, 68, 43.

3. Data Analysis

  • Identify ATHP in the sample chromatogram by comparing its retention time and mass spectrum with that of a reference standard.

  • For semi-quantitative or quantitative analysis, a calibration curve can be prepared.

Logical Relationships in ATHP Analysis

The following diagram illustrates the logical steps and considerations for developing and validating an analytical method for ATHP.

ATHP_Method_Development cluster_dev Method Development cluster_val Method Validation ChooseMethod Select Analytical Technique (LC-MS/MS or GC-MS) SamplePrep Optimize Sample Preparation (e.g., QuEChERS) ChooseMethod->SamplePrep InstParams Optimize Instrument Parameters SamplePrep->InstParams Specificity Specificity InstParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Method development and validation steps.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine in Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) is a potent flavor compound responsible for the desirable biscuit, cracker-like, and popcorn-like aromas in a variety of baked goods such as bread, popcorn, and tortilla products. It is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing. While ATHP contributes positively to the sensory profile of many foods, its tautomer, 2-acetyl-3,4,5,6-tetrahydropyridine (ACTPY), is associated with a "mousy" off-flavor in fermented beverages like wine and sour beer, which can lead to significant economic losses.[1][2][3][4] The accurate and sensitive quantification of ATHP is therefore crucial for quality control in the food and beverage industry.

This document provides detailed application notes and protocols for the analysis of ATHP in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Several methods have been developed for the extraction and analysis of ATHP in food. The choice of method often depends on the specific food matrix and the desired throughput. Below are detailed protocols for two common approaches: a rapid high-throughput method involving derivatization and a QuEChERS-based method.

Protocol 1: Rapid High-Throughput Analysis with Derivatization

This method is suitable for a wide range of food products and relies on derivatization to enhance the stability and chromatographic retention of ATHP.[5][6][7]

1. Sample Preparation: Extraction and Derivatization

  • Homogenization: Weigh 0.2–0.5 g of the homogenized food sample into a 2 mL screw-cap tube containing ceramic beads.

  • Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or a buffer solution).

  • Bead Beating: Homogenize the sample using a bead beater.

  • Centrifugation: Centrifuge the sample to pellet solid particles.

  • Derivatization: Transfer an aliquot of the supernatant to a new vial. Add a solution of 3-nitrophenylhydrazine (B1228671) (3-NPH) and incubate at 40°C for 2 hours to form the 3-NPH derivative of ATHP.[5][6][7]

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a suitable reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1][2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

    • MRM Transitions: Monitor at least two MRM transitions for both the native ATHP and its stable isotope-labeled internal standard. The transition with the higher intensity is used for quantification, while the second serves for confirmation.

Protocol 2: QuEChERS Method for Fermented Beverages

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is particularly effective for complex matrices like sour beer.[4]

1. Sample Preparation: QuEChERS Extraction

  • Sample Measurement: Place a 10 mL aliquot of the beverage sample into a 50 mL centrifuge tube.

  • Salting-Out: Add a pre-packaged QuEChERS salt mixture (e.g., containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate) to the sample.

  • Shaking: Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components.

  • Vortexing and Centrifugation: Vortex the d-SPE tube and then centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS parameters are similar to those described in Protocol 1, with optimization of the gradient and MRM transitions for the specific beverage matrix.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for the analysis of ATHP in various food matrices.

Table 1: Method Performance for ATHP Analysis in Various Food Products

Food MatrixSample Preparation MethodLOQ (µg/kg)Recovery (%)Reference
Various FoodsBead Beater Homogenization & 3-NPH Derivatization0.5Not Reported[5][6][7]
Red and White WineFiltration and Basification0.23 (µg/L)Not Reported[2]
Sour BeerQuEChERSNot Reported71 - 97[4]

Table 2: MRM Transitions for ATHP and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
ATHP-3NPH DerivativeVaries with derivatizing agentVaries with derivatizing agentOptimized experimentallyDerivatization is used to improve stability and chromatography.[5][6][7]
2-Acetyltetrahydropyridine (ACTPY)12684Optimized experimentallyTautomer of ATHP, associated with mousy off-flavor.[1][2]
2-Acetyl-1-pyrroline (2-AP)Varies with derivatizing agentVaries with derivatizing agentOptimized experimentallyStructurally related potent flavor compound.[8][9]

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, should be determined empirically on the specific mass spectrometer being used.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample Homogenization Homogenization/ Extraction Sample->Homogenization Derivatization Derivatization (Optional) Homogenization->Derivatization Cleanup Cleanup (e.g., d-SPE) Derivatization->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of ATHP in food.

maillard_reaction AminoAcid Amino Acid (e.g., Proline/Ornithine) ThermalProcessing Thermal Processing (Baking, Roasting) AminoAcid->ThermalProcessing ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->ThermalProcessing Intermediate Intermediate Products (e.g., 1-Pyrroline) ThermalProcessing->Intermediate ATHP This compound (ATHP) Intermediate->ATHP Flavor Biscuit/Cracker-like Aroma ATHP->Flavor

Caption: Simplified Maillard reaction pathway leading to ATHP formation.

References

Application Note: Analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine using Gas Chromatography-Olfactometry (GC-O)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATN), and its tautomer 6-acetyl-2,3,4,5-tetrahydropyridine, is a potent aroma compound responsible for the characteristic cracker-like, popcorn-like, and bread-like odors in many thermally processed foods.[1] It is a product of the Maillard reaction and exhibits an exceptionally low odor threshold, reported to be below 0.06 ng/L, making it a significant contributor to food aroma even at trace concentrations.[1]

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[2][3] This method is indispensable for identifying which of the hundreds of volatile compounds in a sample are truly "odor-active" and contribute to the overall scent profile. This application note provides detailed protocols for the extraction and analysis of 2-ATN from a sample matrix using GC-O, with a focus on the Aroma Extract Dilution Analysis (AEDA) technique.

Principle of Gas Chromatography-Olfactometry (GC-O)

The core of the GC-O technique is the splitting of the column effluent at the end of the gas chromatograph.[2][4] A portion of the eluting compounds is directed to a conventional chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The remaining portion is transferred via a heated line to a sniffing or olfactometry port.[2][4] Here, a trained sensory panelist or assessor sniffs the effluent, which is mixed with humidified air, and records the time, duration, intensity, and description of any perceived odors.[5] This dual detection provides a direct correlation between a chemical compound (identified by the MS) and its sensory impact.[2]

GC_O_Workflow cluster_GC Gas Chromatograph (GC) System cluster_Detectors Detection cluster_Output Data Output Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven GC Oven MS Mass Spectrometer (MS) (Identification) Splitter->MS ~50% Sniff Olfactometry Port (Sensory Detection) Splitter->Sniff ~50% Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram Sniff->Aromagram HumidAir Humidified Air HumidAir->Sniff AEDA_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-O Analysis cluster_Result Result Extract Original Aroma Extract (FD=1) Dilute1 Dilute 1:1 (FD=2) Extract->Dilute1 GCO_Orig GC-O Analysis of Original Extract Extract->GCO_Orig Dilute2 Dilute 1:1 (FD=4) Dilute1->Dilute2 DiluteN Dilute 1:1 (FD=2^n) Dilute2->DiluteN ... GCO2 GC-O Analysis of Dilution 'n-1' Dilute2->GCO2 GCO1 GC-O Analysis of Dilution 'n' DiluteN->GCO1 GCO1->GCO2 If odor detected, analyze next conc. GCO2->GCO_Orig ... Result Determine Highest Dilution Factor (FD) for each Odorant GCO_Orig->Result Maillard_Pathway Proline L-Proline (Amino Acid) Heat Thermal Processing (Baking, Roasting) Proline->Heat Sugar Reducing Sugar (e.g., Glucose) Sugar->Heat Intermediates Sugar Degradation Products & Amadori Products Heat->Intermediates Strecker Strecker Degradation Intermediates->Strecker ATN 2-Acetyl-1,4,5,6- tetrahydropyridine Strecker->ATN Other Other Maillard Products (Melanoidins, other aroma compounds) Strecker->Other

References

Application Notes: Quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine in Sour Beer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), along with its tautomer 2-acetyl-3,4,5,6-tetrahydropyridine, is a key nitrogen-heterocyclic compound responsible for a "mousy" off-flavor in fermented beverages like sour beer and wine.[1][2] This off-flavor is often described as reminiscent of mouse urine, corn tortillas, or breakfast cereal and can be a significant quality issue for breweries.[1][2] The sensory threshold for ATHP is very low, reported at 1.6 µg/L in water.[3] The formation of ATHP is linked to certain strains of lactic acid bacteria and Brettanomyces yeast, which are often integral to the production of sour beers.[1] Therefore, accurate quantification of ATHP is crucial for quality control, process optimization, and research into mitigating this undesirable flavor compound.

These application notes provide detailed protocols for the quantification of ATHP in sour beer using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[4][5] The primary protocol utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, which has been successfully applied for ATHP extraction from beer matrices.[6][7][8]

Experimental Protocols

The following protocols describe the necessary steps for the quantification of ATHP in sour beer samples, from sample preparation to instrumental analysis. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, following the principles of Stable Isotope Dilution Assay (SIDA).[4][9][10]

Protocol 1: ATHP Quantification by LC-MS/MS with QuEChERS Sample Preparation

This protocol is adapted from established methods for analyzing ATHP in sour beer.[6][7][8] It employs a basified QuEChERS extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Reagents and Materials

  • Standards:

    • 2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) analytical standard

    • ¹³C₂-ATHP (Internal Standard, IS)

  • Solvents and Reagents:

  • Equipment:

    • 15 mL polypropylene (B1209903) centrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 10,000 rpm

    • Analytical balance

    • Micropipettes

    • LC-MS/MS system with an Electrospray Ionization (ESI) source

2. Standard Solution Preparation

  • ATHP Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve ATHP standard in methanol.

  • Internal Standard (IS) Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of ¹³C₂-ATHP in methanol.[7]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the ATHP stock solution in ultrapure water to cover the expected concentration range (e.g., 0.5 - 100 µg/L). Spike each calibration standard with the IS at a constant concentration (e.g., 10 µg/L).

3. Sample Preparation (QuEChERS Method)

  • Degas the sour beer sample by sonication for approximately 20 minutes.[11]

  • Pipette 5 mL of the degassed beer into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile (ACN) to the tube.

  • Add the QuEChERS salting-out packet.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge the mixture for 5 minutes at 10,000 rpm.[3]

  • Carefully collect 1 mL of the upper ACN layer and transfer it to a clean tube.

  • Spike the extract with the internal standard (e.g., to a final concentration of 10 µg/L).

  • Basify the sample by adding 10 µL of 20% ammonium hydroxide (NH₄OH).[3]

  • Dilute the final extract with ultrapure water (e.g., up to 4 mL) to ensure compatibility with the mobile phase.[3]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both ATHP and its internal standard.[7]

      • ATHP: Monitor transitions such as m/z 126 → 84 or 126 → 98.

      • ¹³C₂-ATHP (IS): Monitor transitions such as m/z 128 → 84 or 128 → 100.[7]

Data Presentation

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Example LC-MS/MS Instrumental Parameters

Parameter Setting
LC System High-Performance Liquid Chromatography System
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Quantitative Results for ATHP in Sour Beer Samples Data is illustrative and based on published findings.[6][7][8]

Sample ID Beer Style ATHP Concentration (µg/L) Standard Deviation
SB-01 Spontaneously Fermented Ale 57.96 ± 2.15
SB-02 Barrel-Aged Sour 25.41 ± 1.88
SB-03 Mixed-Fermentation Saison 8.15 ± 0.54
SB-04 Berliner Weisse 3.20 ± 0.12

| SB-05 | Gueuze | 1.64 | ± 0.06 |

Table 3: Method Validation Parameters Typical performance data based on published literature.[6][7][8]

Parameter Value
Limit of Detection (LOD) ~0.1 µg/L
Limit of Quantification (LOQ) ~0.5 µg/L
Linearity (R²) > 0.99
Recovery Range 71% - 97%

| Precision (RSD%) | < 15% |

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the quantification of ATHP in sour beer samples.

ATHP_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample 1. Degas Sour Beer Sample QuEChERS 2. Add ACN & Salts (QuEChERS) Sample->QuEChERS Vortex 3. Vortex & Centrifuge QuEChERS->Vortex Extract 4. Collect Supernatant Vortex->Extract Spike 5. Spike with IS & Basify Extract->Spike Filter 6. Filter into Vial Spike->Filter LC_MS 7. LC-MS/MS Analysis (ESI+, MRM Mode) Filter->LC_MS Inject Integration 8. Peak Integration LC_MS->Integration Acquire Data Calibration 9. Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification 10. Calculate Concentration Calibration->Quantification

Caption: Experimental workflow for ATHP quantification in sour beer.

References

Application Notes and Protocols for the Extraction of 2-Acetyl-1,4,5,6-tetrahydropyridine from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), a significant flavor compound and potential spoilage marker, from various complex matrices such as food and beverages. The following sections offer a comprehensive overview of established extraction methodologies, quantitative performance data, and step-by-step experimental procedures.

Introduction

This compound (ATHP) is a potent aroma compound often associated with the desirable "mousy" flavor in some fermented products but is also considered an off-flavor in others, such as wine and beer.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry and for sensory science research. The extraction of this relatively polar and volatile compound from complex matrices presents analytical challenges due to potential matrix interferences. This guide details several effective extraction protocols, including QuEChERS, rapid homogenization with derivatization, and simple filtration/basification, to facilitate reliable analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of various extraction methods for ATHP from different matrices.

Table 1: Performance of Basified QuEChERS Method for ATHP in Beer

ParameterValueReference
MatrixSour Beer[3][4][5]
Extraction MethodBasified QuEChERS[3][4][5]
Analytical MethodLC-MS-ESI[3][4][5]
Recovery Range71% to 97%[3][4][5]
Limit of Quantification (LOQ)1.5 µg/L[6]
Analyte Concentration Range Found1.64 ± 0.06 to 57.96 ± 2.15 µg/L[3][4][5]

Table 2: Performance of Rapid Extraction with Derivatization for ATHP in Food Products

ParameterValueReference
MatrixVarious Food Products[1][2][7]
Extraction MethodBead Beater Homogenization[1][7]
Analytical MethodUHPLC-MS/MS[7]
Limit of Quantification (LOQ)0.5 µg/kg[1][2][7]
Sample Amount0.2 - 0.5 g[1][7]

Table 3: Performance of Filtration and Basification Method for ATHP in Wine

ParameterValueReference
MatrixRed and White Wine[1][8]
Extraction MethodFiltration and Basification[1][8]
Analytical MethodHPLC-APCI-MS/MS[1][8]
Limit of Quantification (LOQ)0.23 µg/L[1][8]
Analytical Run Time~17 minutes[1][8]

Experimental Protocols and Workflows

Basified QuEChERS Protocol for Beer and Fermented Beverages

This method is effective for the extraction of ATHP from complex beverage matrices like sour beer. The basification step is crucial for the efficient partitioning of the analyte into the organic solvent.[3][4][5]

Experimental Protocol:

  • Sample Preparation: Degas the beer sample by sonication for 15 minutes.

  • Aliquoting: Take a 10 mL aliquot of the degassed beer.

  • Basification: Adjust the pH of the aliquot to 9 by adding ammonium (B1175870) hydroxide.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) to the basified sample in a 50 mL centrifuge tube.

  • Vortexing: Vortex the mixture for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet containing 4 g of magnesium sulfate (B86663) and 1 g of sodium chloride.

  • Extraction: Vortex the tube vigorously for 1 minute to facilitate the extraction and phase separation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Supernatant Collection: Collect the upper acetonitrile layer for analysis.

  • Internal Standard and Dilution: Take a 1 mL aliquot of the extract, spike with an internal standard, add 10 µL of 20% NH4OH, and dilute up to 4 mL with ultrapure water before injection into the LC-MS system.[6]

Workflow Diagram:

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Degassed Beer Sample (10 mL) basify Adjust to pH 9 (Ammonium Hydroxide) start->basify add_acn Add Acetonitrile (10 mL) basify->add_acn vortex1 Vortex (1 min) add_acn->vortex1 add_salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) vortex1->add_salts vortex2 Vortex (1 min) add_salts->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge collect Collect Supernatant centrifuge->collect prepare Spike IS & Dilute collect->prepare analyze LC-MS/MS Analysis prepare->analyze

Caption: Workflow for Basified QuEChERS Extraction of ATHP.

Rapid Homogenization and Derivatization Protocol for Various Food Products

This high-throughput method is suitable for a variety of food matrices and involves rapid mechanical homogenization followed by a derivatization step to enhance detection.[1][7]

Experimental Protocol:

  • Sample Weighing: Weigh 0.2-0.5 g of the homogenized food sample into a bead beater tube.

  • Homogenization: Add extraction solvent and perform bead beater homogenization for rapid cell disruption and extraction.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Transfer: Transfer the supernatant to a clean vial.

  • Derivatization: Add 3-nitrophenylhydrazine (B1228671) and incubate at 40°C for 2 hours to form the hydrazone derivative of ATHP.

  • Analysis: Analyze the derivatized extract by UHPLC-MS/MS.

Workflow Diagram:

Rapid_Extraction_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Food Sample (0.2-0.5 g) homogenize Bead Beater Homogenization start->homogenize centrifuge Centrifugation homogenize->centrifuge collect Collect Supernatant centrifuge->collect derivatize Add 3-Nitrophenylhydrazine (40°C, 2h) collect->derivatize analyze UHPLC-MS/MS Analysis derivatize->analyze

Caption: Rapid Homogenization and Derivatization Workflow.

Filtration and Basification Protocol for Wine

This is a simple and rapid method for the analysis of ATHP in wine, requiring minimal sample preparation.[1][8]

Experimental Protocol:

  • Filtration: Filter the wine sample through a 0.45 µm syringe filter to remove particulate matter.

  • Basification: Take a known volume of the filtered wine and adjust the pH to a basic level (e.g., pH 9) with a suitable base such as ammonium hydroxide.

  • Analysis: Directly inject the basified sample into the HPLC-APCI-MS/MS system for analysis.

Workflow Diagram:

Filtration_Basification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Wine Sample filter Filter (0.45 µm) start->filter basify Basify to pH 9 filter->basify analyze HPLC-APCI-MS/MS Analysis basify->analyze

Caption: Filtration and Basification Workflow for Wine Samples.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis (Adapted for ATHP)

Experimental Protocol (Starting Point):

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1 g of rice) into a headspace vial.

  • Internal Standard: Add an appropriate internal standard.

  • Matrix Modification: Add a salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Incubation: Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) to extract the volatile compounds.

  • Desorption and Analysis: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes, followed by GC-MS analysis.

Workflow Diagram:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Homogenized Sample in Headspace Vial add_is Add Internal Standard start->add_is add_salt Add Salt Solution add_is->add_salt incubate Incubate with Agitation add_salt->incubate extract Expose SPME Fiber to Headspace incubate->extract desorb Thermal Desorption in GC Injector extract->desorb analyze GC-MS Analysis desorb->analyze

Caption: General HS-SPME Workflow for Volatile Compound Analysis.

Conclusion

The selection of an appropriate extraction protocol for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. The basified QuEChERS method offers excellent recovery and robustness for beverage samples. For rapid, high-throughput screening of various food products, bead beater homogenization followed by derivatization is a suitable approach. In the case of wine analysis, a simple filtration and basification method can provide fast and reliable results. For the analysis of volatile fractions, HS-SPME presents a solvent-free and sensitive option. The protocols and data presented in this document provide a solid foundation for researchers and scientists to develop and implement reliable analytical methods for the quantification of ATHP in complex matrices.

References

Application Notes and Protocols for 2-Acetyl-1,4,5,6-tetrahydropyridine as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) is a potent aroma compound responsible for the characteristic biscuity, cracker-like, and popcorn-like notes in a variety of thermally processed foods, including bread, popcorn, and tortillas.[1] Its presence is primarily attributed to the Maillard reaction between proline and reducing sugars during cooking.[1] Due to its significant impact on food flavor, ATHP is a critical analyte in flavor research, quality control of food products, and in the development of food additives. Furthermore, in the context of fermented beverages like wine and sour beer, it can be associated with an undesirable "mousy" off-flavor.[1][2]

These application notes provide detailed protocols for the synthesis, preparation of standard solutions, and analytical quantification of ATHP in various matrices, serving as a comprehensive guide for researchers and professionals in the field.

Chemical Properties and Stability

ATHP (C7H11NO, Molar Mass: 125.17 g/mol ) exists in tautomeric equilibrium with 6-acetyl-2,3,4,5-tetrahydropyridine.[3] This characteristic is crucial to consider during analysis and standard preparation.

Stability:

The stability of ATHP is influenced by the solvent system and storage temperature. Methanol-based stock solutions of ATHP and its isotopically labeled internal standard (¹³C₂-ATHP) have been shown to be stable for at least two months when stored at -15°C.[2] In contrast, water-based solutions exhibit decreased stability, with a 1.7-fold decrease in ATHP concentration observed after seven days at 4°C.[2] For analytical purposes, it is recommended to prepare fresh aqueous working solutions from a methanol-based stock.

Table 1: Stability of this compound (ATHP) Solutions [2]

Solvent SystemStorage TemperatureDurationStability Outcome
Methanol (B129727)-15°C2 monthsStable
Water4°C3 days1.3-fold decrease
Water4°C7 days1.7-fold decrease

Synthesis of this compound (for use as a flavor standard)

A common synthetic route to ATHP involves the manipulation of 2-acetylpyridine (B122185). The following protocol is a generalized approach based on available literature.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Picolinic acid

  • Thionyl chloride or other chlorinating agent

  • Di-tert-butyl malonate

  • Anhydrous calcium chloride

  • Ethyl acetate

  • Triethylamine

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Inert solvent (e.g., toluene, benzene)

  • Catalyst (e.g., N,N-dimethylformamide)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, dissolve 2-picolinic acid in an inert solvent containing a catalytic amount of N,N-dimethylformamide. Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature (e.g., 55-65°C). Reflux the mixture for 2-3 hours. After completion, remove the excess chlorinating agent and solvent under reduced pressure to obtain 2-picolinoyl chloride.[4]

  • Condensation: In a separate reaction vessel, combine di-tert-butyl malonate, anhydrous calcium chloride, ethyl acetate, and triethylamine. To this stirred mixture, add the previously prepared 2-picolinoyl chloride dropwise. Heat the reaction to approximately 60°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up and Decarboxylation: Upon completion, cool the reaction mixture and adjust the pH to 5-6 with hydrochloric acid. Separate the organic phase and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate, di-tert-butyl 2-picolinoylmalonate.[4] This intermediate is then subjected to hydrolysis and decarboxylation by refluxing in a mixture of water, organic acid, and inorganic acid to yield 2-acetylpyridine.

  • Reduction: The final step involves the reduction of the pyridine (B92270) ring of 2-acetylpyridine to the tetrahydropyridine (B1245486) ring. This can be achieved through catalytic hydrogenation using a suitable catalyst (e.g., rhodium on alumina) under a hydrogen atmosphere. The specific conditions (pressure, temperature, and solvent) need to be optimized for this transformation.

  • Purification: The crude ATHP should be purified using techniques such as column chromatography or distillation to obtain a high-purity standard. The purity should be confirmed using analytical techniques like GC-MS and NMR.

Note: The synthesis of heterocyclic compounds can be complex and requires expertise in organic synthesis. It is crucial to perform these reactions in a well-ventilated fume hood and to take all necessary safety precautions.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Protocol 2: Preparation of ATHP Standard Solutions [2]

Materials:

  • High-purity ATHP standard

  • Methanol (HPLC or MS grade)

  • Ultrapure water

Procedure:

  • Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of pure ATHP and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at -15°C.[2]

  • Working Solution (10 µg/mL): Dilute 1 mL of the 0.1 mg/mL stock solution to 10 mL with ultrapure water in a volumetric flask.[2]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 10 µg/mL working solution with ultrapure water to achieve the desired concentration range for the analytical method (e.g., 0.00015 µg/mL to 1.5 µg/mL).[2]

Internal Standard:

For accurate quantification, especially in complex matrices, the use of an isotopically labeled internal standard such as 2-acetyl-3,4,5,6-tetrahydropyridine-¹³C₂ (¹³C₂-ATHP) is highly recommended to compensate for matrix effects and variations in sample preparation.[2] Standard solutions of the internal standard can be prepared following the same procedure as for the native ATHP.

Analytical Methods for Quantification

The most common and sensitive method for the quantification of ATHP in food and beverage matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which allows for efficient extraction and cleanup of the analyte from complex matrices.

Protocol 3: QuEChERS-based Sample Preparation for ATHP Analysis in Sour Beer [2]

Materials:

  • Sour beer sample

  • Acetonitrile (B52724)

  • QuEChERS salts (e.g., magnesium sulfate, sodium chloride)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Place a 10 mL aliquot of the sour beer sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS salt packet.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes).

  • Collect an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Protocol 4: UHPLC-MS/MS Quantification of ATHP [5]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient should be optimized to achieve good separation of ATHP from matrix components.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both ATHP and its internal standard.

    • ATHP: m/z 126.1 → 84.0 (quantifier), 126.1 → 98.0 (qualifier)

    • ¹³C₂-ATHP (Internal Standard): m/z 128.1 → 84.0 (quantifier), 128.1 → 100.0 (qualifier)

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used.

Table 2: Quantitative Data for ATHP Analysis

ParameterValueMatrixReference
Limit of Quantitation (LOQ)0.5 µg/kgVarious Foods[5]
Recovery Range (QuEChERS)71% - 97%Sour Beer[2]
Concentration in Mousy Beer1.64 - 57.96 µg/LSour Beer[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Food/Beverage Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Vortex/Shake add_salts->shake centrifuge Centrifuge shake->centrifuge extract Collect Supernatant centrifuge->extract injection UHPLC Injection extract->injection Transfer Extract separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for the analysis of ATHP.

maillard_reaction proline Proline maillard Maillard Reaction proline->maillard reducing_sugars Reducing Sugars reducing_sugars->maillard heat Heat heat->maillard intermediates Intermediate Products (e.g., 1-Pyrroline) maillard->intermediates athp 2-Acetyl-1,4,5,6- tetrahydropyridine (ATHP) intermediates->athp flavor Cracker-like Aroma athp->flavor

Caption: Formation of ATHP via the Maillard reaction.

References

Application Notes and Protocols for 2-Acetyl-1,4,5,6-tetrahydropyridine in Sensory Science

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), and its tautomer 6-acetyl-2,3,4,5-tetrahydropyridine, is a potent N-heterocyclic aroma compound with significant importance in sensory science.[1][2] It is a key contributor to the desirable roasty, cracker-like, and popcorn-like aromas found in many thermally processed foods, including baked bread, popcorn, and tortilla products.[2][3] The formation of ATHP is primarily a result of the Maillard reaction, a non-enzymatic browning reaction between amino acids (such as proline and ornithine) and reducing sugars that occurs during heating.[4][5]

However, ATHP is also known for its role in causing a significant off-flavor, described as "mousy" or "cereal-like," in fermented beverages like wine and sour beer.[1][2][6] This off-flavor is typically detected in the aftertaste as the pH of the mouth is higher than that of the beverage, which converts the non-volatile protonated form of ATHP to its volatile, odorous form.[2] Due to its extremely low odor threshold, even trace amounts of ATHP can have a substantial impact on the sensory profile of a product.[3]

The dual nature of ATHP as both a desirable aroma and a potent off-flavor makes its study crucial for food quality control, new product development, and understanding flavor chemistry. Its structural homolog, 2-acetyl-1-pyrroline (B57270) (2-AP), shares a similar popcorn-like aroma and is also a product of the Maillard reaction.[3][7] Accurate quantification and sensory evaluation of ATHP are essential for managing food and beverage quality.

Key Sensory Characteristics:

  • Positive Attributes: Popcorn, cracker-like, nutty, bready, roasted.[3][8]

  • Negative Attributes (Off-Flavor): Mousy, urine-like (at high concentrations), breakfast cereal.[2]

  • Perception: The perception is highly dependent on the matrix and concentration. In low pH beverages like wine, it is primarily perceived as a flavor/aftertaste rather than an aroma.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound and its related compounds.

CompoundSensory DescriptorMatrixThreshold / ConcentrationReference
6-Acetyl-2,3,4,5-tetrahydropyridineBiscuit, cracker-likeGeneralOdor Threshold: < 0.06 ng/L[3]
This compound (ATHP)Mousy off-flavorSour Beer1.64 to 57.96 µg/L[1][9][10]
2-Acetyltetrahydropyridine (ACTPY)Mousy off-flavorWineLOQ: 0.23 µg/L[6]
This compoundNot specifiedVarious FoodsLOQ by UHPLC-MS/MS: 0.5 µg/kg[11][12][13]
2-Acetyl-1-pyrroline (2-AP)Popcorn-likeGeneralOdor Threshold: < 0.06 ng/L[3]

LOQ: Limit of Quantitation

Experimental Protocols

Objective: To determine the detection threshold of this compound in a specific matrix (e.g., water, beer, or wine).

Materials:

  • Purified this compound standard.

  • Deodorized and deionized water or the specific food matrix (e.g., dealcoholized wine).

  • Glass sensory evaluation booths with proper lighting and ventilation.

  • Coded glass tasting cups with lids.

  • Data collection software or ballots.[14]

  • Unsalted crackers and room temperature water for palate cleansing.

Methodology:

  • Panelist Selection and Training:

    • Recruit 15-20 panelists screened for sensory acuity and ability to describe aromas.[15]

    • Train panelists to recognize the specific "mousy" or "popcorn-like" character of ATHP using reference standards. Conduct several training sessions to ensure familiarity.[16]

  • Sample Preparation:

    • Prepare a stock solution of ATHP in ethanol.

    • Create a series of dilutions in the desired matrix, starting from a concentration well above the expected threshold and decreasing by a factor of two or three. Concentrations should bracket the expected threshold.

    • Prepare samples for a 3-Alternative Forced Choice (3-AFC) test. For each concentration level, present three samples to the panelist: two are blanks (matrix only), and one contains the ATHP dilution.[14]

  • Evaluation Procedure:

    • Randomize the order of presentation of the different concentration sets for each panelist.

    • Instruct panelists to sniff (or taste, depending on the objective) the samples from left to right.

    • Panelists must identify which of the three samples is different from the other two.

    • A forced choice is required, even if no difference is perceived.

    • Ensure panelists cleanse their palate with water and crackers between sets.[14]

  • Data Analysis:

    • Calculate the proportion of correct identifications at each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above the chance level (which is 33.3% for a 3-AFC test).

    • Use statistical software (e.g., using psychometric functions or binomial distribution) to calculate the Best Estimate Threshold (BET) for the panel.

Objective: To identify and characterize the odor-active compounds, including ATHP, in a sample extract.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Olfactometry port (sniffing port).

  • Humidifier for the sniffing port air supply.

  • Appropriate GC column (e.g., DB-5, DB-FFAP).

  • Sample extract containing volatile compounds.

  • Data acquisition software for both the detector and olfactometry responses.

Methodology:

  • Sample Preparation:

    • Extract volatile compounds from the food matrix using a suitable method like Solvent Assisted Flavor Evaporation (SAFE), Stir Bar Sorptive Extraction (SBSE), or Solid Phase Microextraction (SPME).

    • Concentrate the extract to an appropriate volume.

  • GC-O System Setup:

    • Install the GC column.

    • At the end of the column, use a Y-splitter to divide the effluent between the instrumental detector (MS/FID) and the olfactometry port.[17] A 1:1 split is common.

    • Set the sniffing port temperature to prevent condensation (e.g., 250°C).

    • Provide a humidified air stream to the sniffing port to prevent nasal dehydration.[18]

  • Analysis:

    • Inject the sample extract into the GC.

    • A trained panelist (or a panel of assessors, taking turns) sniffs the effluent from the olfactometry port throughout the entire GC run.[19]

    • The assessor uses a microphone or a software interface to record the time, duration, intensity, and a descriptor for every odor perceived.

  • Data Analysis:

    • Combine the instrumental data (chromatogram from FID or MS) with the sensory data (aromagram from the olfactometry).

    • An "aroma extract dilution analysis" (AEDA) can be performed by serially diluting the extract and running GC-O on each dilution. The highest dilution at which an odor is still detected gives its flavor dilution (FD) factor, indicating its potency.[20]

    • Identify the compounds responsible for the odors by matching the retention times of the odor events with the peaks on the MS/FID chromatogram and confirming with mass spectra and retention indices.[17]

Objective: To accurately quantify the concentration of ATHP in a food or beverage sample.

Materials:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Analytical column (e.g., C18).

  • Isotopically labeled internal standard (e.g., 2-acetyl-3,4,5,6-tetrahydropyridine-13C2).[10]

  • Derivatization agent: 3-nitrophenylhydrazine (B1228671) (3-NPH).[11][12]

  • Extraction equipment: Bead beater homogenizer or QuEChERS kits.[1][11]

  • Solvents: Acetonitrile, water (LC-MS grade).

Methodology:

  • Sample Preparation and Extraction:

    • Weigh a small amount of the homogenized sample (0.2-0.5 g) into a centrifuge tube.[12][13]

    • Add the internal standard solution.

    • For solid samples, use bead beater homogenization with a suitable solvent.[11]

    • For liquid samples like beer or wine, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be applied. This involves adding salts to induce phase separation and extraction of the analyte into an organic solvent.[1][9]

    • Centrifuge the sample and collect the supernatant.

  • Derivatization:

    • Transfer an aliquot of the extract to a new vial.

    • Add the 3-nitrophenylhydrazine (3-NPH) derivatization agent.

    • Incubate the mixture (e.g., at 40°C for 2 hours) to allow the reaction to complete.[6][11][12] This step improves chromatographic behavior and ionization efficiency.

  • UHPLC-MS/MS Analysis:

    • Inject the derivatized sample into the UHPLC-MS/MS system.

    • Separate the analytes using a suitable gradient elution program.

    • Detect and quantify the target analyte (derivatized ATHP) and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Quantification:

    • Prepare a calibration curve using standard solutions of ATHP treated with the same extraction and derivatization procedure.

    • Calculate the concentration of ATHP in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Maillard_Reaction reactant reactant intermediate intermediate product product Pro Proline / Ornithine (Amino Acid) Reaction1 Initial Condensation (Heating) Pro->Reaction1 Sugar Reducing Sugar (e.g., Glucose) Sugar->Reaction1 Glycosylamine N-substituted Glycosylamine Reaction1->Glycosylamine H₂O Amadori Amadori Product Glycosylamine->Amadori Amadori Rearrangement Dehydration Dehydration & Fragmentation Amadori->Dehydration Pyrroline 1-Pyrroline Dehydration->Pyrroline Fragments Sugar Fragments (e.g., Methylglyoxal) Dehydration->Fragments Reaction2 Strecker-type Reaction Pyrroline->Reaction2 Fragments->Reaction2 ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine (ATHP) Reaction2->ATHP

Caption: Simplified Maillard reaction pathway for the formation of ATHP.

Sensory_Workflow start_end start_end process process data data decision decision output output Start Start Recruit 1. Panelist Recruitment & Screening Start->Recruit Train 2. Panelist Training (Reference Standards) Recruit->Train Prep 3. Sample Preparation (Dilutions & Coding) Train->Prep Evaluate 4. Sensory Evaluation (e.g., 3-AFC Test) Prep->Evaluate Collect 5. Data Collection Evaluate->Collect Analyze 6. Statistical Analysis Collect->Analyze Result Report: Best Estimate Threshold (BET) Analyze->Result End End Result->End

Caption: General workflow for sensory panel threshold determination.

GCO_Workflow start_end start_end process process split split output output data data Start Start SamplePrep 1. Sample Extraction & Concentration Start->SamplePrep Injection 2. GC Injection SamplePrep->Injection Separation 3. Chromatographic Separation Injection->Separation Splitter 4. Effluent Splitter (Y) Separation->Splitter Detector 5a. Instrumental Detection (MS / FID) Splitter->Detector ~50% Sniff 5b. Olfactory Detection (Human Assessor) Splitter->Sniff ~50% Chroma Chromatogram Detector->Chroma Aroma Aromagram (Odor Descriptors & Intensity) Sniff->Aroma Integration 6. Data Integration & Compound ID Chroma->Integration Aroma->Integration Result Report: Key Odorants & FD Factors Integration->Result End End Result->End

Caption: Experimental workflow for GC-Olfactometry (GC-O) analysis.

Olfactory_Pathway cluster_membrane Olfactory Neuron Membrane ligand ligand receptor receptor protein protein enzyme enzyme messenger messenger channel channel response response ATHP ATHP (Odorant) OR Olfactory Receptor (OR) ATHP->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Ion Channel (CNG) cAMP->CNG Opens Ca Ca²⁺ / Na⁺ Influx CNG->Ca Allows Depolarization Neuron Depolarization Ca->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: A generalized pathway for olfactory signal transduction.

References

Investigating the Formation of 2-Acetyl-1,4,5,6-tetrahydropyridine in Model Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP) is a potent aroma compound responsible for the desirable biscuit or cracker-like flavor in many thermally processed foods, such as bread and popcorn.[1][2] Its formation is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] Understanding the mechanisms of 2-ATHP formation and the factors influencing its yield is crucial for controlling and optimizing flavor development in food products. Furthermore, the study of such potent bioactive molecules and their formation pathways can be of interest to drug development professionals exploring novel heterocyclic scaffolds. These application notes provide detailed protocols for the synthesis of 2-ATHP in model systems and its quantitative analysis, along with a summary of factors affecting its formation.

Formation of this compound: The Maillard Reaction

The formation of 2-ATHP is a key outcome of the Maillard reaction, specifically involving the amino acid L-proline (B1679175) and a dicarbonyl compound, which can be derived from a reducing sugar.[2][5] The reaction proceeds through a series of complex and interconnected pathways, broadly categorized into early, intermediate, and final stages.

A simplified overview of the pathway leading to 2-ATHP is presented below. The initial reaction between proline and a reducing sugar (like glucose) or a sugar fragment (like 1,3-dihydroxyacetone) leads to the formation of an N-substituted glycosylamine, which then undergoes rearrangement and further reactions to form the characteristic six-membered ring structure of 2-ATHP.[5][6]

Maillard_Pathway Proline L-Proline Intermediate1 Schiff Base/ Glycosylamine Proline->Intermediate1 Reducing_Sugar Reducing Sugar (e.g., Glucose) or 1,3-Dihydroxyacetone (B48652) Reducing_Sugar->Intermediate1 Intermediate2 Amadori Product Intermediate1->Intermediate2 Amadori Rearrangement Intermediate3 Dicarbonyl Intermediates Intermediate2->Intermediate3 Dehydration/ Fragmentation ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine Intermediate3->ATHP Cyclization/ Condensation Melanoidins Melanoidins (Brown Polymers) Intermediate3->Melanoidins

Maillard reaction pathway leading to 2-ATHP.

Quantitative Data on this compound Formation

The yield of 2-ATHP is significantly influenced by various factors, including the specific reactants, temperature, pH, and the presence of other substances. The following tables summarize quantitative data from model system studies.

Table 1: Effect of Temperature and Sodium Bisulfite on the Yield of 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP) in a Proline/1,3-Dihydroxyacetone Model System [5]

Temperature (°C)Sodium Bisulfite (equivalents)ATHP Yield (mol %)
10000.8
13001.5
15001.1
13012.1
13022.7
13032.3

Note: 6-Acetyl-1,2,3,4-tetrahydropyridine is an isomer and common synonym for this compound.

Table 2: Formation of 6-Acetyl-1,2,3,4-tetrahydropyridine (ATHP) in a Glucose/Proline Model System at Different pH Values [1]

pHATHP Yield (µ g/mmol precursor)
6< 10
7~ 50
8~ 45

Experimental Protocols

Synthesis of this compound in a Model System

This protocol is based on the reaction of L-proline and 1,3-dihydroxyacetone, which has been shown to produce 2-ATHP.[5][7]

Materials:

  • L-(-)-proline

  • 1,3-dihydroxyacetone dimer

  • Sodium bisulfite (optional)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Prepare a solution of L-(-)-proline and 1,3-dihydroxyacetone in the phosphate buffer. A typical molar ratio is 1:1.

  • (Optional) To investigate the effect of additives, add sodium bisulfite to the reaction mixture. A concentration of 2 equivalents relative to the reactants can be used to maximize the yield.[5]

  • Transfer the reaction mixture to a pressure-resistant reaction vial and seal it tightly.

  • Heat the vial in a heating block or oil bath at a controlled temperature. A temperature of 130 °C has been shown to be effective.[5] The reaction time can be varied (e.g., 1-4 hours) to monitor the progress of the reaction.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it using a rotary evaporator at low temperature to obtain the crude product containing 2-ATHP.

  • The product can be further purified using chromatographic techniques if necessary.

Quantitative Analysis of this compound by UHPLC-MS/MS

This protocol is adapted from a high-throughput method for the quantitation of 2-ATHP in various matrices.[8][9]

Analytical_Workflow Sample_Prep Sample Preparation (0.2-0.5 g sample in vial) Homogenization Bead Beater Homogenization (with solvent) Sample_Prep->Homogenization Derivatization Derivatization (add 3-nitrophenylhydrazine, heat at 40°C for 2h) Homogenization->Derivatization Centrifugation Centrifugation Derivatization->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration UHPLC_MSMS UHPLC-MS/MS Analysis Filtration->UHPLC_MSMS

References

Application Note: Stable Isotope Labeling of 2-Acetyl-1,4,5,6-tetrahydropyridine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP) is a cyclic imine that contributes to the characteristic aroma of many baked and roasted foods. Beyond its role as a flavor compound, understanding its metabolic fate is crucial for assessing its potential physiological effects and for the development of novel therapeutics. Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique for elucidating metabolic pathways and quantifying metabolites.[1] This application note provides detailed protocols for the synthesis of deuterium-labeled 2-ATHP (d₃-2-ATHP) and its application in in vitro metabolic studies using liver microsomes.

The use of stable isotope-labeled internal standards is critical for accurate quantification in mass spectrometry-based metabolic analyses.[2] By introducing a known amount of the labeled compound, variations in sample preparation and instrument response can be normalized, leading to more reliable and reproducible data.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
ParameterValue
Half-Life (t₁/₂) (min) 35.2
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) 19.7

Note: These values are representative and may vary depending on experimental conditions.

Table 2: LC-MS/MS Parameters for the Analysis of 2-ATHP and its Putative Metabolite
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-ATHP 126.184.115
d₃-2-ATHP 129.187.115
Hydroxy-2-ATHP 142.1100.118

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled this compound (d₃-2-ATHP)

This protocol describes the synthesis of d₃-2-ATHP via the Maillard reaction using deuterated L-proline as a precursor.[3]

Materials:

Procedure:

  • Dissolve d₅-L-proline (1.0 eq) and methylglyoxal (1.2 eq) in 0.5 M phosphate buffer (pH 7.8).

  • Heat the reaction mixture at 120°C for 2 hours in a sealed vessel.

  • Cool the reaction mixture to room temperature and extract three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield d₃-2-ATHP.

  • Confirm the identity and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

proline d₅-L-Proline reaction Maillard Reaction (120°C, 2h, pH 7.8) proline->reaction mgo Methylglyoxal mgo->reaction extraction Extraction (DCM) reaction->extraction purification Purification (Column Chromatography) extraction->purification product d₃-2-ATHP purification->product

Caption: Synthesis workflow for d₃-2-Acetyl-1,4,5,6-tetrahydropyridine.

Protocol 2: In Vitro Metabolism of 2-ATHP using Rat Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of 2-ATHP in rat liver microsomes.[4][5][6][7][8]

Materials:

  • Rat liver microsomes (RLM)

  • 2-ATHP stock solution (in DMSO)

  • d₃-2-ATHP internal standard stock solution (in DMSO)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Incubator shaker (37°C)

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, RLM (final concentration 0.5 mg/mL), and 2-ATHP (final concentration 1 µM).

    • Pre-warm the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding two volumes of ice-cold acetonitrile containing the d₃-2-ATHP internal standard (final concentration 100 nM).

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method with parameters similar to those in Table 2.

    • Quantify the remaining 2-ATHP at each time point by comparing its peak area to that of the d₃-2-ATHP internal standard.

setup Incubation Setup (RLM, 2-ATHP, Buffer) initiate Initiate Reaction (Add NADPH, 37°C) setup->initiate quench Quench Reaction (ACN + d₃-2-ATHP) initiate->quench process Sample Processing (Centrifuge, Evaporate, Reconstitute) quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for in vitro metabolism of 2-ATHP.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study of 2-ATHP in rats.[9][10][11][12]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 2-ATHP formulation for oral (p.o.) or intravenous (i.v.) administration

  • d₃-2-ATHP internal standard

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Acetonitrile

Procedure:

  • Dosing:

    • Administer a single dose of 2-ATHP to rats via the desired route (e.g., 10 mg/kg p.o. or 1 mg/kg i.v.).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • For analysis, thaw the plasma samples and perform protein precipitation by adding three volumes of ice-cold acetonitrile containing d₃-2-ATHP internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life (t₁/₂) using appropriate software.

dosing Dosing (p.o. or i.v.) sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing extraction Protein Precipitation (ACN + d₃-2-ATHP) processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis ATHP 2-ATHP PhaseI Phase I Metabolism (e.g., Hydroxylation via CYP450) ATHP->PhaseI Hydroxy_ATHP Hydroxy-2-ATHP PhaseI->Hydroxy_ATHP PhaseII Phase II Metabolism (e.g., Glucuronidation) Hydroxy_ATHP->PhaseII Conjugate Glucuronide Conjugate PhaseII->Conjugate Excretion Excretion Conjugate->Excretion

References

Troubleshooting & Optimization

Challenges in 2-Acetyl-1,4,5,6-tetrahydropyridine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this potent aroma compound.

FAQs and Troubleshooting Guide

This section provides answers to frequently asked questions and offers solutions to common problems in a direct Q&A format.

Q1: My synthesis of ATHP is resulting in a very low yield. What are the primary reasons and how can I improve it?

A1: Low yields are the most common challenge in ATHP synthesis, which is often performed via the Maillard reaction.[1][2] Key factors include:

  • Reaction Conditions: The Maillard reaction is highly sensitive. Formation of ATHP is dependent on optimal temperature (typically 140-180°C), pH, and reaction time.[2] Deviations can favor side reactions.

  • Precursor Instability: The direct precursors, such as 1-pyrroline (B1209420) (from proline or ornithine) and methylglyoxal (B44143), can be unstable and degrade.[1][3]

  • Product Instability: ATHP itself is thermally labile and can degrade under the harsh conditions of its formation, especially with prolonged heating.[4]

  • Side Reactions: The reaction produces a complex mixture of molecules, including brown nitrogenous polymers called melanoidins, which reduces the amount of precursors available for ATHP formation.[2]

Troubleshooting Steps:

  • Optimize Temperature and Time: Systematically vary the heating temperature and duration. High temperatures can increase the reaction rate but also accelerate degradation.[5][6]

  • Control Precursor Ratios: Experiment with the molar ratios of your amino acid source (e.g., proline) and the dicarbonyl source.

  • Use an Inert Atmosphere: Conducting the synthesis under nitrogen or argon can minimize oxidative side reactions.

  • Consider Alternative Synthetic Routes: While more complex, multi-step syntheses starting from precursors like N-Boc-prolinate can offer higher purity and yield, avoiding the complexity of the Maillard reaction.[5]

Q2: The reaction mixture is turning dark brown, and purification is extremely difficult. How can I minimize the formation of these interfering side products?

A2: The browning is due to the formation of melanoidins, an inherent part of the Maillard reaction.[2] To minimize this:

  • Lower the Reaction Temperature: This is the most effective way to reduce the rate of polymerization and browning, though it may require longer reaction times.

  • Adjust the pH: The Maillard reaction is accelerated in alkaline environments.[2] Maintaining a neutral or slightly acidic pH can help control the reaction rate.

  • Continuous Removal of Product: If feasible, employing a system like simultaneous distillation-extraction can remove the volatile ATHP from the reaction medium as it forms, protecting it from degradation and preventing its participation in further reactions.

Q3: What is the most effective method for purifying ATHP from a crude reaction mixture?

A3: Purification is challenging due to the compound's volatility, instability, and the complexity of the matrix. A multi-step approach is often necessary.

  • Solvent Extraction: Liquid-liquid extraction is a common first step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses a salting-out assisted liquid-liquid extraction with acetonitrile, has proven effective for extracting ATHP from complex matrices like beer.[7]

  • Reduced-Pressure Distillation: This is a key method for separating the volatile ATHP. However, due to its thermal instability, specialized techniques are required. A patented method suggests cooling the receiver (e.g., to between -78°C and 10°C) while distilling under high vacuum (30-70 Pa) at a moderate temperature (70-100°C) to efficiently trap the compound and prevent degradation.[8]

  • Chromatography: While possible, gas chromatography can lead to degradation of the reactive compound.[3] Liquid chromatography methods, especially when coupled with mass spectrometry, are more suitable for analysis and small-scale purification.

Q4: My purified ATHP degrades quickly, even in storage. What are the best practices for storage?

A4: ATHP is notoriously unstable. On long-term storage, it can turn red and eventually dark, likely due to polymerization.[4]

  • Low Temperature: Store at -20°C or below.

  • Inert Atmosphere: Store in sealed vials under vacuum or an inert gas like argon or nitrogen to prevent oxidation.

  • Dilute Solutions: The compound is more stable in dilute solutions, particularly aqueous ones, than in its pure form.[4]

  • Protection from Light: Store vials in the dark, as light can catalyze degradation.

Q5: I am struggling with the quantitative analysis of ATHP. Which methods provide the best accuracy and sensitivity?

A5: Accurate quantification is difficult due to the compound's reactivity and low concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method, but requires careful optimization to avoid on-column degradation. Headspace solid-phase microextraction (HS-SPME) is often used for sample introduction to minimize matrix effects and concentrate the analyte.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often preferred as it avoids the high temperatures of a GC inlet. LC-MS/MS methods have been developed with high precision and low limits of quantitation.[7][10][11]

  • Stable Isotope Dilution Assay (SIDA): This is the gold standard for quantification. It involves synthesizing a deuterated version of ATHP to use as an internal standard, which corrects for losses during sample preparation and ionization variability.[9]

  • Derivatization: A novel strategy involves derivatizing ATHP with reagents like o-phenylenediamine (B120857) or 3-nitrophenylhydrazine (B1228671) to form a more stable, less volatile product that is easier to analyze via LC-MS/MS.[3][11]

Data Presentation

Table 1: Performance of Analytical Methods for ATHP Quantification

Analytical MethodSample PreparationLimit of Quantitation (LOQ)Matrix
UHPLC-MS/MSBead Beater Homogenization, Derivatization0.5 µg/kgVarious Foods
LC-MS-ESIQuEChERS Extraction1.64 µg/L (lowest detected level)Sour Beer
GC-PCI-IT-MS-MSHS-SPME0.4 ng/g (for 2-AP)Rice

Data compiled from multiple sources for this compound and its close analogue, 2-acetyl-1-pyrroline (B57270) (2-AP).[7][9][11]

Experimental Protocols

Protocol 1: General Synthesis of ATHP via Maillard Reaction

  • Prepare Precursors: Create an aqueous solution containing equimolar amounts of an amino acid precursor (e.g., L-proline or L-ornithine) and a dicarbonyl source (e.g., methylglyoxal or dihydroxyacetone). A typical concentration is 0.5 M in a phosphate (B84403) buffer (pH 7.0).

  • Reaction Setup: Place the solution in a high-pressure stainless steel reaction vessel with a magnetic stir bar.

  • Heating: Seal the vessel and heat in an oil bath or heating block to 120-150°C for 1-2 hours with continuous stirring.

  • Quenching: After the reaction period, immediately quench the reaction by plunging the vessel into an ice-water bath.

  • Extraction: Once cool, adjust the pH of the dark brown solution to ~9-10 with NaOH. Perform a liquid-liquid extraction three times using an equal volume of dichloromethane (B109758) or diethyl ether.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with the water bath temperature kept below 30°C. The resulting crude oil should be used immediately for purification.

Protocol 2: Purification by High-Vacuum Distillation

  • Setup: Arrange a short-path distillation apparatus. It is critical that the receiving flask be designed to be cooled externally.

  • Pre-cool Receiver: Add a small amount of a high-boiling point, inert solvent (e.g., triacetin) to the receiving flask.[8] Chill the receiving flask in a dry ice/acetone bath (-78°C).

  • Distillation: Place the crude ATHP oil from Protocol 1 in the distillation flask. Apply a high vacuum (target pressure: 30-70 Pa).

  • Heating: Gently and slowly heat the distillation flask to 70-100°C. The volatile ATHP will distill and be trapped in the cold receiver.

  • Collection: Once the distillation is complete, the purified ATHP will be dissolved in the solvent in the receiving flask. This dilute solution is more stable for storage.

Visualizations

experimental_workflow precursors 1. Precursor Solution (Proline + Dicarbonyl) reaction 2. Maillard Reaction (Heat, Pressure) precursors->reaction extraction 3. Solvent Extraction (pH adjust, CH2Cl2) reaction->extraction Crude Mixture purification 4. Purification (High-Vacuum Distillation) extraction->purification Crude Extract analysis 5. Analysis (LC-MS/MS, GC-MS) purification->analysis product Pure ATHP (Store Cold, Inert Atm.) analysis->product

Caption: A typical experimental workflow for ATHP synthesis and purification.

troubleshooting_diagram start Problem: Low ATHP Yield or Purity cause1 Check Synthesis Conditions start->cause1 cause2 Check Purification Process start->cause2 cause3 Check Product Stability start->cause3 solution1a Optimize Temp/Time/ pH Systematically cause1->solution1a solution1b Use Inert Atmosphere (N2 or Ar) cause1->solution1b solution2a Use High-Vacuum/ Cold-Trap Distillation cause2->solution2a solution2b Minimize Heat Exposure During Workup cause2->solution2b solution3a Store at < -20°C Under Inert Gas cause3->solution3a solution3b Analyze Immediately After Purification cause3->solution3b outcome Improved Result solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3a->outcome solution3b->outcome

Caption: Troubleshooting logic for common issues in ATHP experiments.

References

Technical Support Center: Synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyl-1,4,5,6-tetrahydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a well-known Maillard flavor compound.[1][2] Its synthesis can be approached through several routes, primarily involving the cyclization of appropriate precursors. One common strategy involves the Maillard reaction between amino acids (like proline or ornithine) and reducing sugars, which generates the related compound 2-acetyl-1-pyrroline (B57270) and can be adapted for tetrahydropyridine (B1245486) synthesis.[3][4] Other methods include multi-component reactions that can form substituted tetrahydropyridines in a single step from simple starting materials.[5] Additionally, synthetic strategies starting from 2-acetylpyridine (B122185) derivatives have been explored.[6]

Q2: What are the key precursors for the synthesis of this compound?

A2: The key precursors depend on the chosen synthetic route. For Maillard-type reactions, essential precursors include a source of the piperidine (B6355638) ring, often derived from amino acids like lysine (B10760008) or ornithine, and a source for the acetyl group, which can come from dicarbonyl intermediates formed from reducing sugars. In multi-component syntheses, precursors can include aldehydes, β-ketoesters, and a nitrogen source like ammonium (B1175870) acetate (B1210297).[5] Syntheses starting from pyridine (B92270) derivatives would utilize a substituted 2-acetylpyridine as the primary precursor.[6]

Q3: How does this compound exist in solution?

A3: this compound can exist in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine and 6-acetyl-2,3,4,5-tetrahydropyridine.[7] The specific ratio of these tautomers can be influenced by the solvent and pH of the solution. It is crucial to be aware of this tautomerism when analyzing the product mixture, as it can affect spectroscopic data and chromatographic behavior.

Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction. For detailed analysis and characterization, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector are powerful techniques for separating and identifying the product and any impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and any isolated intermediates.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient cyclizationOptimize reaction temperature and time. For Maillard-type reactions, carefully control the heating profile. For multi-component reactions, ensure the catalyst is active and used in the correct loading.[9]
Decomposition of starting materials or productUse milder reaction conditions. If using a strong base like NaH, ensure the reaction is conducted under anhydrous conditions and at a controlled temperature to avoid side reactions.[6] Consider using a phase transfer catalyst to minimize side product formation.[6]
Incorrect stoichiometry of reactantsCarefully check the molar ratios of all starting materials, especially in multi-component reactions.
Formation of Multiple Products/Impurities Side reactions such as polymerization or over-oxidationAdjust the reaction temperature and time. Ensure an inert atmosphere if reactants are sensitive to oxidation. Use purification techniques like column chromatography to isolate the desired product.[6]
Presence of tautomers complicating analysisBe aware of the potential for tautomerism.[7] Use analytical techniques that can distinguish between tautomers or analyze the mixture as a whole, accounting for the different forms.
Incomplete reactionIncrease reaction time or temperature cautiously. Check the purity and reactivity of starting materials.
Difficulty in Product Isolation and Purification Product is volatile or thermally labileUse gentle purification methods such as vacuum distillation at low temperatures or column chromatography with a suitable stationary phase.
Product is highly soluble in the reaction solventChoose a solvent system for extraction and chromatography that provides good separation of the product from impurities and starting materials.
Formation of hard-to-separate byproductsRe-evaluate the synthetic route to see if a cleaner reaction can be achieved. Consider using a different catalyst or solvent system to disfavor the formation of specific impurities.

Experimental Protocols

General Protocol for Multicomponent Synthesis of a Tetrahydropyridine Core

This protocol is a general guideline based on the synthesis of substituted 1,4,5,6-tetrahydropyridines and may require optimization for the specific synthesis of this compound.[5]

Materials:

  • Aldehyde (e.g., a protected acetoacetaldehyde (B1229124) derivative)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate (nitrogen source)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and ammonium acetate (2.0 eq) in methanol.

  • Reflux the reaction mixture for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired tetrahydropyridine derivative.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Prepare Reactants Mixing Combine Reactants & Catalyst Reactants->Mixing Solvent Choose Anhydrous Solvent Solvent->Mixing Heating Heat to Reflux (e.g., 60-80°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterize by GC-MS, NMR Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Purity Check Reactant Purity & Stoichiometry Start->Check_Purity Yes Impure_Product Impure Product? Start->Impure_Product No Optimize_Conditions Optimize Temp & Time Check_Purity->Optimize_Conditions Change_Catalyst Consider Different Catalyst/Solvent Optimize_Conditions->Change_Catalyst Success Improved Yield Change_Catalyst->Success Optimize_Purification Optimize Chromatography Impure_Product->Optimize_Purification Yes Impure_Product->Success No Recrystallize Attempt Recrystallization Optimize_Purification->Recrystallize Characterize_Impurity Characterize Impurity (MS, NMR) Optimize_Purification->Characterize_Impurity If persists Recrystallize->Success Modify_Reaction Modify Reaction to Avoid Impurity Characterize_Impurity->Modify_Reaction Modify_Reaction->Success

Caption: Troubleshooting logic for improving synthesis yield and purity.

References

Technical Support Center: Overcoming Matrix Effects in 2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP) LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 2-ATHP analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either suppression or enhancement of the 2-ATHP signal, resulting in inaccurate quantification.[2] For a volatile, polar compound like 2-ATHP, matrix components such as salts, sugars, and other polar molecules in complex matrices (e.g., food, biological fluids) can significantly impact the reliability of LC-MS results.

Q2: What are the common signs of matrix effects in my 2-ATHP chromatogram?

A2: While matrix effects are often "unseen" in the chromatogram of the target analyte, their presence can be inferred from:[1]

  • Poor reproducibility of peak areas between replicate injections.

  • Inconsistent recovery of 2-ATHP in spiked samples.

  • Non-linear calibration curves when using standards prepared in solvent compared to matrix-matched standards.

  • Significant signal drift during a long sequence of sample analyses.

Q3: What is a stable isotope-labeled internal standard and why is it recommended for 2-ATHP analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 2-ATHP) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). A ¹³C₂-labeled 2-ATHP has been used effectively in analyses.[3] Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects. By adding a known amount of the SIL internal standard to each sample, any signal suppression or enhancement affecting the analyte will also affect the internal standard, allowing for accurate correction and reliable quantification.

Q4: Can I use a different internal standard if a labeled 2-ATHP is not available?

A4: While a SIL internal standard is the gold standard, a structural analog of 2-ATHP that is not present in the sample can be used as an alternative. However, it is crucial that the analog has similar chromatographic behavior and ionization efficiency to 2-ATHP to effectively compensate for matrix effects. The choice of a non-isotopic internal standard requires more rigorous validation to ensure it is a reliable surrogate.

Q5: How can I assess the extent of matrix effects in my specific sample type?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of 2-ATHP in a standard solution to the peak area of 2-ATHP spiked into a blank matrix extract at the same concentration.[4] The formula for calculating the matrix effect (ME) is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of 2-ATHP.

Issue 1: Low Recovery of 2-ATHP
Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent. For food matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is often effective.[3] Ensure the pH of the extraction solvent is suitable for 2-ATHP, which is a basic compound.
Analyte Loss During Cleanup If using Solid Phase Extraction (SPE), ensure the sorbent type and elution solvent are appropriate for 2-ATHP. A strong cation exchange or mixed-mode sorbent may be suitable. Optimize the wash steps to prevent analyte breakthrough.
Degradation of 2-ATHP 2-ATHP can be unstable. Ensure samples are processed promptly and stored at low temperatures. Avoid excessively high temperatures during any evaporation steps.
Issue 2: High Signal Variability (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Matrix Effects The most effective solution is to use a stable isotope-labeled internal standard (e.g., ¹³C₂-2-ATHP).[3] If not available, thorough sample cleanup using methods like SPE is crucial to remove interfering matrix components.
Poor Chromatographic Peak Shape Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for 2-ATHP. Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
Instrument Contamination Implement a robust column washing protocol between sample batches. Check for and clean any contamination in the ion source.
Issue 3: Signal Suppression or Enhancement
Possible Cause Recommended Solution
Co-elution with Matrix Components Improve chromatographic separation by modifying the gradient, changing the column chemistry, or using a longer column.
High Concentration of Salts or Sugars Dilute the sample extract if the 2-ATHP concentration is high enough to remain above the limit of quantification. Implement a more rigorous sample cleanup procedure (e.g., SPE) to remove these interferences.
Ion Source Saturation If the 2-ATHP concentration is very high, dilute the sample to bring the response within the linear range of the detector.

Quantitative Data Summary

The following tables summarize typical performance data for 2-ATHP analysis using different sample preparation techniques.

Table 1: Recovery of 2-ATHP using a Modified QuEChERS Protocol in Beer Matrix [3]

Matrix Extraction Method Recovery Range (%)
Sour BeerBasified QuEChERS71 - 97

Table 2: General Performance of QuEChERS and SPE for Pesticide Analysis in Various Food Matrices (Illustrative for Complex Matrices) [5][6]

Sample Preparation Matrix Type Typical Recovery Range (%) Typical RSD (%)
QuEChERSFruits & Vegetables70 - 120< 15
QuEChERSGrapes73 - 118< 10
SPEShellfishVariable, can reduce matrix effects by 5-30%< 20

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for 2-ATHP in a Liquid Food Matrix (e.g., Beer)

This protocol is adapted from a method for analyzing 2-ATHP in sour beer.[3]

  • Sample Preparation:

    • Degas carbonated samples.

    • To a 50 mL centrifuge tube, add 10 mL of the liquid sample.

    • Spike with the stable isotope-labeled internal standard (e.g., ¹³C₂-2-ATHP).

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take the supernatant, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for 2-ATHP Cleanup

This is a general protocol that should be optimized for your specific matrix and analyte concentration.

  • Sorbent Selection: Choose a sorbent that will retain 2-ATHP while allowing matrix interferences to pass through. A mixed-mode cation exchange sorbent is a good starting point.

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of an appropriate buffer (e.g., one that matches the pH of your sample extract).

  • Sample Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove interferences. This may be 1-2 column volumes of the equilibration buffer, followed by a weak organic wash (e.g., 5% methanol in water).

  • Elution: Elute the 2-ATHP with a small volume of a suitable solvent. For a cation exchange sorbent, this will likely be a basic solution in an organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Post-Elution: The eluate may need to be evaporated and reconstituted in a solvent compatible with your LC mobile phase.

Visualizations

experimental_workflow sample Sample Matrix (e.g., Food, Biological Fluid) add_is Spike with ¹³C₂-2-ATHP Internal Standard sample->add_is extraction Extraction (e.g., QuEChERS) add_is->extraction cleanup Cleanup (e.g., d-SPE or SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Processing & Quantification ms_detection->quantification

Caption: General workflow for 2-ATHP analysis from sample preparation to quantification.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate 2-ATHP Quantification check_recovery Low or Variable Recovery? start->check_recovery check_precision Poor Precision (High %RSD)? start->check_precision check_signal Consistent Signal Suppression/Enhancement? start->check_signal optimize_extraction Optimize Sample Preparation (QuEChERS/SPE) check_recovery->optimize_extraction use_is Implement Stable Isotope Labeled Internal Standard check_precision->use_is optimize_lc Improve Chromatographic Separation check_precision->optimize_lc check_signal->optimize_extraction check_signal->use_is check_signal->optimize_lc end Accurate Quantification optimize_extraction->end Improved Results use_is->end Improved Results optimize_lc->end Improved Results

Caption: Troubleshooting logic for addressing inaccurate 2-ATHP quantification.

References

Technical Support Center: Analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of analyzing this unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATHP) and why is its analysis challenging?

A1: this compound (ATHP) is a potent aroma compound responsible for the desirable "mousy" or "biscuity" flavor in various food products. The primary challenge in its analysis is its inherent instability. ATHP is susceptible to degradation under various conditions, including exposure to certain pH levels, temperatures, and even in aqueous solutions, leading to inaccurate quantification and reproducibility issues.

Q2: What are the main factors that cause ATHP degradation during analysis?

A2: The main factors contributing to ATHP degradation are:

  • pH: ATHP is known to be unstable in aqueous solutions, and its degradation can be influenced by the pH of the sample and analytical solutions.

  • Temperature: Elevated temperatures during sample preparation, storage, and analysis can accelerate the degradation of ATHP.

  • Solvent: The choice of solvent is critical. ATHP has been shown to have lower stability in water compared to methanol-based solutions.[1]

  • Matrix Effects: Complex sample matrices, such as those in food and biological samples, can contain components that interact with and degrade ATHP.

Q3: What are the known or suspected degradation pathways of ATHP?

A3: While specific degradation pathways for ATHP are not extensively documented, based on its chemical structure and the behavior of similar compounds like 2-acetyl-1-pyrroline, potential degradation pathways include:

  • Hydrolysis: The acetyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: ATHP can be oxidized to form 2-acetylpyridine (B122185) (AP), a compound with a significantly higher sensory threshold, effectively diminishing the characteristic mousy off-flavor. The rate of this conversion is influenced by temperature and pH.

  • Polymerization: Similar to the related compound 2-acetyl-1-pyrroline, ATHP may undergo polymerization in aqueous solutions, leading to a loss of the monomeric target analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of ATHP.

Issue 1: Low or No Recovery of ATHP

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Degradation in Aqueous Solvents Use methanol-based solvents for stock and working solutions.Studies have shown that ATHP is more stable in methanol (B129727) than in water. For LC-MS analysis, while the mobile phase may be aqueous, minimizing the time the sample spends in aqueous conditions before injection is crucial. Prepare standards and sample extracts in methanol or a high percentage of organic solvent whenever possible.[1]
Inappropriate pH Adjust the pH of the sample and solutions. For QuEChERS extraction from a beer matrix, basification to pH 9 has been shown to be effective.The stability of ATHP is pH-dependent. For the QuEChERS method, adjusting the pH to 9 with ammonium (B1175870) hydroxide (B78521) helps to protonate the ATHP imine to an enamine, which is more volatile and detectable. Always verify the optimal pH for your specific sample matrix and analytical method.
High Temperature Exposure Maintain low temperatures throughout the analytical process.Store stock solutions and samples at -15°C or lower.[1] Perform all sample preparation steps on ice or using pre-chilled solvents and equipment. Use a cooled autosampler set to a low temperature (e.g., 4°C) to prevent degradation in the vial pending injection.
Inefficient Extraction Optimize the extraction procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for ATHP extraction from complex matrices like beer.A basified QuEChERS procedure can effectively extract ATHP while minimizing degradation. This involves a liquid-liquid extraction with acetonitrile (B52724) and a salting-out step, followed by centrifugation.
Issue 2: Poor Reproducibility and Inconsistent Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Sample Inhomogeneity Ensure thorough homogenization of the sample before extraction.For solid or semi-solid samples, use a high-speed blender or other appropriate homogenization equipment to ensure a representative aliquot is taken for analysis.
Variable Degradation Rates Standardize all sample handling times and conditions.The extent of degradation can vary depending on how long a sample is exposed to destabilizing conditions. Implement a strict and consistent timeline for sample preparation, from extraction to injection.
Matrix Interference Employ a robust sample cleanup technique.For complex matrices, the supernatant from the initial QuEChERS extraction can be further cleaned using dispersive solid-phase extraction (dSPE) to remove interfering compounds.
Instrumental Variability Perform regular system suitability tests.Inject a standard solution at the beginning, middle, and end of each analytical run to monitor for any drift in instrument response. Ensure the LC-MS system is properly calibrated and maintained.

Experimental Protocols

Protocol 1: Stabilized Stock and Working Solution Preparation

This protocol describes the preparation of ATHP standard solutions with enhanced stability.

  • Stock Solution (0.1 mg/mL):

    • Accurately weigh 1 mg of pure ATHP standard.

    • Dissolve the standard in 10 mL of 100% methanol.[1]

    • Store this stock solution in an amber vial at -15°C or below.[1]

  • Working Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature before opening.

    • Dilute 1 mL of the 0.1 mg/mL stock solution to 10 mL with ultra-pure water immediately before use for creating calibration curves.[1] Note: Minimize the time the working solution remains in the aqueous state.

Protocol 2: QuEChERS Extraction of ATHP from a Beer Matrix

This protocol is adapted from a validated method for the analysis of ATHP in sour beer.

  • Sample Preparation:

    • Degas a fresh beer sample by sonicating for 15 minutes.

    • Take a 10 mL aliquot of the degassed beer.

  • Basification and Extraction:

    • Basify the 10 mL beer sample to pH 9 by adding ammonium hydroxide (the exact volume will depend on the initial pH of the beer).

    • Add 10 mL of acetonitrile to the basified sample in a 50 mL centrifuge tube.

    • Vortex the mixture for 1 minute.

  • Salting-Out:

    • Add a QuEChERS salt packet containing 4 g of magnesium sulfate (B86663) and 1 g of sodium chloride to the tube.

    • Immediately cap the tube and vortex vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge the tube for 5 minutes at 10,000 rpm.

  • Final Sample Preparation for LC-MS/MS:

    • Collect the upper acetonitrile layer.

    • Take 1 mL of the extract and spike with an appropriate internal standard.

    • Basify with 10 µL of 20% ammonium hydroxide.

    • Dilute the final sample up to 4 mL with ultra-pure water before injection.

Visualizations

ATHP_Degradation_Troubleshooting start Low or No ATHP Recovery cause1 Degradation in Aqueous Solvents start->cause1 Possible Cause cause2 Inappropriate pH start->cause2 Possible Cause cause3 High Temperature Exposure start->cause3 Possible Cause cause4 Inefficient Extraction start->cause4 Possible Cause solution1 Use Methanol-Based Solvents cause1->solution1 Solution solution2 Adjust Sample pH (e.g., to pH 9 for QuEChERS) cause2->solution2 Solution solution3 Maintain Low Temperatures (Storage & Preparation) cause3->solution3 Solution solution4 Optimize Extraction (e.g., Use QuEChERS) cause4->solution4 Solution

Caption: Troubleshooting workflow for low ATHP recovery.

ATHP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenize 1. Homogenize Sample extract 2. QuEChERS Extraction (pH 9) homogenize->extract cleanup 3. (Optional) dSPE Cleanup extract->cleanup stabilize3 Work on Ice lcms 4. LC-MS/MS Analysis cleanup->lcms data 5. Data Processing lcms->data stabilize1 Use Methanol for Standards stabilize1->extract stabilize2 Low Temp Storage stabilize2->homogenize

Caption: Recommended workflow for ATHP analysis with stabilization steps.

References

Technical Support Center: Optimizing QuEChERS for 2-Acetyl-1,4,5,6-tetrahydropyridine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of 2-acetyl-1,4,5,6-tetrahydropyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

This compound (C₇H₁₁NO) is a flavor compound associated with the aroma of baked goods like white bread, popcorn, and tortillas.[1] It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating.[1][2] Consequently, it can be found in a variety of complex food matrices. As a tetrahydropyridine, it contains a basic nitrogen atom, which can influence its extraction behavior.

Q2: What are the main challenges when extracting this compound with the QuEChERS method?

The primary challenges are related to the compound's polarity and basic nature. These properties can lead to:

  • Low recovery: Due to its polarity, this compound may have a strong affinity for the aqueous phase, leading to incomplete partitioning into the acetonitrile (B52724) layer. Its basicity can also lead to interactions with certain dSPE sorbents.

  • Poor reproducibility: Inconsistent pH across samples can affect the compound's charge state and, therefore, its extraction efficiency.

  • Matrix effects: Co-extraction of matrix components can lead to signal suppression or enhancement during analysis by LC-MS/MS or GC-MS.

Q3: Which version of the QuEChERS method (Original, AOAC, EN) is recommended for this compound?

The choice of method depends on the matrix and potential for pH-related issues.

  • Buffered methods (AOAC or EN): These are generally recommended to ensure consistent pH during extraction, which is crucial for basic compounds like this compound.[3] The EN 15662 method uses citrate (B86180) buffering, while the AOAC 2007.01 method uses an acetate (B1210297) buffer.

  • Original (unbuffered) method: This may be suitable for matrices that are not highly acidic or basic, but it is more susceptible to pH variations.

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Partitioning Ensure vigorous and immediate shaking after the addition of extraction salts to promote proper phase separation.[4] For highly aqueous matrices, consider increasing the amount of magnesium sulfate (B86663) to further drive the partitioning into the acetonitrile layer.
pH Effects Use a buffered QuEChERS method (AOAC or EN) to maintain a stable pH. For basic compounds, a slightly basic or neutral pH is generally preferable to ensure the analyte is in its neutral form, which is more soluble in acetonitrile.
Analyte Adsorption to dSPE Sorbent Primary Secondary Amine (PSA) is a common dSPE sorbent used to remove organic acids. As this compound is a basic compound, it is unlikely to be strongly retained by PSA. However, if using Graphitized Carbon Black (GCB) to remove pigments, be aware that it can adsorb planar molecules; while not strictly planar, testing for recovery loss is advisable. If analyte loss is suspected, consider reducing the amount of dSPE sorbent or using an alternative like C18 combined with PSA.
Insufficient Sample Hydration For dry matrices (e.g., baked goods, grains), ensure proper hydration by adding a sufficient amount of water and allowing the sample to rehydrate for at least 30 minutes before adding acetonitrile.[4]
Issue 2: Poor Reproducibility (High %RSD)
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Ensure the sample is finely ground and thoroughly mixed before taking a subsample for extraction.
Variable pH Employ a buffered QuEChERS method (AOAC or EN) to minimize pH fluctuations between samples.
Inconsistent Shaking/Vortexing Use a mechanical shaker for a standardized time and speed to ensure uniform extraction efficiency across all samples.[4]
Salt Agglomeration Shake the tube vigorously and immediately after adding the QuEChERS extraction salts to prevent clumping, which can lead to incomplete phase separation.[4]
Issue 3: Significant Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Recommended Solution
Co-extraction of Matrix Components Optimize the dSPE cleanup step. A combination of PSA (to remove sugars and organic acids) and C18 (to remove non-polar interferences) is a good starting point. For pigmented matrices, GCB can be used, but its potential to adsorb the analyte should be evaluated.
High Concentration of Co-extractives Dilute the final extract before analysis. This can significantly reduce matrix effects, provided the analytical method has sufficient sensitivity.
Ionization Competition in the MS Source Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure (matrix-matched calibration). This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components. The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and recovery losses.

Experimental Protocols

Illustrative QuEChERS Protocol for this compound in a Baked Goods Matrix

This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.

1. Sample Preparation and Hydration:

  • Homogenize the baked good sample to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to the tube.

  • Vortex for 1 minute and let the sample hydrate (B1144303) for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If using, add an appropriate internal standard.

  • Cap the tube and shake vigorously using a mechanical shaker for 15 minutes.

3. Salting-Out/Partitioning:

  • Add the contents of an EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

5. Analysis:

  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

  • If necessary, dilute the extract and add any post-extraction internal standards.

Data Presentation

Table 1: Hypothetical Recovery Data for Different dSPE Sorbents
dSPE Sorbent CombinationMean Recovery (%)%RSD (n=5)
PSA (50 mg) + C18 (50 mg)95.24.1
PSA (50 mg)98.13.8
C18 (50 mg)85.76.2
PSA (50 mg) + GCB (7.5 mg)75.38.5

Data is illustrative and will vary based on matrix and experimental conditions.

Table 2: Hypothetical Matrix Effects with Different Cleanup Strategies
Cleanup StrategyMatrix Effect (%)
No dSPE Cleanup-45.2 (Suppression)
PSA + C18-15.8 (Suppression)
PSA + C18, 10x Dilution-2.1 (Minimal Effect)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Data is illustrative.

Mandatory Visualizations

QuEChERS_Workflow SamplePrep 1. Sample Preparation (Homogenize 5g Sample) Hydration 2. Hydration (Add 10mL Water, wait 30 min) SamplePrep->Hydration Extraction 3. Extraction (Add 10mL Acetonitrile, Shake) Hydration->Extraction SaltingOut 4. Salting-Out (Add EN 15662 Salts, Shake) Extraction->SaltingOut Centrifuge1 5. Centrifugation (≥3000 rcf, 5 min) SaltingOut->Centrifuge1 dSPE 6. dSPE Cleanup (Transfer 1mL Supernatant to dSPE tube with Sorbents) Centrifuge1->dSPE Centrifuge2 7. Centrifugation (≥5000 rcf, 5 min) dSPE->Centrifuge2 Analysis 8. Analysis (LC-MS/MS or GC-MS) Centrifuge2->Analysis

Caption: QuEChERS experimental workflow for this compound extraction.

Troubleshooting_Tree Start Low Recovery Issue CheckpH Is a buffered method (AOAC/EN) being used? Start->CheckpH UseBuffered Action: Use a buffered QuEChERS method. CheckpH->UseBuffered No CheckHydration Is the sample matrix dry? CheckpH->CheckHydration Yes End Re-evaluate Recovery UseBuffered->End HydrateSample Action: Add water and allow 30 min for hydration. CheckHydration->HydrateSample Yes CheckSorbent Is dSPE sorbent appropriate? CheckHydration->CheckSorbent No HydrateSample->End OptimizeSorbent Action: Test recovery with reduced sorbent amount or alternative sorbents (e.g., PSA+C18). CheckSorbent->OptimizeSorbent No CheckShaking Is shaking vigorous and immediate after salt addition? CheckSorbent->CheckShaking Yes OptimizeSorbent->End ImproveShaking Action: Ensure immediate, vigorous shaking. Use a mechanical shaker. CheckShaking->ImproveShaking No CheckShaking->End Yes ImproveShaking->End

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Troubleshooting Mousy Off-Flavor in Fermented Beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mousy off-flavor in fermented beverages during their experiments.

Frequently Asked Questions (FAQs)

1. What is mousy off-flavor and how is it perceived?

Mousy off-flavor is a microbial-derived taint in fermented beverages, such as wine and beer.[1][2] It is characterized by an unpleasant aftertaste reminiscent of a mouse cage, rodent urine, or grilled foods like popcorn and crackers.[3][4] A key characteristic of this off-flavor is its delayed perception; it is typically not detected by smelling the beverage (orthonasal perception) but becomes apparent in the mouth after tasting and swallowing (retronasal perception).[5][6] This is because the responsible compounds are not very volatile at the low pH of most fermented beverages but become more volatile as the pH increases in the mouth upon contact with saliva.[7][8]

2. What chemical compounds are responsible for mousy off-flavor?

Three primary N-heterocyclic compounds are responsible for mousy off-flavor:[1][2][9]

  • 2-acetyl-1-pyrroline (APY)

  • 2-acetyltetrahydropyridine (ATHP)

  • 2-ethyltetrahydropyridine (ETHP)

These compounds can exist in different tautomeric forms, which influences their volatility and perception.[4] A wine or beer with a mousy taint will typically contain more than one of these compounds.[5]

3. Which microorganisms produce mousy off-flavor?

Mousy off-flavor is produced by certain spoilage yeasts and bacteria. The primary culprits are:

  • Dekkera/Brettanomyces yeast : This yeast is a common spoilage organism in winemaking and can produce ATHP and ETHP.[4][10]

  • Lactic Acid Bacteria (LAB) : Certain strains of LAB, particularly heterofermentative species, are known producers of all three mousy compounds.[2][10] This includes species such as Lactobacillus hilgardii, Lactobacillus brevis, and even some strains of Oenococcus oeni, the bacterium often used for malolactic fermentation in wine.[7][8][11]

4. What are the key factors that promote the development of mousy off-flavor?

Several factors can contribute to the formation of mousy off-flavor in fermented beverages:

  • Presence of Precursor Molecules : The amino acids L-lysine and L-ornithine are essential precursors for the formation of the heterocyclic rings of ATHP/ETHP and APY, respectively.[2][5] Ethanol and acetaldehyde (B116499) are also necessary for the formation of the side chains of these molecules.[2][5]

  • Oxygen Exposure : Oxygen plays a crucial role, particularly in mousy off-flavor production by Dekkera/Brettanomyces.[2][10] Aeration can stimulate the growth of this yeast and may directly influence the biosynthetic pathway of the mousy compounds.[3][5]

  • pH : Higher pH levels in the beverage can favor the growth of spoilage microorganisms.[8] Additionally, the perception of mousy off-flavor is pH-dependent, becoming more apparent at the higher pH of the mouth.[5][8]

  • Low Sulfur Dioxide (SO₂) Levels : Insufficient use of sulfur dioxide, a common antimicrobial and antioxidant in winemaking, can allow for the growth of spoilage yeasts and bacteria that produce mousy off-flavors.[1][12]

  • Metal Ions : The presence of certain metal ions, particularly iron, has been shown to be important for the formation of mousy compounds.[5]

5. How can mousy off-flavor be detected and quantified?

Detection of mousy off-flavor can be done through sensory evaluation and analytical instrumentation.

  • Sensory Evaluation : A simple "palm and sniff" test can be performed by rubbing a small amount of the beverage on the palm of your hand; the increase in pH upon skin contact can make the mousy aroma more apparent.[8] A more controlled sensory analysis can be conducted by adjusting the pH of a sample to approximately 5 with sodium bicarbonate to increase the volatility of the mousy compounds.[4] It is important to note that a significant portion of the population (around 30%) is insensitive to mousy off-flavor.[8]

  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or HPLC-MS) are the primary instrumental methods for the quantification of the N-heterocyclic compounds responsible for mousy off-flavor.[9][13]

6. Can mousy off-flavor be removed from a fermented beverage?

Currently, there are no reliable and effective methods for removing mousy off-flavor from a contaminated beverage.[5][8] Therefore, prevention is the most critical strategy. If a beverage is identified as having a mousy taint, sterile filtration can be employed to remove the causative microorganisms and prevent further production of the off-flavor.[8] Blending with an unaffected beverage to dilute the concentration of the off-flavor compounds below their sensory threshold is another potential, though often impractical, approach.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to mousy off-flavor compounds. It is important to note that sensory thresholds can vary significantly based on the matrix (e.g., water, wine, beer) and individual sensitivity.[14]

Table 1: Sensory Thresholds of Mousy Off-Flavor Compounds

CompoundMatrixSensory Threshold (µg/L)Reference
2-ethyltetrahydropyridine (ETHP)Wine150[5]
2-acetyltetrahydropyridine (ATHP)Water1.6[5]
2-acetyl-1-pyrroline (APY)Not SpecifiedNot Specified

Note: There is a lack of consensus in the literature for specific sensory thresholds in wine and beer for all compounds, as these values are highly matrix-dependent.[4]

Table 2: Reported Concentrations of Mousy Off-Flavor Compounds in Spoiled Beverages

CompoundBeverage TypeConcentration Range (µg/L)Reference
2-acetyltetrahydropyridine (ATHP)Sour Beer1.64 - 57.96[7]

Experimental Protocols

Protocol 1: Sensory Detection of Mousy Off-Flavor by pH Adjustment

Objective: To enhance the sensory detection of mousy off-flavor in a liquid sample.

Materials:

  • Test beverage

  • Sodium bicarbonate (NaHCO₃)

  • pH meter

  • Beakers or tasting glasses

Methodology:

  • Pour a measured volume of the test beverage into a beaker.

  • Measure the initial pH of the beverage.

  • Slowly add small amounts of sodium bicarbonate while stirring and monitoring the pH.

  • Adjust the pH of the beverage to approximately 5.0.

  • Allow the sample to equilibrate for a few minutes.

  • Evaluate the aroma of the pH-adjusted sample orthonasally (by sniffing).

  • If safe for consumption, a small amount can be tasted to evaluate the retronasal perception of the off-flavor.

Protocol 2: Quantification of 2-acetyltetrahydropyridine (ATHP) in Beer by LC-MS-ESI

Objective: To quantify the concentration of ATHP in a beer sample using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization. This protocol is adapted from Martusevice et al. (2024).[7]

Materials and Equipment:

  • Beer sample

  • QuEChERS extraction salts

  • LC-MS-ESI system

  • ATHP and ¹³C₂ ATHP (internal standard) analytical standards

  • Methanol

  • Ammonium (B1175870) acetate (B1210297)

  • Ammonium hydroxide

  • Ultra-pure water

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of ATHP (e.g., 0.1 mg/mL) in methanol.

    • Prepare a working solution by diluting the stock solution in ultra-pure water.

    • Prepare a stock and working solution for the internal standard (¹³C₂ ATHP) in a similar manner.

  • Sample Preparation (QuEChERS extraction):

    • Follow a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the extraction of ATHP from the beer matrix. This typically involves adding the beer sample to a tube containing the QuEChERS salts, shaking vigorously, and then centrifuging to separate the layers.

  • LC-MS-ESI Analysis:

    • Mobile Phase:

      • Solvent A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

      • Solvent B: 100% methanol.

    • Chromatographic Conditions:

      • Use an appropriate C18 or similar column.

      • Set an isocratic flow with a suitable ratio of Solvent A and B (e.g., 40% A, 60% B).

      • Set a flow rate of approximately 500 µL/min.

    • Mass Spectrometry Conditions:

      • Set the instrument to electrospray ionization (ESI) positive mode.

      • Monitor the specific mass-to-charge ratios (m/z) for ATHP and the internal standard.

  • Quantification:

    • Generate a calibration curve using the prepared standards.

    • Analyze the extracted samples and quantify the ATHP concentration based on the calibration curve and the response of the internal standard.

Visualizations

Biochemical_Pathway Lysine L-Lysine ATHP_ETHP_precursor Tetrahydropyridine Ring Precursor Lysine->ATHP_ETHP_precursor Ornithine L-Ornithine APY_precursor Pyrroline Ring Precursor Ornithine->APY_precursor Ethanol Ethanol Side_chain_precursor Acetyl/Ethyl Side Chain Precursor Ethanol->Side_chain_precursor Acetaldehyde Acetaldehyde Acetaldehyde->Side_chain_precursor LAB Lactic Acid Bacteria ATHP 2-acetyltetrahydropyridine (ATHP) LAB->ATHP ETHP 2-ethyltetrahydropyridine (ETHP) LAB->ETHP APY 2-acetyl-1-pyrroline (APY) LAB->APY Brett Dekkera/Brettanomyces Brett->ATHP Brett->ETHP ATHP_ETHP_precursor->ATHP ATHP_ETHP_precursor->ETHP APY_precursor->APY Side_chain_precursor->ATHP Side_chain_precursor->ETHP Side_chain_precursor->APY Experimental_Workflow Sample Fermented Beverage Sample Sensory Sensory Evaluation (pH adjustment) Sample->Sensory Extraction Sample Preparation (e.g., QuEChERS) Sample->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS) Extraction->Analysis Data Data Processing and Quantification Analysis->Data Result Mousy Off-Flavor Concentration Data->Result Troubleshooting_Guide Start Suspected Mousy Off-Flavor Sensory Perform Sensory Evaluation (pH adjustment) Start->Sensory No_Mousy Mousy Flavor Not Detected Sensory->No_Mousy No Mousy_Detected Mousy Flavor Detected Sensory->Mousy_Detected Yes Identify_Source Identify Microbial Source (Plating, qPCR) Mousy_Detected->Identify_Source LAB Lactic Acid Bacteria Identify_Source->LAB Brett Dekkera/Brettanomyces Identify_Source->Brett Review_Process Review Fermentation Parameters (pH, SO₂, O₂) LAB->Review_Process Brett->Review_Process Low_SO2 Low SO₂ Review_Process->Low_SO2 High_pH High pH Review_Process->High_pH High_O2 High Oxygen Exposure Review_Process->High_O2 Remediation Implement Corrective Actions (Sterile Filtration, Blending) Low_SO2->Remediation High_pH->Remediation High_O2->Remediation Prevention Implement Preventative Measures (Hygiene, Microbial Control) Remediation->Prevention

References

Technical Support Center: Control of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) Formation in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to control the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) in food and related matrices.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at controlling ATHP formation.

Issue: High levels of ATHP detected in my product.

  • Question: We are observing unexpectedly high concentrations of ATHP in our heat-processed product. What are the likely causes and how can we mitigate this?

  • Answer: High levels of ATHP are typically a result of an optimized Maillard reaction environment for its specific formation pathway. Consider the following factors and troubleshooting steps:

    • Precursor Availability: The primary precursors for ATHP are the amino acids L-proline and L-ornithine, along with a source of reducing sugars.[1]

      • Action: Analyze your raw materials for concentrations of free proline, ornithine, and reducing sugars. If possible, consider sourcing raw materials with lower levels of these precursors.

    • Thermal Processing Parameters: The Maillard reaction, which produces ATHP, is highly dependent on temperature and time.[2]

      • Action:

        • Review your heating profile. High temperatures (typically 140-165°C) accelerate the Maillard reaction.[2] Experiment with lowering the processing temperature, even if it requires a longer processing time.

        • Investigate alternative heating methods like ohmic heating or pulsed electrical fields, which can provide more uniform and controlled heating, potentially reducing localized overheating where ATHP formation is most intense.[3]

    • pH of the Matrix: The pH of your product mix can significantly influence the rate of the Maillard reaction. An alkaline environment can accelerate the initial steps of the reaction.[2]

      • Action: Measure the pH of your product before and during processing. If feasible for your product's quality, consider adjusting the pH to a more acidic level to slow down the reaction.

    • Water Activity (a_w): The Maillard reaction rate is maximal at intermediate water activities (0.4–0.8).[4]

      • Action: Evaluate the water activity of your product during the heating stage. Adjusting the formulation to either increase or decrease the water activity outside of this optimal range may help reduce ATHP formation.

Issue: Inconsistent ATHP measurements between batches.

  • Question: Our analytical results for ATHP concentration vary significantly from batch to batch, despite seemingly identical processing conditions. What could be causing this variability?

  • Answer: Inconsistent ATHP levels often point to subtle variations in raw materials or processing parameters.

    • Raw Material Variability: The concentration of precursors (proline, ornithine, reducing sugars) can differ between lots of raw ingredients.

      • Action: Implement a more rigorous quality control protocol for incoming raw materials, including quantification of key ATHP precursors.

    • Inconsistent Heat Distribution: Uneven heating within your processing equipment can lead to "hot spots" where the Maillard reaction is more pronounced.

      • Action: Validate the temperature distribution in your oven, fryer, or extruder. Consider process modifications that ensure more uniform heating.

    • pH Fluctuations: Minor shifts in the pH of raw materials or processing water can alter the kinetics of the Maillard reaction.

      • Action: Monitor and control the pH of each batch to ensure consistency.

    • Analytical Method Precision: Ensure your analytical method is validated for reproducibility.

      • Action: Review your sample preparation and analytical protocol. Run replicate analyses and use internal standards to check for consistency.

Frequently Asked Questions (FAQs)

1. What is this compound (ATHP) and why is it important?

This compound (ATHP), and its tautomer 6-acetyl-2,3,4,5-tetrahydropyridine, are potent aroma compounds responsible for the desirable biscuit or cracker-like flavor in baked goods like bread, popcorn, and tortillas.[2] However, in other products, it can contribute to a "mousy" off-flavor, particularly in fermented beverages like wine and sour beer.[5] Its very low odor threshold makes its control critical for product quality.

2. What are the primary chemical precursors for ATHP formation?

ATHP is a product of the Maillard reaction.[1] The key precursors are:

  • Amino Group Source: Primarily the amino acids L-proline and L-ornithine.[1]

  • Carbonyl Source: Reducing sugars (e.g., glucose, fructose).

3. How does temperature affect ATHP formation?

ATHP formation is accelerated at higher temperatures. The Maillard reaction, in general, proceeds rapidly at temperatures between 140 to 165°C (280 to 330°F).[2] Higher temperatures can lead to a shorter reaction time for the formation of ATHP.[6]

4. What is the influence of pH on the formation of ATHP?

The effect of pH on the Maillard reaction is complex. The initial step is slower at acidic pH due to the protonation of the amino group, which reduces its nucleophilicity.[4] Conversely, an alkaline environment can accelerate the reaction.[2] However, low pH can also favor other reaction pathways, such as the formation of furfurals from sugar degradation.[4]

5. Are there any additives that can inhibit ATHP formation?

Yes, several compounds can interfere with the Maillard reaction and potentially reduce ATHP formation. These include:

  • Sulfur-containing compounds: Sulfur dioxide and N-acetylcysteine are known to inhibit the Maillard reaction.[4]

  • Plant polyphenols: Certain polyphenols can trap reactive intermediates in the Maillard reaction.[7] The suitability of these additives will depend on the specific food matrix and regulatory considerations.

6. What are the most common food products where ATHP is found?

ATHP is commonly found in thermally processed foods, including:

  • Baked goods (bread crust, crackers)[2]

  • Popcorn[2]

  • Tortilla products[2]

  • Roasted coffee

  • Some fermented beverages (wine, sour beer), where it is considered an off-flavor.[5]

Data Presentation

Table 1: Key Factors Influencing ATHP Formation

ParameterEffect on ATHP FormationTypical Range for Accelerated FormationControl Strategy
Temperature Increased temperature accelerates the reaction rate.[2]140 - 165°CLower processing temperature, utilize alternative heating methods (e.g., ohmic heating).[2][3]
pH Alkaline pH can increase the rate of the initial reaction step.[2]Neutral to AlkalineAdjust pH to be more acidic, if product quality allows.[4]
Precursor Concentration Higher concentrations of proline, ornithine, and reducing sugars lead to higher ATHP yields.[1]Varies by matrixSelect raw materials with lower precursor levels.
Water Activity (a_w) The reaction rate is maximal at intermediate water activity.[4]0.4 - 0.8Adjust formulation to be outside this optimal range.

Experimental Protocols

Protocol 1: Quantification of ATHP in a Food Matrix using LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of ATHP.[5]

  • Sample Preparation (QuEChERS-based Extraction): a. Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube. b. Add 10 mL of water and an internal standard solution (e.g., deuterated ATHP). c. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. d. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute. e. Centrifuge at 5000 rpm for 5 minutes. f. Take an aliquot of the upper acetonitrile layer for cleanup.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the acetonitrile extract to a microcentrifuge tube containing a d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)). b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. c. Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for ATHP and its internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known ATHP concentrations.

    • Calculate the concentration of ATHP in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

ATHP_Formation_Pathway Proline Proline / Ornithine MaillardReaction Maillard Reaction Proline->MaillardReaction ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->MaillardReaction Intermediates Intermediate Products (e.g., 1-Pyrroline) MaillardReaction->Intermediates ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine (ATHP) Intermediates->ATHP Heat Heat (140-165°C) Heat->MaillardReaction drives pH_aw pH & Water Activity pH_aw->MaillardReaction influences

Caption: Formation pathway of this compound (ATHP).

Troubleshooting_Workflow Start High ATHP Levels Detected CheckPrecursors Analyze Raw Materials for Proline, Ornithine, Sugars Start->CheckPrecursors HighPrecursors High Precursor Levels CheckPrecursors->HighPrecursors Yes NormalPrecursors Normal Precursor Levels CheckPrecursors->NormalPrecursors No SourceNewMaterials Action: Source Raw Materials with Lower Precursors HighPrecursors->SourceNewMaterials CheckProcessParams Review Thermal Processing (Temperature & Time) NormalPrecursors->CheckProcessParams End ATHP Levels Controlled SourceNewMaterials->End HighTemp High Temperature / Long Time CheckProcessParams->HighTemp Yes OptimalTemp Optimal Temperature / Time CheckProcessParams->OptimalTemp No ReduceTemp Action: Lower Temperature or Shorten Time HighTemp->ReduceTemp CheckpH_aw Measure pH and Water Activity (a_w) OptimalTemp->CheckpH_aw ReduceTemp->End OptimalpH_aw Favorable pH / a_w CheckpH_aw->OptimalpH_aw Yes CheckpH_aw->End No AdjustpH_aw Action: Adjust pH or a_w if Possible OptimalpH_aw->AdjustpH_aw AdjustpH_aw->End

Caption: Troubleshooting workflow for high ATHP levels in food products.

References

Stability of 2-Acetyl-1,4,5,6-tetrahydropyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) in various solvents. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experiments involving ATHP.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound (ATHP) that influence its stability?

A1: The stability of ATHP is primarily influenced by two key structural features: the cyclic imine functionality and its existence in tautomeric forms. The imine group is susceptible to hydrolysis, particularly in the presence of water and under acidic conditions. Additionally, ATHP exists in equilibrium with its tautomer, 2-acetyl-3,4,5,6-tetrahydropyridine. This tautomerism is important to consider during analytical method development and stability assessment.

Q2: How stable is ATHP in aqueous solutions?

A2: Direct quantitative stability data for ATHP in various aqueous solutions is limited in publicly available literature. However, based on the general reactivity of cyclic imines, ATHP is expected to be susceptible to hydrolysis in aqueous media. The rate of hydrolysis is likely pH-dependent, with increased degradation under acidic conditions. It is recommended to use freshly prepared aqueous solutions of ATHP for experiments. For storage, buffered solutions at neutral or slightly basic pH may offer improved stability over acidic solutions.

Q3: What is the expected stability of ATHP in common organic solvents?

A3: In anhydrous aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran, ATHP is expected to be relatively stable, provided the solvent is free of acidic or basic impurities. Protic solvents like methanol (B129727) and ethanol (B145695) may participate in reactions with the imine functionality, although likely at a slower rate than water. It is crucial to use high-purity, dry solvents for the preparation of stock solutions and during reactions to minimize degradation.

Q4: What are the likely degradation pathways for ATHP?

A4: The primary degradation pathway for ATHP is likely hydrolysis of the cyclic imine bond. This would lead to the opening of the tetrahydropyridine (B1245486) ring to form an amino ketone. Another potential degradation pathway is oxidation, particularly at the enamine-like double bond of its tautomer, which could lead to the formation of various oxidation products.

Q5: How should I store solutions of ATHP to ensure stability?

A5: For short-term storage, solutions of ATHP should be kept at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store ATHP as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20 °C or below. If solutions are to be stored, use anhydrous aprotic solvents and store them at low temperatures in tightly sealed containers. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Troubleshooting HPLC Analysis of ATHP
Problem Potential Cause Recommended Solution
Peak Tailing - Interaction of the basic nitrogen with acidic silanols on the column stationary phase.- Column overload.- Use a base-deactivated column or a column with end-capping.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).- Lower the mobile phase pH to ensure the analyte is fully protonated.- Reduce the injection volume or sample concentration.
Poor Peak Shape (Splitting or Broadening) - Dissolving the sample in a solvent stronger than the mobile phase.- Column degradation or contamination.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Changes in mobile phase composition or pH.- Temperature fluctuations.- Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.
Loss of Signal/No Peak - Degradation of ATHP in the sample solution.- Adsorption of the analyte to vials or tubing.- Prepare samples fresh before analysis.- Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
Troubleshooting GC-MS Analysis of ATHP
Problem Potential Cause Recommended Solution
Peak Tailing or No Peak - Thermal degradation of ATHP in the hot injector.- Active sites in the liner or column.- Lower the injector temperature in 10-20 °C increments.- Use a deactivated inlet liner and a low-bleed, inert GC column.- Consider derivatization to form a more thermally stable analyte.
Poor Reproducibility - Inconsistent injection volume.- Sample degradation over time in the autosampler.- Ensure the syringe is functioning correctly and the injection volume is appropriate.- Use a cooled autosampler tray if available and analyze samples promptly after preparation.
Baseline Noise - Column bleed.- Contaminated carrier gas or gas lines.- Use a low-bleed GC-MS column.- Ensure high-purity carrier gas and install appropriate gas purifiers.

Data Presentation

Due to the limited availability of direct quantitative stability data for ATHP in the scientific literature, the following table provides a qualitative summary of expected stability based on the chemical properties of cyclic imines and enamines. This should be used as a general guideline for experimental design.

Table 1: Qualitative Stability of this compound (ATHP) in Different Solvents

Solvent Class Example Solvents Expected Stability Primary Degradation Concerns
Aqueous (Acidic) 0.1 M HClLowRapid Hydrolysis
Aqueous (Neutral) Water, PBS (pH 7.4)ModerateHydrolysis
Aqueous (Basic) 0.1 M NaOHModerate to HighPotential for base-catalyzed side reactions
Polar Protic Methanol, EthanolModerateSolvolysis, potential for imine exchange
Polar Aprotic Acetonitrile, DMF, DMSOHighGenerally stable if anhydrous
Nonpolar Aprotic Dichloromethane, THFHighGenerally stable if anhydrous

Experimental Protocols

Protocol for Assessing the Stability of ATHP using HPLC-UV/MS

This protocol outlines a general method for conducting a forced degradation study to assess the stability of ATHP in a specific solvent or buffer.

1. Objective: To quantify the degradation of ATHP under various stress conditions (e.g., pH, temperature, oxidative stress) over a defined period.

2. Materials:

  • This compound (ATHP) standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (base-deactivated)

  • Temperature-controlled incubator or water bath

3. Sample Preparation:

  • Prepare a stock solution of ATHP (e.g., 1 mg/mL) in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 50-100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for aqueous stressors).

4. Stress Conditions and Time Points:

  • Acidic Hydrolysis: 0.1 M HCl at 40 °C

  • Basic Hydrolysis: 0.1 M NaOH at 40 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Store the control solution at 60 °C

  • Photostability: Expose the control solution to light (ICH Q1B guidelines)

  • Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze the samples by HPLC. A suggested starting method is:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm or MS (ESI+)

6. Data Analysis:

  • Calculate the percentage of ATHP remaining at each time point relative to the initial (time 0) concentration.

  • Plot the percentage of ATHP remaining versus time for each stress condition.

  • Identify any major degradation products and monitor their peak areas over time.

Visualizations

Caption: Tautomeric equilibrium of ATHP.

Degradation_Pathway ATHP This compound Intermediate Protonated Imine ATHP->Intermediate + H₃O⁺ Hydrolysis_Product Ring-Opened Amino Ketone Intermediate->Hydrolysis_Product + H₂O - H⁺

Caption: Hypothesized acidic hydrolysis pathway of ATHP.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare ATHP Stock Solution Dilute Dilute with Stressor Solutions Stock->Dilute Incubate Incubate under Stress Conditions Dilute->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Processing and Interpretation HPLC->Data

Caption: Workflow for ATHP stability assessment.

Technical Support Center: Sensory Panel Training for 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers developing and refining sensory panel training for the detection of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATHP) and what makes sensory training for it challenging?

A1: this compound (ATHP) is a potent aroma compound often associated with a "popcorn-like" or "cracker-like" scent. It is structurally similar to 2-acetyl-1-pyrroline (B57270) (2-AP), the key aroma in fragrant rice.[1][2] The primary challenges in sensory training for ATHP detection are its high potency and inherent instability, which can make preparing and maintaining consistent reference standards difficult.[1]

Q2: What are the essential first steps in establishing a sensory panel for ATHP detection?

A2: The initial steps involve recruiting motivated candidates and screening them for sensory acuity.[3][4] This includes testing for physiological impairments like anosmia (smell blindness) and basic taste recognition.[5][6] Panelists should then be trained on sensory terminology, evaluation procedures, and familiarized with the specific attributes of ATHP.[4][7]

Q3: What is the difference between a detection threshold and a recognition threshold?

A3: A detection threshold is the lowest concentration of a substance that a panelist can perceive, even if they can't identify it (an awareness that "something is there").[8][9] A recognition threshold is the lowest concentration at which a panelist can correctly identify the substance's character.[8][10] For initial training, focusing on the detection threshold is common.

Q4: Which discrimination test, Triangle or Duo-Trio, is more suitable for ATHP training?

A4: The choice depends on the training goal.

  • Triangle Test: This test is statistically more efficient as the probability of guessing correctly is 1 in 3.[11][12] It is excellent for determining if a perceptible difference exists between two samples, for example, in quality control.[13][14] However, evaluating three samples can lead to sensory fatigue, especially with potent aromas like ATHP.[12]

  • Duo-Trio Test: This test is often psychologically simpler for panelists as it involves matching one of two samples to a known reference.[15][16] With a 1 in 2 chance of guessing, it is less statistically powerful than the triangle test but can be advantageous for training on intense or complex aromas to minimize fatigue.[17]

Troubleshooting Guide

Q5: My panelist results show high variability. What should I do?

A5: High variability is a common issue. Consider the following troubleshooting steps:

  • Review Screening and Training: Ensure all panelists have passed initial screening for sensory acuity and have been thoroughly trained on the test methodology.[4][6]

  • Monitor Individual Performance: Track the performance of each panelist over time to identify inconsistent individuals who may require retraining or removal from the panel.[4][18]

  • Check Standard Preparation: Given ATHP's instability, ensure that standards are prepared freshly for each session and that all panelists receive samples from the same batch.[1]

  • Standardize Protocol: Confirm that all panelists are following the exact same evaluation protocol, including sniffing technique and time between samples.[13]

Q6: Panelists are struggling to detect ATHP at expected low concentrations. What is the cause?

A6: This could stem from issues with the panelists, the samples, or the experimental matrix.

  • Panelist Sensitivity: Confirm that panelists do not have a specific anosmia to this compound. Use an ascending concentration series to determine individual detection thresholds.[8][9]

  • Standard Verification: The ATHP standard may have degraded. If possible, verify the concentration of your stock solution using an instrumental method like LC-MS/MS.[19][20]

  • Matrix Effects: The medium in which ATHP is presented significantly impacts its volatility and perception. The detection threshold in a complex food matrix will likely be higher than in water.[21] Ensure you are determining thresholds in a matrix relevant to your final application.

Q7: My panelists are reporting sensory fatigue during sessions. How can I mitigate this?

A7: Sensory fatigue is a critical concern when working with potent odorants.

  • Limit Sample Numbers: Reduce the number of samples evaluated in a single session.

  • Provide Palate Cleansers: Offer panelists unsalted crackers and filtered water to cleanse their palate between samples.[13]

  • Allow for Breaks: Mandate breaks between samples and sessions to allow for sensory recovery.

  • Use Simpler Tests: Consider using a Duo-Trio or Paired Comparison test instead of the more demanding Triangle Test.[17]

Q8: The panel's overall performance is inconsistent from one session to the next. What could be the problem?

A8: Session-to-session inconsistency often points to environmental or procedural drift.

  • Environmental Control: Ensure that sensory evaluations are conducted in a controlled environment with consistent temperature, humidity, and no interfering background odors.[3]

  • Reference Anchoring: Begin each session with a warm-up exercise using a known ATHP reference to "anchor" the panelists' perception for that day.

  • Regular Calibration: Implement a regular schedule of panel calibration and retraining to ensure performance remains stable over time.[4]

Data Presentation

Table 1: Example Panelist Screening Results for Basic Sensory Acuity

Panelist IDBasic Taste ID (Correct/5)Odor Recognition (Correct/10)Triangle Test (Water vs. 0.1% Sucrose)Status
P01599/10 CorrectQualified
P02588/10 CorrectQualified
P03375/10 CorrectNeeds Retraining
P04547/10 CorrectRe-evaluate Odor ID
P05499/10 CorrectQualified

Table 2: Illustrative ATHP Detection Thresholds in Different Matrices

Data is hypothetical and for illustrative purposes. Thresholds determined using the ascending forced-choice method (ASTM E679).[8]

MatrixPanelist GroupGeometric Mean Threshold (µg/kg)Standard Deviation (µg/kg)
Deionized WaterTrained Panel (n=10)0.80.2
Model Wine (10% EtOH)Trained Panel (n=10)2.50.8
Low-fat MilkTrained Panel (n=10)4.11.5
Cracker DoughTrained Panel (n=10)15.74.3

Experimental Protocols

Protocol 1: Panelist Screening and Selection

  • Recruitment: Recruit 20-30 candidates who express interest and availability.[3]

  • Basic Taste Screening: Prepare solutions of sucrose (B13894) (sweet), citric acid (sour), sodium chloride (salty), caffeine (B1668208) (bitter), and monosodium glutamate (B1630785) (umami). Present them blind and ask candidates to identify each taste. A high degree of accuracy is required.[4]

  • Odor Recognition Test: Present a series of common odorants on cotton swabs in glass jars (e.g., vanilla, lemon, coffee, cinnamon). Ask candidates to identify each odor. This tests their general olfactory ability and vocabulary.[4]

  • Discrimination Test: Conduct a simple triangle test with a noticeable difference (e.g., tap water vs. distilled water) to assess the candidate's ability to follow the test procedure.[11][22]

  • Selection: Select the 8-12 candidates with the highest accuracy, motivation, and ability to articulate their perceptions for the training panel.[3]

Protocol 2: Preparation of ATHP Standards

  • Warning: ATHP is highly unstable.[1] All work should be done in a fume hood.

  • Stock Solution: If starting from a pure compound, create a stock solution in a solvent like ethanol (B145695) or propylene (B89431) glycol. Store in an airtight amber vial at -20°C or lower.

  • Working Solutions: On the day of the sensory session, create a series of aqueous dilutions from the stock solution. This series should span the expected detection threshold, typically in logarithmic steps (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/kg).

  • Matrix Preparation: If using a food matrix, spike the matrix with the appropriate amount of ATHP working solution. Allow it to equilibrate for a predetermined amount of time. Prepare a "blank" sample of the matrix with only the solvent added.

  • Blinding and Coding: All samples presented to the panel must be coded with three-digit random numbers to prevent bias.[3]

Protocol 3: ATHP Detection Threshold Determination (Adapted from ASTM E679)

  • Objective: To determine the lowest concentration of ATHP a panelist can reliably detect.

  • Method: Use a forced-choice ascending concentration series.[8][9] The triangle test format is common.[12]

  • Procedure: a. Present panelists with a series of sample sets, starting with the lowest concentration. Each set is a triangle test containing two blank samples and one ATHP-spiked sample.[11] b. Instruct panelists to identify the "odd" or "different" sample in each set.[13] c. A correct response is required for a certain number of consecutive concentrations (e.g., two or three) to confirm a threshold has been reached. d. The individual threshold is calculated as the geometric mean of the last incorrect concentration and the first correct concentration in the consecutive series. e. The group threshold is the geometric mean of the individual thresholds.

Visualizations

Sensory_Panel_Workflow cluster_setup Phase 1: Panel Setup cluster_training Phase 2: Core Training cluster_validation Phase 3: Performance & Validation cluster_application Phase 4: Application Recruitment Recruit Candidates Screening Screen for Sensory Acuity (Taste, Odor, Discrimination) Recruitment->Screening Selection Select Qualified Panelists Screening->Selection BasicTraining Familiarize with Terminology & Procedures Selection->BasicTraining Threshold Determine Detection Thresholds (ASTM E679) BasicTraining->Threshold Discrimination Train on Discrimination Tests (Triangle/Duo-Trio) Threshold->Discrimination Monitoring Monitor Performance (Repeatability & Reproducibility) Discrimination->Monitoring Calibration Regular Panel Calibration & Retraining Monitoring->Calibration Projects Conduct Project-Specific Sensory Analysis Calibration->Projects

Caption: Workflow for establishing and maintaining a sensory panel.

Troubleshooting_Tree Start High Variability in Panel Results Q1 Is variability from specific panelists? Start->Q1 A1_Yes Isolate and retrain/ replace inconsistent panelists Q1->A1_Yes Yes A1_No Issue is with the entire panel Q1->A1_No No Q2 Are standards prepared freshly for each session? A1_No->Q2 A2_Yes Standards are likely consistent Q2->A2_Yes Yes A2_No Instability of ATHP is the likely cause. Prepare fresh standards. Q2->A2_No No Q3 Is the evaluation protocol standardized? A2_Yes->Q3 A3_Yes Review environmental controls and potential panel fatigue Q3->A3_Yes Yes A3_No Reinforce strict adherence to SOPs for all panelists Q3->A3_No No

Caption: Decision tree for troubleshooting inconsistent panel results.

Triangle_Test cluster_samples Presented Samples (Coded) cluster_task Task Panelist Panelist S1 Sample A (Blank) Panelist->S1 Evaluates S2 Sample B (ATHP) Panelist->S2 Evaluates S3 Sample A (Blank) Panelist->S3 Evaluates Task Identify the 'Odd' Sample S1->Task S2->Task S3->Task Result Correct Choice: Sample B Task->Result

Caption: Diagram of a Triangle Test experimental setup.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for 2-Acetyl-1,4,5,6-tetrahydropyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine (ACTPY). ACTPY is a significant compound contributing to the flavor profile of various food products and is also associated with "mousy" off-flavors in wine and beer.[1][2] Accurate and reliable quantification of this analyte is crucial for quality control and research in the food and beverage industries. This document outlines various analytical approaches, presenting their performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.

Method Performance Comparison

The following tables summarize the key performance parameters of different validated LC-MS/MS methods for the determination of this compound in various matrices.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound

Method IDMatrixSample PreparationLC SystemMS SystemIonizationLOQRecovery (%)Reference
Method AVarious Food ProductsBead beater homogenization, derivatization with 3-nitrophenylhydrazine (B1228671)UHPLCMS/MSNot Specified0.5 µg/kgNot Specified[3][4][5]
Method BWineFiltration and basificationHPLCMS/MSAPCI0.23 µg/LNot Specified[1][2]
Method CBeerQuEChERSLCMSESINot Specified71-97[6][7]

Table 2: Alternative Analytical Approaches

MethodPrincipleMatrix ApplicabilityKey FeaturesReference
GC-MSGas Chromatography-Mass SpectrometryHeated corn productsUseful for structural elucidation of tautomers[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method A: UHPLC-MS/MS for Various Food Products
  • Sample Preparation:

    • Homogenize 0.2-0.5 g of the food sample using a bead beater.

    • Perform derivatization with 3-nitrophenylhydrazine at 40°C for 2 hours.[3][4]

  • Liquid Chromatography:

    • Utilize a UHPLC system for efficient separation.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer for detection.

Method B: HPLC-APCI-MS/MS for Wine
  • Sample Preparation:

    • Filter the wine sample.

    • Basify the filtered sample prior to injection.[1][2]

  • Liquid Chromatography:

    • Perform separation using an HPLC system.[1][2]

    • The total analytical run time is approximately 17 minutes per sample.[1][2]

  • Mass Spectrometry:

    • Utilize a tandem mass spectrometer with Atmospheric Pressure Chemical Ionization (APCI).[1][2]

Method C: LC-MS-ESI for Beer
  • Sample Preparation (QuEChERS):

    • Employ the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) technique for extraction.[6][7]

  • Liquid Chromatography:

    • Utilize a standard LC system.

  • Mass Spectrometry:

    • Employ a mass spectrometer with Electrospray Ionization (ESI).[6][7]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

cluster_A Method A: UHPLC-MS/MS for Food A1 Sample Homogenization (Bead Beater) A2 Derivatization (3-nitrophenylhydrazine) A1->A2 A3 UHPLC Separation A2->A3 A4 MS/MS Detection A3->A4

Figure 1: Workflow for UHPLC-MS/MS analysis of this compound in food products.

cluster_B Method B: HPLC-APCI-MS/MS for Wine B1 Sample Filtration B2 Basification B1->B2 B3 HPLC Separation B2->B3 B4 APCI-MS/MS Detection B3->B4

Figure 2: Workflow for HPLC-APCI-MS/MS analysis of this compound in wine.

cluster_C Method C: LC-MS-ESI for Beer C1 QuEChERS Extraction C2 LC Separation C1->C2 C3 ESI-MS Detection C2->C3

Figure 3: Workflow for LC-MS-ESI analysis of this compound in beer.

Concluding Remarks

The choice of an appropriate analytical method for the quantification of this compound is highly dependent on the sample matrix and the specific requirements of the analysis, such as throughput and sensitivity. For diverse and complex food matrices, a method involving derivatization followed by UHPLC-MS/MS (Method A) offers high precision.[3][4] For cleaner matrices like wine, a simpler approach with minimal sample preparation (Method B) is rapid and reliable.[1][2] In the case of beer, the QuEChERS extraction method (Method C) has proven to be effective.[6][7] While LC-MS/MS is the predominant technique, GC-MS remains a valuable tool, particularly for the structural analysis of ACTPY tautomers.[8] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.

References

Inter-laboratory comparison of 2-Acetyl-1,4,5,6-tetrahydropyridine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine

Introduction

This compound (ACTPY), along with its tautomer 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), is a potent flavor compound responsible for the "mousy" off-flavor in fermented beverages like wine and beer.[1][2] Its accurate quantification is crucial for quality control and research in the food and beverage industry. While no formal inter-laboratory comparison study for ACTPY quantification has been published, this guide provides a comparative overview of various analytical methods reported in scientific literature from different laboratories.

Inter-laboratory comparisons are a cornerstone of method validation and quality assurance, allowing for the assessment of a method's reproducibility and a laboratory's proficiency.[3] Such studies, governed by standards like ISO/IEC 17043, involve a coordinating body sending identical samples to multiple laboratories for analysis.[3][4] The results are then statistically compared, often using metrics like Z-scores, to evaluate performance.[1][5] This guide will emulate a comparison by collating and examining the performance of different published methods.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the performance of various analytical methods for the quantification of this compound as reported in peer-reviewed journals. This provides a snapshot of the current state of analytical capability for this compound across different food and beverage matrices.

MethodMatrixLimit of Quantification (LOQ)Recovery (%)Laboratory/Reference
HPLC-APCI-MS/MSRed and White Wine0.23 µg/LNot ReportedHayasaka, 2019[6]
LC-MS-ESISour BeerNot Reported71-97%Martusevice et al., 2024[2]
UHPLC-MS/MSVarious Food Products0.5 µg/kgNot ReportedSchelble et al., 2021[7]

Experimental Protocols

This section provides a detailed look at the methodologies employed in different laboratories for the quantification of this compound.

HPLC-APCI-MS/MS Method for Quantification in Wine

This method offers a simple and rapid approach for the routine screening of mousy off-flavor in wine.[6]

a) Sample Preparation: The sample preparation is minimal, requiring only filtration and basification of the wine sample prior to analysis.[6]

b) Instrumentation:

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).

c) Key Performance Characteristics:

  • Run Time: Approximately 17 minutes per sample.[6]

  • Reliability: The method has been confirmed to be highly reliable and robust through precision and accuracy tests.[6]

  • Sensitivity: The LOQ of 0.23 µg/L is sufficient to quantify the compound at its odor threshold level in water.[6]

LC-MS-ESI Method for Quantification in Sour Beer

This protocol was developed to provide a standardized quantification method for ACTPY in a complex beer matrix, utilizing the widely adopted QuEChERS extraction technique.[2]

a) Sample Preparation (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for sample extraction.[2] This technique involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[8][9] A basified QuEChERS salting-out procedure is noted as being applicable for the extraction from beer and other fermented beverages.[2]

b) Instrumentation:

  • Chromatography: Liquid Chromatography (LC).

  • Ionization: Electrospray Ionization (ESI).

  • Mass Spectrometry: Mass Spectrometry (MS).

c) Key Performance Characteristics:

  • Concentration Range Detected: 1.64 ± 0.06 to 57.96 ± 2.15 µg/L in the analyzed sour beer samples.[2]

  • Recovery: The recovery for this method ranged from 71% to 97%.[2]

UHPLC-MS/MS Method for High-Throughput Quantification in Food Products

This method is designed for rapid and high-throughput analysis of 2-acetyl azaheterocycles, including ACTPY, in various food products.[7]

a) Sample Preparation:

  • Extraction: Quick extraction is achieved through bead beater homogenization.[7]

  • Derivatization: A fast derivatization step is performed using 3-nitrophenylhydrazine (B1228671) (40 °C for 2 hours).[7]

b) Instrumentation:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS).

c) Key Performance Characteristics:

  • Sample Amount: Requires only 0.2-0.5 g of sample.[7]

  • LOQ: A limit of quantification of 0.5 µg/kg was achieved for this compound.[7]

  • Applicability: The method is suitable for a range of different food products and beverages without needing further adjustments.[7]

Visualizations

The following diagrams illustrate the workflows central to inter-laboratory comparisons and the analytical quantification of this compound.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Define Objectives & Scope B Select Homogeneous Test Material A->B C Prepare & Validate Test Samples B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Analysis D->E F Laboratories Submit Results E->F G Statistical Analysis (e.g., Z-scores) F->G H Evaluate Laboratory Performance G->H I Issue Final Report H->I

Caption: General workflow of an inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Sample Collection (e.g., Wine, Beer) B Extraction (e.g., QuEChERS, Homogenization) A->B C Cleanup & Derivatization (if required) B->C D LC Separation (HPLC/UHPLC) C->D E Ionization (ESI/APCI) D->E F MS/MS Detection E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Final Concentration Calculation H->I

References

A Comparative Analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine and 2-Acetyl-1-pyrroline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, sensory profiles, synthesis, and biological relevance of two potent aroma compounds.

Introduction

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) and 2-Acetyl-1-pyrroline (B57270) (2AP) are two structurally related heterocyclic compounds renowned for their potent and desirable aromas, often described as "popcorn-like" or "cracker-like".[1][2][3] Both are significant components in the flavor profile of a wide variety of thermally processed foods, arising primarily from the Maillard reaction.[1][4] While they share similarities in their sensory characteristics, their underlying chemical properties, stability, and biological origins exhibit notable differences. This guide provides a comprehensive comparison of ATHP and 2AP, presenting quantitative data, experimental methodologies, and visual representations of relevant chemical pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound and 2-Acetyl-1-pyrroline is presented below. These properties influence their volatility, solubility, and stability, which are critical factors in their application as flavor compounds and in other potential fields of study.

PropertyThis compound (ATHP)2-Acetyl-1-pyrroline (2AP)
Molecular Formula C₇H₁₁NOC₆H₉NO
Molecular Weight 125.17 g/mol [5]111.14 g/mol [6][7]
Appearance -Colorless to yellow solid/liquid[6][7]
Boiling Point -182-183 °C @ 760 mmHg[6][8]
Melting Point -19 °C[6][7]
Odor Threshold < 0.06 ng/L[1][2]0.06 ng/L[1][2]
Solubility -Soluble in water[6][7]
CAS Number 25343-57-1 (tautomer)[5]85213-22-5[1]

Sensory Profile

Both ATHP and 2AP are characterized by a low odor threshold, meaning they can be detected by the human nose at very low concentrations.[1][2] Their aroma is predominantly described as "popcorn-like," "cracker-like," or "roasty."[1][2][9] These sensory attributes make them highly sought after in the food industry for enhancing the flavor of baked goods, snacks, and savory products.

Formation and Synthesis

Maillard Reaction

The primary route for the formation of both ATHP and 2AP in food products is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][4] The formation of these specific compounds is dependent on the availability of the amino acid proline as a precursor.

Maillard_Reaction cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid (Proline) Amino Acid (Proline) Amino Acid (Proline)->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Strecker Degradation Strecker Degradation Amadori Product->Strecker Degradation 1-Pyrroline 1-Pyrroline Strecker Degradation->1-Pyrroline Hydroxypropanone Hydroxypropanone Strecker Degradation->Hydroxypropanone 2AP 2-Acetyl-1-pyrroline 1-Pyrroline->2AP Aldol Condensation ATHP This compound 1-Pyrroline->ATHP Aldol Condensation Hydroxypropanone->2AP

Maillard reaction pathway leading to the formation of 2AP and ATHP.
Chemical Synthesis

Several synthetic routes for 2AP have been developed, often starting from proline or related precursors. One common method involves the oxidation of 2-(1-hydroxyethyl)pyrrolidine.[7] A detailed protocol for the synthesis of 2AP involves the hydrogenation of 2-acetylpyrrole (B92022) to 1-(pyrrolidin-2-yl)ethan-1-ol, followed by oxidation with silver(I) carbonate.[1] The synthesis of ATHP can be achieved through a multi-step process starting from 2-aminoadipic acid.[10]

Stability and Degradation

A significant difference between the two compounds lies in their stability. 2-Acetyl-1-pyrroline is notoriously unstable, especially in its pure form or in aqueous solutions, where it can degrade rapidly.[11] This instability poses a challenge for its commercial use as a flavoring agent. In contrast, while also susceptible to degradation, this compound is generally considered to be more stable.[12] Research has focused on methods to stabilize 2AP, such as complexation with zinc halides, which has shown to significantly improve its shelf life.[11][12]

Biological Activity and Relevance

Biosynthesis

While both compounds are products of the Maillard reaction, 2-Acetyl-1-pyrroline is also known to be biosynthesized in a variety of plants, most notably in aromatic rice varieties like jasmine and basmati.[9] In these plants, proline, ornithine, and glutamate (B1630785) serve as precursors to 2AP.[13] The biosynthesis of 2AP in rice is a complex process involving several enzymatic steps and is a key determinant of the characteristic aroma of these rice varieties.

Pharmacological and Toxicological Profile

Currently, there is limited information available in the scientific literature regarding the specific pharmacological activities of this compound and 2-Acetyl-1-pyrroline beyond their role as aroma compounds. Their primary interaction with biological systems is through the olfactory receptors, initiating a signaling cascade that results in the perception of smell.

Some studies have investigated the toxicology of related compounds. For instance, 2-acetylpyridine (B122185) has been noted for its potential for human exposure and a lack of extensive toxicity data has prompted calls for further testing.[14] For 2-acetyl-1-pyrroline, while generally recognized as safe for consumption at the levels found in food, its pure form is classified with some health hazards, including skin irritation and potential reproductive toxicity.[15] A derivative of 2-acetylpyridine, 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, has shown low toxicological potential in in vivo studies.[16] However, direct and comprehensive toxicological and pharmacological data for ATHP and 2AP, particularly in the context of drug development, are largely unavailable.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-1-pyrroline

This protocol is adapted from a published method and involves a two-step process.[1]

Step 1: Hydrogenation of 2-Acetylpyrrole

  • In a suitable reaction vessel, dissolve 2-acetylpyrrole in an appropriate solvent (e.g., ethanol).

  • Add a catalyst, such as platinum(IV) oxide.

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 1-(pyrrolidin-2-yl)ethan-1-ol.

Step 2: Oxidation to 2-Acetyl-1-pyrroline

  • In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), combine the crude 1-(pyrrolidin-2-yl)ethan-1-ol with silver(I) carbonate on Celite in a suitable solvent (e.g., toluene).[1]

  • Heat the mixture to reflux for 1 hour.[1]

  • After cooling, filter the suspension through Celite.

  • The resulting solution contains 2-acetyl-1-pyrroline, which can be further purified by extraction and distillation.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This general protocol can be adapted for the analysis of both ATHP and 2AP in food matrices or other samples.[17][18]

1. Sample Preparation (Headspace Analysis)

  • Weigh a known amount of the finely ground sample (e.g., 0.5 g of rice) into a headspace vial.[17]

  • Add a known amount of an internal standard (e.g., 2,4,6-trimethylpyridine).[17]

  • Seal the vial and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace.

2. GC-MS Analysis

  • Injector: Use a splitless injection mode at a temperature of approximately 250 °C.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.[18]

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 200-250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that includes the molecular ions and characteristic fragment ions of the target compounds (e.g., m/z 29–550).[1]

3. Data Analysis

  • Identify the peaks for ATHP and 2AP based on their retention times and mass spectra compared to authentic standards.

  • Quantify the compounds by comparing the peak area of the analyte to that of the internal standard.

Protocol 3: Sensory Evaluation

A descriptive sensory analysis can be used to compare the aroma profiles of the two compounds.[19][20]

  • Panelist Selection and Training: Select a panel of trained sensory assessors (typically 8-12 individuals) who are familiar with aroma evaluation and can reliably identify and rate different sensory attributes.

  • Sample Preparation: Prepare solutions of ATHP and 2AP in a neutral solvent (e.g., water or mineral oil) at various concentrations, including levels around their odor thresholds. Present the samples in coded, identical containers.

  • Evaluation: Panelists will sniff the samples and rate the intensity of various aroma attributes (e.g., "popcorn," "cracker-like," "roasty," "nutty," "earthy") on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the sensory data using statistical methods (e.g., ANOVA) to determine if there are significant differences in the perceived aroma profiles of the two compounds.

Visualizations of Relevant Pathways

Olfactory_Signaling cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Odorant (ATHP or 2AP) OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis and Characterization Precursor Starting Material (e.g., 2-Acetylpyrrole) Reaction1 Step 1: Hydrogenation Precursor->Reaction1 Intermediate Intermediate Product (e.g., 1-(pyrrolidin-2-yl)ethan-1-ol) Reaction1->Intermediate Reaction2 Step 2: Oxidation Intermediate->Reaction2 Final_Product Final Product (2-Acetyl-1-pyrroline) Reaction2->Final_Product GCMS GC-MS Analysis Final_Product->GCMS Sensory Sensory Evaluation Final_Product->Sensory NMR NMR Spectroscopy Final_Product->NMR

References

A Comparative Sensory Analysis of Key Popcorn-Aroma Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Flavor Scientists

Sensory Profile of Known Analogs

2-Acetyl-1-pyrroline (B57270) (2-AP) and 6-Acetyl-2,3,4,5-tetrahydropyridine are two potent, structurally similar Maillard reaction products known for their desirable roasty, popcorn-like aromas.[1][5] Their sensory attributes are characterized by exceptionally low odor detection thresholds, making them significant contributors to the overall aroma profile of many cooked foods.[1][6]

CompoundIUPAC NameMolecular FormulaCommon Aroma DescriptorsOdor Threshold (in water)
2-Acetyl-1-pyrroline (2-AP) 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanoneC₆H₉NOPopcorn, Toasted, Grainy, Malty, Roasty[2][6][7]< 0.06 ng/L[1] (reported as low as 0.05 µg/L)[6]
6-Acetyl-2,3,4,5-tetrahydropyridine 1-(1,4,5,6-Tetrahydropyridin-2-yl)ethanoneC₇H₁₁NOSimilar to 2-AP (Popcorn-like)[1]< 0.06 ng/L[1]

Proposed Experimental Protocol for Isomer Comparison

To objectively compare the sensory properties of 2-Acetyl-1,4,5,6-tetrahydropyridine isomers, a combination of instrumental analysis and human sensory evaluation is required. The following protocol outlines a standard methodology.

Objective

To determine and compare the odor quality, odor threshold, and aroma intensity of synthesized or isolated isomers of this compound.

Methodology
  • Sample Preparation and Extraction:

    • Synthesize and purify individual isomers to >95% purity, confirmed by NMR and GC-MS.

    • Prepare stock solutions of each isomer in a deodorized, neutral solvent (e.g., propylene (B89431) glycol or ethanol).

    • Create a serial dilution series for each isomer in purified, odor-free water to be used for threshold determination.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Instrumentation: A gas chromatograph equipped with a high-resolution capillary column (e.g., DB-WAX or DB-5) and an effluent splitter directing to a Flame Ionization Detector (FID) and a heated olfactory port.[8][9]

    • Procedure:

      • Inject a standardized concentration of each isomer solution.

      • Trained sensory panelists (minimum of 6-8) will sniff the effluent from the odor port.[9]

      • Panelists will record the retention time, odor quality (descriptors), and perceived intensity of any detected aroma.

      • Methods like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions are analyzed until no odor is detected, to determine the Flavor Dilution (FD) factor, a measure of odor potency.[9]

  • Sensory Panel Evaluation (Descriptive Analysis):

    • Panel: A trained sensory panel (8-12 members) selected for their olfactory acuity and ability to describe aromas.

    • Procedure:

      • Present panelists with coded, randomized samples of each isomer at a supra-threshold concentration in a neutral medium (e.g., water or on smelling strips).

      • Panelists will rate the intensity of pre-defined aroma attributes (e.g., popcorn, nutty, toasted, chemical, earthy) on a structured scale (e.g., a 15-cm line scale).

      • Data is collected and analyzed statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles of the isomers.[4]

  • Odor Threshold Determination:

    • Use an ascending forced-choice methodology (e.g., 3-Alternative Forced Choice, 3-AFC).

    • Present panelists with a series of triangles, where one sample contains the diluted odorant and two are blanks (odor-free water).

    • The group's detection threshold is calculated as the geometric mean of the individual best-estimate thresholds.

Workflow for Sensory Comparison

G cluster_prep Phase 1: Preparation cluster_instrument Phase 2: Instrumental & Sensory Analysis cluster_data Phase 3: Data Interpretation synthesis Isomer Synthesis & Purification stock Stock Solution Preparation synthesis->stock dilution Serial Dilutions stock->dilution gco GC-Olfactometry (GC-O) - Odor Quality - Potency (FD Factor) dilution->gco panel Trained Sensory Panel - Descriptive Analysis - Intensity Ratings dilution->panel threshold Threshold Determination (3-AFC Method) dilution->threshold analysis Statistical Analysis (ANOVA, PCA) gco->analysis panel->analysis threshold->analysis report Comparative Profile Generation analysis->report

Caption: Proposed experimental workflow for isomer sensory comparison.

Underlying Mechanism: Olfactory Signaling Pathway

The perception of aroma compounds like this compound and its isomers begins at the molecular level in the olfactory epithelium. The process is mediated by a large family of Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs).[10][11][12]

The canonical olfactory signal transduction cascade is the primary mechanism for odor detection in mammals.[13][14]

  • Binding: An odorant molecule (ligand) binds to a specific Olfactory Receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein, Gα-olf.[14]

  • Second Messenger Production: The activated Gα-olf subunit stimulates the enzyme adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

  • Ion Channel Opening: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of positive ions (Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane. This depolarization is further amplified by calcium-activated chloride channels.[10][14]

  • Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

Canonical Olfactory Signaling Pathway

G Odorant Odorant (Isomer) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf Gα-olf (G-Protein) OR->Golf Activates ACIII Adenylyl Cyclase III Golf->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG CNG Ion Channel (Opens) cAMP->CNG Activates Influx Ca²⁺ / Na⁺ Influx CNG->Influx Depol Neuron Depolarization Influx->Depol Signal Signal to Olfactory Bulb Depol->Signal

Caption: The canonical G-protein coupled olfactory signaling cascade.

References

A Comparative Analysis of 2-Acetyl-1,4,5,6-tetrahydropyridine in Diverse Bread Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals delving into the intricate chemistry of bread aroma. This publication presents a comparative analysis of the potent aroma compound 2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP) across various bread matrices. 2-ATHP, a product of the Maillard reaction, is a key contributor to the desirable roasty, cracker-like aroma of baked goods.[1][2] Understanding its differential formation in various bread types is crucial for flavor science and the development of novel food products.

This guide provides a synthesis of available data, detailed experimental protocols for quantification, and a visual representation of the biochemical pathways governing the formation of this significant flavor compound. While direct comparative studies on 2-ATHP concentrations across different bread types are limited, this analysis extrapolates from precursor concentrations and established reaction mechanisms to provide a valuable comparative framework.

Quantitative Comparison of this compound Precursors and Estimated Formation Potential

The concentration of 2-ATHP in bread is primarily influenced by the availability of its key precursors, L-proline and reducing sugars, and the thermal conditions of baking.[3][4] Sourdough fermentation, known for its extensive proteolytic and amylolytic activity, generally leads to higher concentrations of these precursors compared to conventional yeast-fermented breads.[4][5] Similarly, whole wheat flour naturally contains different levels of these precursors compared to refined white flour.

The following table summarizes the typical concentrations of key precursors in different dough types and provides an estimated potential for 2-ATHP formation. It is important to note that the 2-ATHP concentrations are estimations based on precursor availability and are intended for comparative purposes. Actual concentrations can vary significantly based on specific recipes, fermentation times, and baking conditions.

Bread TypeLeaveningFlour TypeTypical Proline Content in Dough (mg/kg)Typical Reducing Sugar Content in Dough (g/kg)Estimated 2-ATHP Concentration Range in Crust (µg/kg)
SourdoughSourdough StarterWhole WheatHighHigh15 - 30
SourdoughSourdough StarterWhiteHighModerate-High10 - 25
Commercial YeastedSaccharomyces cerevisiaeWhole WheatModerateModerate5 - 15
Commercial YeastedSaccharomyces cerevisiaeWhiteLow-ModerateLow-Moderate2 - 10

Experimental Protocols

Accurate quantification of 2-ATHP in a complex matrix like bread requires a sensitive and specific analytical method. The following protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[6]

1. Sample Preparation and Extraction:

  • Sample Homogenization: A representative sample of bread crust (or crumb) is cryogenically milled to a fine powder.

  • Extraction: A known mass of the powdered sample (e.g., 1 g) is suspended in a suitable extraction solvent (e.g., methanol (B129727)/water, 1:1 v/v) containing an internal standard (e.g., ¹³C-labeled 2-ATHP).

  • Sonication and Centrifugation: The suspension is sonicated in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 4°C) to facilitate extraction. Following sonication, the mixture is centrifuged at high speed (e.g., 10,000 x g) for 15 minutes.

  • Supernatant Collection: The supernatant is carefully collected for further purification.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water.

  • Sample Loading: The collected supernatant is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with deionized water to remove interfering polar compounds.

  • Elution: The target analyte, 2-ATHP, is eluted with a suitable organic solvent (e.g., acetonitrile).

3. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: The eluted sample is injected into a UHPLC system equipped with a C18 reversed-phase column. A gradient elution program with a mobile phase consisting of water and acetonitrile (B52724) (both containing a small percentage of formic acid for improved ionization) is used to separate 2-ATHP from other matrix components.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The precursor ion for 2-ATHP ([M+H]⁺) and a specific product ion are monitored for selective and sensitive detection.

  • Quantification: The concentration of 2-ATHP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-ATHP standards.

Formation Pathway and Experimental Workflow

The formation of 2-ATHP is a complex process rooted in the Maillard reaction. The following diagrams illustrate the key biochemical pathway and a typical experimental workflow for its analysis.

Proline L-Proline MaillardReaction Maillard Reaction (Thermal Processing) Proline->MaillardReaction ReducingSugars Reducing Sugars (e.g., Dihydroxyacetone) ReducingSugars->MaillardReaction Intermediate1 Amadori/Heyns Rearrangement Products MaillardReaction->Intermediate1 Intermediate2 Strecker Degradation Intermediate1->Intermediate2 ATHP 2-Acetyl-1,4,5,6- tetrahydropyridine Intermediate2->ATHP Aroma Cracker-like Aroma ATHP->Aroma

Caption: Maillard reaction pathway for 2-ATHP formation in bread.

Start Bread Sample (Crust/Crumb) Homogenization Cryogenic Milling Start->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: Experimental workflow for 2-ATHP analysis in bread.

References

Cross-Validation of Analytical Methods for 2-Acetyl-1,4,5,6-tetrahydropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP) is critical due to its role as a potent aroma compound and potential indicator of mousy off-flavor in fermented beverages.[1] This guide provides an objective comparison of the primary analytical methods for ATHP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data to aid in method selection and cross-validation.

Comparison of Analytical Methods

The selection between LC-MS/MS and GC-MS for ATHP quantification is influenced by factors such as required sensitivity, sample matrix complexity, and desired throughput. LC-MS/MS is often favored for its high sensitivity and specificity, particularly for complex matrices like food and beverages.[2][3][4][5] GC-MS, while a robust and reliable technique for volatile and semi-volatile compounds, may require derivatization for certain analytes to improve chromatographic behavior and sensitivity.[6]

Quantitative Performance Data

ParameterLC-MS/MS Method
Linearity (R²) >0.99 (implied by multi-point calibration)[2]
Accuracy (% Recovery) 71 - 97%[1]
Precision (%RSD) Not explicitly stated, but described as "highly precise"[3][4]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) 0.5 µg/kg[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

LC-MS/MS Method for ATHP Quantification

This method is adapted from a rapid, high-throughput protocol for the quantitation of odor-active 2-acetyl azaheterocycles in food products.[2][3][4]

1. Sample Preparation (Extraction and Derivatization):

  • Homogenize 0.2-0.5 g of the sample using a bead beater.[2][3][4]

  • Perform a quick extraction of the analyte.

  • Derivatize the extract with 3-nitrophenylhydrazine (B1228671) at 40 °C for 2 hours.[2][3][4]

2. UHPLC-MS/MS Analysis:

  • UHPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI).[2]

  • The use of UHPLC allows for efficient separation of the analyte.[2][3][4]

3. Quantification:

  • Prepare a stock solution of ATHP in acetonitrile/water (50/50, v/v).[2]

  • Create a calibration curve by diluting the stock solution to generate a series of standards with at least 13 calibration points.[2]

  • Quantify ATHP in the samples by comparing their response to the calibration curve.

General GC-MS Method for Volatile Compounds

While a specific protocol for ATHP was not detailed, a general approach for the analysis of volatile aroma compounds by GC-MS is as follows.[6][7]

1. Sample Preparation:

  • Due to the complexity of food and beverage matrices, a sample cleanup or extraction step such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) may be necessary to isolate and concentrate volatile and semi-volatile compounds like ATHP.

2. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for the separation of volatile polar compounds.

  • Injector: Splitless or split injection may be used depending on the concentration of the analyte.

  • Carrier Gas: Helium is commonly used.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards of known ATHP concentrations.

  • Plot the peak area of the target ion against the concentration.

  • Determine the concentration of ATHP in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Analytical_Method_Cross_Validation cluster_0 Method A (e.g., LC-MS/MS) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Sample Sample Analysis A_Val->A_Sample Compare Compare Results A_Sample->Compare B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Sample Sample Analysis B_Val->B_Sample B_Sample->Compare Stats Statistical Analysis Compare->Stats Report Report Findings Stats->Report Conclusion Conclusion on Method Equivalency Report->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Key Maillard-Derived Aroma Compounds: Featuring 2-Acetyl-1,4,5,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and flavor science, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] This complex cascade of reactions generates a plethora of compounds, including many that are pivotal to the desirable aromas of cooked foods like bread, coffee, and meat.[1][3] Among the most potent of these are heterocyclic compounds, which, despite being present in trace amounts, significantly impact the overall sensory profile due to their exceptionally low odor thresholds.[4]

This guide provides an objective comparison of 2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), a key aroma compound, with other significant classes of Maillard-derived odorants. We will delve into their sensory properties, formation pathways, and the experimental methodologies used for their characterization, supported by quantitative data and procedural outlines.

Key Aroma Compound Profiles

This compound (ATHP) and its Tautomer

This compound and its structural tautomer, 6-acetyl-2,3,4,5-tetrahydropyridine, are renowned for the cracker-like or biscuit-like aroma they impart to baked goods such as bread, popcorn, and tortillas.[2][5] Formed during the Maillard reaction, their sensory impact is significant due to an extremely low odor threshold.[6] The formation of ATHP is intrinsically linked to the amino acid proline, which acts as a key precursor.[7]

2-Acetyl-1-pyrroline (2AP)

Structurally similar to ATHP, 2-Acetyl-1-pyrroline (2AP) is another exceptionally potent Maillard flavor compound.[8] It is celebrated for its characteristic popcorn-like aroma and is a defining scent in jasmine and basmati rice, as well as the crust of baked bread.[6][9] Like ATHP, 2AP is formed from proline or ornithine precursors reacting with carbohydrate fragments.[7][8] The relative concentrations of 2AP and ATHP in food products can depend on the specific carbohydrate cleavage products available during the reaction.[5] Both 2AP and ATHP share a remarkably low odor threshold of less than 0.06 ng/L.[6]

Strecker Aldehydes

Strecker degradation is a critical reaction sequence within the broader Maillard pathway, involving the interaction of α-dicarbonyl compounds with amino acids.[10][11] This process generates "Strecker aldehydes," which possess one fewer carbon atom than their parent amino acid and contribute significantly to the overall aroma profile of many foods.[10][12] For example, 3-methylbutanal (B7770604) (from leucine) provides a malty scent, while phenylacetaldehyde (B1677652) (from phenylalanine) offers a floral, honey-like note.[13][14] Both free amino acids and Amadori rearrangement products (ARPs) can serve as precursors for these potent odorants.[13][15][16]

Pyrazines

Pyrazines are nitrogen-containing heterocyclic compounds that typically contribute nutty, roasted, and earthy aroma notes.[1] They are formed in the later stages of the Maillard reaction and are characteristic of roasted products like coffee, cocoa, and nuts.[1] Tetramethylpyrazine, for instance, is a major pyrazine (B50134) found in fermented cocoa beans.[1]

Furans and Furanones

Oxygen-containing heterocycles, such as furans and furanones, are also significant products of the Maillard reaction. They are typically formed through sugar dehydration and fragmentation and often provide sweet, caramel-like, and fruity aromas.[14][17] A prominent example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), which has a pleasant caramel (B1170704) or roasted pineapple smell.[14][18]

Sulfur-Containing Compounds

When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, a variety of potent, often meaty and savory, aroma compounds are formed.[17][19] These include thiophenes and thiazoles.[17] Due to their very low odor thresholds, these sulfurous compounds are crucial for the characteristic aroma of cooked meat.[17] For instance, 2-acetyl-2-thiazoline, a sulfur analog of 2AP, also exhibits a popcorn-like aroma and has a low odor threshold.[5]

Quantitative Comparison of Maillard-Derived Aroma Compounds

The following tables summarize key quantitative data for the discussed aroma compounds, facilitating a direct comparison of their sensory impact and formation precursors.

Table 1: Sensory Properties of Key Maillard-Derived Aroma Compounds

Compound/ClassAroma DescriptionOdor Threshold (ng/L in air)Key Food SourcesCitations
This compound (ATHP) Cracker-like, biscuit, popcorn-like< 0.06Bread crust, popcorn, tortillas[2][5][6]
2-Acetyl-1-pyrroline (2AP) Popcorn-like, roasty< 0.06Aromatic rice, bread crust, pandan leaves[5][6][7]
Strecker Aldehydes Varies by precursor (e.g., malty, floral, chocolatey)Varies (generally low)Cocoa, beer, baked goods[11][13][14]
Pyrazines Nutty, roasted, earthy, greenVariesCoffee, cocoa, roasted nuts, meat[1]
Furans/Furanones Caramel, sweet, fruity, burnt sugarVariesCoffee, bread, processed fruit[14][18]
Thiazoles/Thiophenes Meaty, savory, roasted, nuttyVaries (generally very low)Cooked meat, coffee, roasted nuts[17][18]

Table 2: Primary Precursors for Key Maillard-Derived Aroma Compounds

Compound/ClassPrimary Amino Acid Precursor(s)Primary Carbohydrate SourceCitations
This compound (ATHP) Proline, OrnithineCarbohydrate fragments (e.g., methylglyoxal)[5][8]
2-Acetyl-1-pyrroline (2AP) Proline, OrnithineCarbohydrate fragments (e.g., methylglyoxal)[5][7][8]
Strecker Aldehydes All α-amino acids (e.g., Leucine, Phenylalanine, Methionine)Reducing sugars (via dicarbonyl intermediates)[10][12][13]
Pyrazines Glycine, Alanine, etc. (reacting with dicarbonyls)Reducing sugars[1]
Furans/Furanones (Not primary)Reducing sugars (especially pentoses like ribose)[4][14]
Thiazoles/Thiophenes Cysteine, MethionineReducing sugars[17][19]

Formation Pathways and Experimental Workflows

The generation of these diverse aroma compounds stems from a complex reaction network. The diagram below illustrates the major pathways within the Maillard reaction leading to different classes of aroma compounds.

Maillard_Reaction_Pathway General Formation Pathway of Maillard Aroma Compounds Start Reducing Sugar + Amino Acid Schiff Schiff Base Formation Start->Schiff Condensation Sugar_Frag Direct Sugar Fragmentation Start->Sugar_Frag Amadori Amadori Rearrangement Product (ARP) Schiff->Amadori Dehydration ARP Dehydration/ Fragmentation Amadori->Dehydration Dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) Dehydration->Dicarbonyls Aminoketones Aminoketones Dehydration->Aminoketones Strecker Strecker Degradation Dicarbonyls->Strecker Cyclization1 Cyclization/ Acylation Dicarbonyls->Cyclization1 Sulfur_React Reaction with Dicarbonyls & H2S Dicarbonyls->Sulfur_React Strecker_Aldehydes Strecker Aldehydes Strecker->Strecker_Aldehydes Proline Proline/ Ornithine Proline->Cyclization1 ATHP_AP ATHP & 2AP Cyclization1->ATHP_AP Cyclization2 Self-condensation/ Cyclization Aminoketones->Cyclization2 Pyrazines Pyrazines Cyclization2->Pyrazines Furans Furans & Furanones Sugar_Frag->Furans Cysteine Cysteine/ Methionine Cysteine->Sulfur_React Sulfur_Comp Thiazoles, Thiophenes, etc. Sulfur_React->Sulfur_Comp

Caption: Key pathways in the Maillard reaction leading to major aroma compound classes.

Experimental Protocols

Accurate identification and quantification of these volatile compounds require sophisticated analytical techniques. Below is a representative workflow and a detailed experimental protocol.

Experimental_Workflow Typical Workflow for Aroma Compound Analysis Sample Sample Preparation Homogenization (e.g., Freezer Mill) Addition of Isotopically Labeled Internal Standards Extraction Extraction & Isolation Solvent Extraction Solvent Assisted Flavor Evaporation (SAFE) Sample->Extraction Isolate Volatiles Analysis Instrumental Analysis Gas Chromatography- Mass Spectrometry (GC-MS) Gas Chromatography- Olfactometry (GC-O) Extraction->Analysis Separate & Detect Data Data Processing Quantification (SIDA) Compound Identification Sensory Correlation Analysis->Data Interpret Results

Caption: Standard experimental workflow for the analysis of volatile aroma compounds.

Protocol: Quantification of Maillard Aroma Compounds in a Baked Good using Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol outlines a robust method for the accurate quantification of key aroma compounds like ATHP and 2AP.

1. Materials and Reagents:

  • Sample: Baked good (e.g., bread crust).

  • Internal Standards: Isotopically labeled analogues of the target analytes (e.g., [²H₃]-2-acetyl-1-pyrroline).

  • Solvent: Dichloromethane (CH₂Cl₂), diethyl ether, anhydrous methanol, analytical grade.

  • Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Equipment:

    • Laboratory freezer mill for cryogenic grinding.

    • Solvent Assisted Flavor Evaporation (SAFE) apparatus.[13]

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Standard laboratory glassware.

2. Sample Preparation and Extraction:

  • Freeze the sample (e.g., 20 g of bread crust) with liquid nitrogen and homogenize it into a fine powder using a freezer mill.[13]

  • Transfer the powdered sample to a flask and add a known amount of the isotopically labeled internal standards.

  • Add 250 mL of diethyl ether and stir the suspension for 2 hours at room temperature to extract the volatile and semi-volatile compounds.[13]

  • Filter the extract to remove solid particles. Dry the filtrate over anhydrous sodium sulfate.

3. Isolation of Volatiles by SAFE:

  • Carefully concentrate the dried extract to a small volume (approx. 50 mL) using a Vigreux column.

  • Subject the concentrated extract to high-vacuum distillation using a Solvent Assisted Flavor Evaporation (SAFE) apparatus.[13] This technique efficiently separates volatile aroma compounds from the non-volatile matrix (e.g., lipids, sugars) at low temperatures, preventing artifact formation.

  • Collect the volatile fraction and dry it again with a small amount of anhydrous sodium sulfate.

  • Concentrate the final purified extract to approximately 200 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • GC Conditions:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-FFAP).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp up at a controlled rate (e.g., 6°C/min) to a final temperature (e.g., 240°C) and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for the native analyte and its labeled internal standard.

5. Quantification:

  • Identify the target compounds by comparing their retention times and mass spectra with those of authentic reference standards.

  • Quantify the concentration of each analyte by calculating the ratio of the peak area of a characteristic mass fragment of the native compound to that of the corresponding labeled internal standard.[18] This Stable Isotope Dilution Assay (SIDA) corrects for losses during sample workup and analysis, providing highly accurate results.

Conclusion

This compound is a member of an elite group of Maillard-derived aroma compounds that possess extraordinarily low odor thresholds, making them critical contributors to food flavor. Its characteristic cracker-like aroma, shared in profile by its close relative 2-acetyl-1-pyrroline, is essential to the sensory identity of many staple foods. While Strecker aldehydes, pyrazines, and furanones provide the broader malty, nutty, and caramel-like background notes, it is potent heterocycles like ATHP that often define the signature aroma. Understanding the precise precursors, formation conditions, and analytical methodologies for these compounds is paramount for researchers and professionals aiming to control and optimize flavor in thermally processed foods and related products.

References

A Comparative Guide to the Efficacy of Precursors in 2-Acetyl-1,4,5,6-tetrahydropyridine (AHTP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different chemical precursors in the formation of 2-Acetyl-1,4,5,6-tetrahydropyridine (AHTP), a heterocyclic compound of significant interest. AHTP, also widely known as 2-acetyl-1-pyrroline (B57270) (2-AP), is a potent aroma compound and a structural motif found in various biologically active molecules. Understanding the efficiency of its formation from various precursors is crucial for applications ranging from flavor chemistry to the synthesis of novel pharmaceutical agents.

Executive Summary

The formation of this compound is predominantly achieved through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The primary amino acid precursors that lead to the formation of the characteristic pyrroline (B1223166) ring of AHTP are proline, ornithine, and glutamate (B1630785) . Experimental evidence consistently demonstrates that proline is the most direct and efficient precursor for AHTP formation. In some studies, the use of proline has been shown to increase the concentration of AHTP by more than three-fold compared to control conditions.[1] Ornithine and glutamate also serve as precursors, though their pathways to AHTP are less direct, involving additional enzymatic or chemical conversion steps.

Comparative Efficacy of Precursors

The selection of a precursor has a significant impact on the yield of this compound. The following table summarizes the quantitative data from various studies, highlighting the relative efficacy of proline, ornithine, and glutamate. It is important to note that direct comparative studies under identical conditions are limited, and yields can be influenced by factors such as the specific carbonyl source, temperature, pH, and reaction time.

PrecursorMolar Yield (%) / Relative IncreaseExperimental ConditionsReference
L-Proline > 3-fold increase vs. controlBiological system (aromatic rice)[1]
L-Ornithine Increase observedBiological system (aromatic rice)[1]
L-Glutamate Increase observedBiological system (aromatic rice)[1]

Note: The data presented is based on available literature and may not be from a single comparative study under identical conditions. The "relative increase" for proline is a significant indicator of its higher efficacy.

Biochemical Pathways of AHTP Formation

The formation of AHTP from its primary amino acid precursors involves distinct biochemical pathways, which are illustrated below. Proline serves as the most direct precursor, requiring fewer transformation steps. Ornithine and glutamate are converted to the common intermediate, Δ¹-pyrroline-5-carboxylate (P5C), before proceeding to form the AHTP core structure.

G Pro L-Proline Pyrroline Δ¹-Pyrroline Pro->Pyrroline Proline Dehydrogenase Orn L-Ornithine P5C Δ¹-Pyrroline-5-carboxylate (P5C) Orn->P5C Ornithine Aminotransferase Glu L-Glutamate Glu->P5C P5C Synthetase P5C->Pyrroline Decarboxylation AHTP This compound (AHTP) Pyrroline->AHTP Carbonyl Carbonyl Source (e.g., Methylglyoxal) Carbonyl->AHTP

Biochemical pathways for AHTP formation from precursors.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and quantification of AHTP. Below are representative experimental protocols derived from the literature.

Protocol 1: Maillard Reaction Model System for AHTP Formation

This protocol describes a general method for inducing the Maillard reaction between an amino acid precursor and a reducing sugar to form AHTP.

Materials:

  • L-Proline, L-Ornithine hydrochloride, or L-Glutamic acid (precursor)

  • D-Glucose (or other reducing sugar)

  • Phosphate (B84403) buffer (pH 7.0)

  • Reaction vials (sealed)

  • Heating block or oven

Procedure:

  • Prepare a solution of the amino acid precursor (e.g., 0.1 M) in phosphate buffer.

  • Prepare a solution of D-glucose (e.g., 0.1 M) in the same phosphate buffer.

  • In a reaction vial, mix equal volumes of the amino acid and glucose solutions.

  • Seal the vial tightly to prevent the escape of volatile products.

  • Heat the reaction mixture at a controlled temperature (e.g., 120-180°C) for a specified duration (e.g., 30-60 minutes).

  • After heating, cool the vials to room temperature.

  • The resulting mixture containing AHTP is then ready for extraction and quantification.

Protocol 2: Quantification of AHTP using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and sensitive method for the quantification of volatile compounds like AHTP.

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

  • Headspace vials with septa

  • Internal standard (e.g., deuterated AHTP)

  • Sodium chloride

Procedure:

  • Transfer an aliquot of the reaction mixture (from Protocol 1) or the sample extract into a headspace vial.

  • Add a known amount of the internal standard.

  • Add sodium chloride to the vial to increase the volatility of AHTP (salting-out effect).

  • Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow AHTP to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.

  • Quantify the amount of AHTP by comparing its peak area to that of the internal standard.

Experimental Workflow

The general workflow for investigating the efficacy of different precursors on AHTP formation is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Evaluation P1 Select Precursors (Proline, Ornithine, Glutamate) P2 Prepare Reactant Solutions P1->P2 R1 Maillard Reaction (Controlled Temperature & Time) P2->R1 A1 Extraction / Headspace Sampling R1->A1 A2 GC-MS Analysis A1->A2 A3 Quantification of AHTP A2->A3 E1 Compare Molar Yields A3->E1 E2 Determine Precursor Efficacy E1->E2

General experimental workflow for precursor efficacy study.

Conclusion

The evidence strongly suggests that proline is the most efficient precursor for the formation of this compound, primarily due to its direct conversion pathway. While ornithine and glutamate are also viable precursors, their conversion to AHTP involves more complex pathways, potentially leading to lower yields under similar conditions. For researchers and professionals in drug development and flavor chemistry, the choice of precursor will be a critical determinant of the efficiency and yield of AHTP synthesis. Future research should focus on conducting direct comparative studies under standardized conditions to provide a more definitive quantitative ranking of these precursors and to explore the impact of various reaction parameters on their respective efficiencies.

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-1,4,5,6-tetrahydropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Acetyl-1,4,5,6-tetrahydropyridine, a heterocyclic compound often utilized in flavor and fragrance research as well as in the synthesis of novel chemical entities, is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Absorb the Spill : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste must be handled as special waste, in accordance with local, state, and federal regulations.[1]

  • Waste Segregation : Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.

  • Labeling : The waste container must be accurately labeled with the full chemical name ("this compound"), the CAS number (25343-57-1), and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Consult Local Authorities : It is imperative to contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to ensure full compliance with all applicable regulations.[1] Regulations can vary significantly between locations.[1]

  • Professional Disposal : Arrange for the collection and disposal of the waste by a certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[1]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available in the public domain, the following table summarizes key identifiers for this compound.

IdentifierValue
CAS Number 25343-57-1
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
European Waste Catalogue (EWC) Code (as a guideline) 07 07 04 (other organic solvents, washing liquids and mother liquors)[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation and Handling cluster_disposal_path Disposal Path cluster_spill_response Spill Response A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate Waste B->C S1 Contain Spill with Inert Absorbent B->S1 If spill occurs D Label Waste Container C->D E Store in Designated Area D->E F Contact EHS or Licensed Disposal Company E->F G Arrange for Professional Collection F->G S2 Collect and Containerize Spill Waste S1->S2 S3 Decontaminate Spill Area S2->S3 S3->C Dispose of contaminated materials

Caption: Disposal workflow for this compound.

References

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